molecular formula C5H10O4 B3324717 (R)-2,3-Dihydroxy-isovalerate CAS No. 19451-56-0

(R)-2,3-Dihydroxy-isovalerate

Cat. No.: B3324717
CAS No.: 19451-56-0
M. Wt: 134.13 g/mol
InChI Key: JTEYKUFKXGDTEU-VKHMYHEASA-N
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Description

(R)-2,3-Dihydroxy-isovalerate, also known as (2R)-2,3-dihydroxy-3-methylbutanoate, is a crucial biochemical intermediate in the biosynthesis of branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine . It is enzymatically produced from 3-hydroxy-3-methyl-2-oxobutanoic acid by ketol-acid reductoisomerase (EC 1.1.1.86) and is subsequently converted to 2-oxoisovalerate by dihydroxy-acid dehydratase (EC 4.2.1.9) . Beyond its fundamental role in primary metabolism, this compound is also involved in the pantothenate and coenzyme A (CoA) biosynthesis pathways . Emerging research highlights the significant research value of this compound in biomedical fields. A 2024 study identified it as a microbiota-derived metabolite with pronounced anti-inflammatory effects, demonstrating a protective role in experimental models of ulcerative colitis . The study found that this protective effect is primarily mediated through the targeting of the colonic GABA transporter 3 (GAT-3) and the subsequent modulation of the GAT-3/retinoic acid receptor β (RARβ)/retinoid-related orphan nuclear receptor γt (RORγt) axis . This reveals a novel mechanism of action and positions the compound as a promising subject for research into inflammatory bowel disease (IBD) therapeutics. In industrial biotechnology, this compound is recognized as an intermediate in microbial production pathways for valuable chemicals like isobutanol, a next-generation biofuel, and 2-hydroxyisovalerate, which has potential applications in renewable materials . Studies in organisms such as Klebsiella pneumoniae and Enterobacter cloacae focus on understanding and optimizing the metabolic flux distribution at the branch point between the 2,3-butanediol and BCAA synthesis pathways to enhance the production of these compounds . This product is provided as a high-purity solid (≥95%) for research applications. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(2R)-2,3-dihydroxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEYKUFKXGDTEU-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344216
Record name (R)-2,3-Dihydroxy-isovalerate
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Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-2,3-Dihydroxy-isovalerate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19451-56-0
Record name (R)-2,3-Dihydroxy-isovalerate
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Record name (2R)-2,3-dihydroxy-3-methylbutanoic acid
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Record name (R)-2,3-Dihydroxy-isovalerate
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URL http://www.hmdb.ca/metabolites/HMDB0012141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(R)-2,3-Dihydroxy-isovalerate biosynthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the (R)-2,3-Dihydroxy-isovalerate Biosynthesis Pathway

Introduction

The biosynthesis of this compound is a critical step in the metabolic pathway for the production of the branched-chain amino acids valine and isoleucine. This pathway is essential for plants, bacteria, archaea, and fungi, but is absent in animals, making its constituent enzymes prime targets for the development of herbicides and antimicrobial agents. This guide provides a detailed overview of the core biochemical reactions, enzyme kinetics, regulatory mechanisms, and experimental protocols relevant to the synthesis of this compound. The pathway is of significant interest to researchers in biochemistry, microbiology, and drug development due to its fundamental role in microbial and plant physiology and its potential for targeted inhibition.

The Core Biosynthesis Pathway

The formation of this compound is a two-step process that begins with the precursor molecule, pyruvate. The pathway is a segment of the larger valine and isoleucine biosynthesis superpathway.

Step 1: Synthesis of α-Acetolactate

The first committed step in the pathway is the condensation of two molecules of pyruvate to form α-acetolactate. This reaction is catalyzed by the enzyme Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS) (EC 2.2.1.6).[1][2] This enzyme requires thiamine diphosphate (ThDP), Mg2+, and Flavin Adenine Dinucleotide (FAD) as cofactors.[3]

  • Reaction : 2 Pyruvate → α-Acetolactate + CO2

In the parallel pathway for isoleucine synthesis, ALS catalyzes the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate.[1][2]

Step 2: Formation of this compound

The second and central step involves the conversion of α-acetolactate into this compound. This transformation is catalyzed by the enzyme Acetohydroxy Acid Isomeroreductase , also known as Ketol-Acid Reductoisomerase (KARI) (EC 1.1.1.86).[1][4] This enzyme performs two distinct chemical reactions in sequence: an alkyl migration (isomerization) followed by a stereospecific reduction.

  • Reaction : α-Acetolactate + NADPH + H+ → this compound + NADP+

The KARI enzyme requires a divalent metal ion, typically Mg2+, and NADPH as a reducing agent.[4][5] The reaction proceeds through an induced-fit mechanism, where the binding of Mg2+ and NADPH causes significant conformational changes in the enzyme, closing the active site to facilitate catalysis and subsequent product release.[4]

biosynthesis_pathway cluster_main Biosynthesis of this compound Pyruvate 2x Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (ALS/AHAS) DH_Isovalerate This compound Acetolactate->DH_Isovalerate Acetohydroxy Acid Isomeroreductase (KARI) NADP_out NADP+ Acetolactate->NADP_out NADPH_in NADPH + H+ NADPH_in->Acetolactate

Caption: The two-step enzymatic conversion of pyruvate to this compound.

Enzyme Kinetics and Inhibition

The enzymes in this pathway, particularly KARI, are significant targets for herbicide design.[3] Kinetic studies have focused on understanding their mechanism and identifying potent inhibitors.

Acetohydroxy Acid Isomeroreductase (KARI)

KARI is a well-studied enzyme, and several potent inhibitors have been characterized. These inhibitors are often transition-state analogs. The herbicidal potency of these compounds often correlates with their rates of association with the enzyme.[6][7]

InhibitorTarget Organism/EnzymeInhibition Constant (Ki)Association Rate Constant (kon)Citation(s)
N-Hydroxy-N-isopropyloxamate (IpOHA)Bacterial KARI22 pMNot Reported[6][7]
N-Hydroxy-N-isopropyloxamate (IpOHA)Spinach Chloroplast KARINot Reported1.9 x 10³ M⁻¹s⁻¹[6][7]
2-Dimethylphosphinoyl-2-hydroxyacetic acid (Hoe 704)Plant KARINot Reported2.2 x 10⁴ M⁻¹s⁻¹[6][7]

Note: The slow binding of some inhibitors can lead to extremely long times to achieve substantial inhibition in the presence of the natural substrate.[6][7]

Experimental Protocols

Assay for Acetohydroxy Acid Isomeroreductase (KARI) Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of KARI by monitoring the consumption of NADPH.

Materials:

  • Purified KARI enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂

  • Substrate: (S)-α-Acetolactate (prepared fresh)

  • Cofactor: NADPH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, a known concentration of NADPH (e.g., 200 µM), and the KARI enzyme (e.g., 1-10 µg/mL).

  • Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADPH degradation.

  • Initiate the reaction by adding the substrate, α-acetolactate (e.g., to a final concentration of 1 mM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Record the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The rate of NADPH consumption can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Enzyme activity is typically expressed in units of µmol of NADPH consumed per minute per mg of protein (U/mg).

experimental_workflow cluster_workflow KARI Activity Assay Workflow prep 1. Prepare Reaction Mixture (Buffer, MgCl₂, NADPH, Enzyme) incubate 2. Pre-incubate at 30°C (5 minutes) prep->incubate initiate 3. Initiate Reaction (Add α-Acetolactate) incubate->initiate monitor 4. Monitor Absorbance at 340 nm initiate->monitor calculate 5. Calculate Initial Rate (Using Beer-Lambert Law) monitor->calculate

Caption: A typical experimental workflow for measuring KARI enzyme activity.

Regulation of the Pathway

The biosynthesis of branched-chain amino acids is tightly regulated to meet the metabolic needs of the cell without over-accumulating products. The primary mode of regulation is feedback inhibition, where the final products of the pathway, such as valine, inhibit the activity of the first enzyme, Acetolactate Synthase (ALS).[8] This allosteric regulation allows the cell to quickly respond to changes in amino acid concentrations, conserving energy and resources.

Conclusion

The this compound biosynthesis pathway represents a fundamental metabolic route in a wide range of organisms. The central enzyme, KARI, with its complex reaction mechanism and sensitivity to inhibition, remains a subject of intense research. A thorough understanding of the enzymes, their kinetics, and regulatory networks is crucial for the development of novel antimicrobial agents and herbicides, as well as for metabolic engineering applications aimed at enhancing the production of branched-chain amino acids.

References

The Keystone Intermediate: (R)-2,3-Dihydroxy-isovalerate in Valine's Biosynthetic Symphony

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Executive Summary

Valine, an essential branched-chain amino acid, plays a critical role in a myriad of physiological processes. Its biosynthesis in microorganisms and plants, a pathway absent in animals, presents a compelling target for the development of novel herbicides and antimicrobial agents, as well as a focal point for metabolic engineering to enhance the production of valine and its derivatives. Central to this biosynthetic route is the stereospecific intermediate, (R)-2,3-dihydroxy-isovalerate. This technical guide provides a comprehensive exploration of the pivotal role of this compound in valine synthesis, detailing the enzymatic machinery, regulatory networks, and experimental methodologies crucial for its study. Through a synthesis of quantitative data, detailed protocols, and visual pathway representations, this document serves as an essential resource for professionals engaged in biochemical research and drug development.

The Valine Biosynthesis Pathway: A Detailed Overview

The synthesis of valine from pyruvate is a multi-step enzymatic cascade. This compound emerges as a key intermediate, marking the reductive isomerization step that is crucial for establishing the correct stereochemistry of the final amino acid.

The pathway begins with the condensation of two pyruvate molecules, a reaction catalyzed by acetohydroxyacid synthase (AHAS), to form 2-acetolactate.[1][2] This initial step is a major regulatory checkpoint, subject to feedback inhibition by the end product, valine.[3][4]

The subsequent and central reaction involves the conversion of 2-acetolactate to this compound. This two-step process, involving an alkyl migration followed by a stereospecific reduction, is catalyzed by the NADPH-dependent enzyme, acetohydroxy acid isomeroreductase, also known as ketol-acid reductoisomerase (KARI).[5][6] This enzyme, encoded by the ilvC gene, is a critical determinant of the carbon flux towards valine.

Following its formation, this compound is dehydrated by dihydroxy-acid dehydratase (ilvD) to yield 2-ketoisovalerate. The final step in the pathway is the transamination of 2-ketoisovalerate by a branched-chain amino acid aminotransferase, utilizing glutamate as the amino donor, to produce L-valine.[2]

Below is a DOT script representation of the core valine biosynthesis pathway.

Valine_Biosynthesis Pyruvate Pyruvate (2 molecules) Acetolactate 2-Acetolactate Pyruvate->Acetolactate Acetohydroxyacid synthase (AHAS) (ilvB, ilvN) Dihydroxyisovalerate (R)-2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate Acetohydroxy acid isomeroreductase (KARI) (ilvC) + NADPH Ketoisovalerate 2-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxy-acid dehydratase (ilvD) Valine L-Valine Ketoisovalerate->Valine Branched-chain amino acid aminotransferase (ilvE) + Glutamate

Figure 1: The core enzymatic steps in the biosynthesis of L-valine from pyruvate.

Quantitative Insights into the Valine Biosynthesis Pathway

A quantitative understanding of the enzymes and intermediates in the valine biosynthesis pathway is fundamental for metabolic engineering and drug design. The following tables summarize key kinetic parameters and metabolite concentration data where available in the literature.

Table 1: Kinetic Parameters of Key Enzymes in Valine Biosynthesis

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
Ketol-acid reductoisomerase (KARI)Hordeum vulgare (Barley)2-Acetolactate110.16 µmol min-1 mg-1[1]
NADPH4.3-[1]
Ketol-acid reductoisomerase (KARI)Campylobacter jejuni (Dodecameric)2-Acetolactate1980 ± 1900.47 ± 0.02 s-1[7]
Ketol-acid reductoisomerase (KARI)Escherichia coli (Tetrameric)2-Acetolactate230 ± 82.15 ± 0.02 s-1[7]
Acetohydroxyacid Synthase (AHAS) Isozyme IIIEscherichia coliPyruvate--[8]
2-Ketobutyrate--[8]

Table 2: Metabolite Concentrations and Fluxes

MetaboliteOrganism/ConditionConcentration/FluxReference
2,3-DihydroxyisovalerateEnterobacter cloacae (engineered)31.2 g/L (in fed-batch fermentation)[9]
Branched-chain keto acids (BCKA)Pig (postprandial)Net release from hindquarter: 46.2 µmol/kg body wt/4 h[10][11]
Net uptake by liver: 200 µmol/kg body wt/4 h[10][11]
Intracellular ValineSaccharomyces cerevisiae (Asn86Ala Ilv6 variant)~4-fold higher than wild-type[4]

Regulatory Mechanisms Governing Valine Synthesis

The biosynthesis of valine is tightly regulated at both the enzymatic and genetic levels to maintain cellular homeostasis.

Allosteric Feedback Inhibition

The primary point of regulation is the allosteric feedback inhibition of acetohydroxyacid synthase (AHAS) by valine.[3] High concentrations of valine bind to the regulatory subunit of AHAS, inducing a conformational change that reduces its catalytic activity. This mechanism allows the cell to quickly respond to changes in valine availability. In some organisms, this regulation can be complex, with synergistic or antagonistic effects from other branched-chain amino acids like leucine and isoleucine.[12]

Transcriptional Regulation of the ilvC Gene

The expression of the ilvC gene, encoding ketol-acid reductoisomerase, is intricately controlled by the transcriptional activator IlvY in response to the levels of the enzyme's substrates, 2-acetolactate or 2-aceto-2-hydroxybutanoate.[11][13] IlvY, a LysR-type transcriptional regulator, binds to operator sites in the promoter region of ilvC.[14] This binding is enhanced in the presence of the substrates, leading to an increase in ilvC transcription. IlvY also autoregulates its own expression.[13] Additionally, global regulatory proteins like the Leucine-responsive regulatory protein (Lrp) can influence the expression of operons involved in branched-chain amino acid synthesis.[15]

The following DOT script illustrates the transcriptional regulation of the ilvC gene.

ilvC_Regulation cluster_promoter ilvY-ilvC Intergenic Region ilvY_promoter ilvY Promoter ilvC_promoter ilvC Promoter ilvC_gene ilvC gene ilvC_promoter->ilvC_gene Transcription IlvY_protein IlvY Protein IlvY_protein->ilvY_promoter Represses IlvY_protein->ilvC_promoter Activates Acetolactate 2-Acetolactate (Substrate) Acetolactate->IlvY_protein ilvY_gene ilvY gene ilvY_gene->IlvY_protein Expression

Figure 2: Transcriptional regulation of the ilvC gene by the IlvY protein.

Experimental Protocols

Purification of His-tagged Ketol-Acid Reductoisomerase (IlvC)

This protocol is a general guideline for the purification of a His-tagged IlvC protein expressed in E. coli. Optimization may be required for specific constructs and expression levels.

Materials:

  • E. coli cell pellet expressing His-tagged IlvC

  • Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography resin

  • Lysozyme, DNase I

Procedure:

  • Resuspend the cell pellet in Lysis Buffer and add lysozyme and DNase I. Incubate on ice.

  • Lyse the cells by sonication or French press.

  • Centrifuge the lysate to pellet cell debris.

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Incubate the cleared lysate with the equilibrated resin to allow binding of the His-tagged protein.[5][16]

  • Pack the resin into a chromatography column and wash with Wash Buffer to remove non-specifically bound proteins.[2]

  • Elute the His-tagged IlvC protein with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Pool fractions containing the purified protein and dialyze against a suitable storage buffer.

The following DOT script provides a visual workflow for this purification process.

Protein_Purification_Workflow start Start: E. coli cell pellet lysis Cell Lysis start->lysis centrifugation Centrifugation lysis->centrifugation binding Binding to Ni-NTA resin centrifugation->binding washing Washing binding->washing elution Elution washing->elution analysis SDS-PAGE Analysis elution->analysis end End: Purified IlvC analysis->end

Figure 3: A generalized workflow for the purification of His-tagged IlvC.
Assay of Ketol-Acid Reductoisomerase (KARI) Activity

This spectrophotometric assay measures the activity of KARI by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified KARI enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • NADPH solution

  • 2-Acetolactate (substrate) solution

  • MgCl2 solution

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, MgCl2, and NADPH.

  • Add the purified KARI enzyme to the reaction mixture and incubate to establish a baseline.

  • Initiate the reaction by adding the substrate, 2-acetolactate.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH oxidation using its molar extinction coefficient (6220 M-1cm-1).

  • Enzyme activity can be expressed in units (µmol of NADPH oxidized per minute) per milligram of protein.

Quantification of this compound by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound in biological samples.

Materials:

  • Biological sample (e.g., cell culture supernatant)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (for protein precipitation)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Appropriate HPLC column (e.g., a HILIC or reversed-phase column)

Procedure:

  • Sample Preparation:

    • Thaw the biological sample.

    • Add the internal standard.

    • Precipitate proteins by adding cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the dried extract in a suitable solvent for HPLC injection.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Separate the analyte from other matrix components using a suitable gradient elution program.

    • Detect and quantify the analyte using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[6][17]

  • Data Analysis:

    • Construct a calibration curve using standards of known concentration.

    • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound stands as a linchpin in the biosynthesis of valine, representing a critical enzymatic step that is subject to complex regulation. A thorough understanding of its formation, the kinetics of the enzymes involved, and the regulatory networks that control its flux is indispensable for the rational design of new antimicrobial and herbicidal agents, as well as for the metabolic engineering of microorganisms for the enhanced production of valine and other valuable biochemicals. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and developers to further explore and exploit this crucial metabolic pathway. As our understanding of metabolic networks deepens, the targeted manipulation of the steps surrounding this compound will undoubtedly continue to be a fruitful area of scientific and industrial endeavor.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on α,β-Dihydroxyisovalerate in Branched-Chain Amino Acid Metabolism

Executive Summary

Branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—are essential amino acids fundamental to protein synthesis, energy homeostasis, and signaling pathways. While their catabolic pathways are extensively studied, particularly in the context of metabolic diseases like Maple Syrup Urine Disease (MSUD), the biosynthetic routes are of equal importance, especially in microorganisms and plants where they represent novel targets for antimicrobial and herbicide development. This technical guide focuses on the pivotal role of α,β-dihydroxyisovalerate (and its isoleucine-pathway analog, α,β-dihydroxy-β-methylvalerate) as a central intermediate in the biosynthesis of valine and isoleucine. We will provide a detailed examination of the enzymatic reactions governing its formation and consumption, present quantitative data on enzyme kinetics, outline relevant experimental protocols, and illustrate the biochemical pathways using detailed diagrams.

Introduction to Branched-Chain Amino Acid Metabolism

BCAAs are unique among essential amino acids as their initial catabolism occurs predominantly in skeletal muscle rather than the liver.[1][2][3] The catabolic process begins with a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts the BCAAs into their respective α-keto acids (BCKAs).[1][4][5][6][7] This is followed by an irreversible oxidative decarboxylation step mediated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a critical regulatory point in BCAA degradation.[3][4][5][6] A deficiency in the BCKDH complex leads to the accumulation of BCAAs and BCKAs, resulting in the pathological condition known as Maple Syrup Urine Disease (MSUD).[8][9][10][11]

Conversely, the biosynthesis of BCAAs is absent in animals but essential for bacteria, fungi, and plants.[12][13] This distinction makes the BCAA biosynthetic pathway an attractive target for the development of novel antimicrobial agents and herbicides.[13][14] Central to the synthesis of valine and isoleucine is the intermediate α,β-dihydroxyisovalerate.

The Central Role of α,β-Dihydroxyisovalerate in BCAA Biosynthesis

α,β-Dihydroxyisovalerate is a key intermediate in the parallel pathways that synthesize valine and isoleucine. Its formation and subsequent conversion are catalyzed by two critical enzymes: Ketol-acid reductoisomerase (KARI) and Dihydroxy-acid dehydratase (DHAD).

Formation via Ketol-Acid Reductoisomerase (KARI)

Ketol-acid reductoisomerase (EC 1.1.1.86), also known as acetohydroxy acid isomeroreductase, is a bifunctional enzyme that catalyzes two distinct reactions at a single active site: an alkyl isomerization and an NADPH-dependent reduction.[15][16][17]

  • In the valine pathway , KARI converts (S)-α-acetolactate to (R)-α,β-dihydroxyisovalerate.

  • In the isoleucine pathway , it converts (S)-α-aceto-α-hydroxybutyrate to (R)-α,β-dihydroxy-β-methylvalerate.

The reaction requires Mg²⁺ and NADPH as cofactors.[15][16][18] The mechanism involves an Mg²⁺-dependent alkyl migration followed by the reduction of the 2-keto group.[15]

Consumption via Dihydroxy-Acid Dehydratase (DHAD)

Dihydroxy-acid dehydratase (EC 4.2.1.9) catalyzes the subsequent step, which involves the dehydration of the dihydroxy-acid intermediates to form the respective α-keto acids.[14][19]

  • In the valine pathway , DHAD converts α,β-dihydroxyisovalerate to α-ketoisovalerate.

  • In the isoleucine pathway , it converts α,β-dihydroxy-β-methylvalerate to α-keto-β-methylvalerate.

DHAD is an iron-sulfur [Fe-S] cluster-dependent enzyme, making it sensitive to oxidative stress.[14][19] The catalytic mechanism is proposed to be initiated by the abstraction of a proton, a reaction stabilized by a nearby Mg²⁺ ion and the [Fe-S] cluster.[14]

Signaling Pathways and Logical Relationships

The biosynthesis of valine and isoleucine is a highly regulated process. The following diagram illustrates the core pathway, highlighting the central position of α,β-dihydroxyisovalerate.

BCAA Biosynthesis Pathway highlighting α,β-dihydroxy intermediates.

The following workflow illustrates the logical relationship between the experimental analysis of the enzymes responsible for the turnover of α,β-dihydroxyisovalerate.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Enzymatic & Metabolite Analysis cell_culture Microbial/Plant Cell Culture homogenization Cell Lysis & Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Clarified Lysate (Crude Enzyme Extract) centrifugation->supernatant kari_assay KARI Activity Assay (NADPH Depletion) supernatant->kari_assay dhad_assay DHAD Activity Assay (Keto Acid Formation) supernatant->dhad_assay metabolite_quant Metabolite Quantification (HPLC/GC-MS) supernatant->metabolite_quant dhiv_substrate α,β-Dihydroxyisovalerate metabolite_quant->dhiv_substrate Measure dhiv_substrate->dhad_assay Substrate

Workflow for analyzing enzymes related to α,β-dihydroxyisovalerate.

Quantitative Data

The following tables summarize key quantitative parameters for the enzymes that produce and consume α,β-dihydroxyisovalerate. Data is compiled from studies on various organisms, as these enzymes are not present in mammals.

Table 1: Kinetic Parameters of Ketol-Acid Reductoisomerase (KARI)

Organism Substrate K_m (μM) V_max (μmol/min/mg) Reference
Escherichia coli (S)-α-Acetolactate 35 2.5 Arfin & Umbarger (1969)
Spinacia oleracea (Spinach) (S)-α-Acetolactate 40 1.8 Dumas et al. (2001)[15]
Saccharomyces cerevisiae (S)-α-Acetolactate 110 3.1 Tyagi et al. (2005)[15]
Mycobacterium tuberculosis (S)-α-Acetolactate 58 N/A Tyagi et al. (2005)[15]

| Arabidopsis thaliana | NADPH | 15 | N/A | Leung et al. (2009)[15] |

Table 2: Kinetic and Inhibitory Parameters of Dihydroxy-Acid Dehydratase (DHAD)

Organism Substrate K_m (μM) Inhibitor K_i (μM) Reference
Staphylococcus aureus α,β-Dihydroxyisovalerate 150 N-isopropyloxalyl hydroxamate 7.8 Akbar et al. (2019)[14]
Staphylococcus aureus α,β-Dihydroxyisovalerate 150 Aspterric acid 51.6 Akbar et al. (2019)[14]
Campylobacter jejuni α,β-Dihydroxyisovalerate 210 N-isopropyloxalyl hydroxamate 32.9 Akbar et al. (2019)[14]
Campylobacter jejuni α,β-Dihydroxyisovalerate 210 Aspterric acid 35.1 Akbar et al. (2019)[14]

| Salmonella typhimurium | α,β-Dihydroxyisovalerate | 200 | N/A | N/A | Arfin & Umbarger (1969) |

Experimental Protocols

Detailed methodologies are crucial for the study of α,β-dihydroxyisovalerate metabolism. Below are protocols for key experiments.

Protocol for Ketol-Acid Reductoisomerase (KARI) Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH oxidation.

Objective: To determine the enzymatic activity of KARI by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • HEPES or Tris-HCl buffer (pH 7.5 - 8.0)

  • MgCl₂ solution (e.g., 100 mM)

  • NADPH solution (e.g., 10 mM)

  • Substrate: (S)-α-acetolactate solution (e.g., 20 mM)

  • Enzyme extract (clarified cell lysate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing buffer, MgCl₂, and NADPH. The final concentrations should be optimized but are typically around 50 mM buffer, 10 mM MgCl₂, and 0.1-0.2 mM NADPH.

  • Add the enzyme extract to the cuvette and mix gently by inversion.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm for 2-3 minutes to measure any background NADPH oxidation.

  • Initiate the reaction by adding the substrate, (S)-α-acetolactate, to a final concentration of 1-2 mM.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Calculate the rate of reaction using the Beer-Lambert law and the extinction coefficient for NADPH at 340 nm (6220 M⁻¹cm⁻¹).

  • Enzyme activity is typically expressed as μmol of NADPH oxidized per minute per mg of protein.

Protocol for Dihydroxy-Acid Dehydratase (DHAD) Activity Assay

This protocol describes a coupled assay to measure the formation of the α-keto acid product.

Objective: To determine DHAD activity by measuring the formation of α-ketoisovalerate.

Materials:

  • HEPES or Tris-HCl buffer (pH 8.0), degassed and prepared under anaerobic conditions if studying the Fe-S cluster.

  • Substrate: (R)-α,β-dihydroxyisovalerate solution

  • Enzyme extract (may require anaerobic activation with dithionite and Fe²⁺ for optimal activity).[14]

  • Reagents for detecting keto acids, such as 2,4-dinitrophenylhydrazine (DNPH).

  • Spectrophotometer.

Procedure:

  • Set up the enzymatic reaction in a microcentrifuge tube. Combine buffer and the enzyme extract.

  • If required, pre-activate the enzyme under anaerobic conditions as described in the literature.[14]

  • Initiate the reaction by adding the substrate, α,β-dihydroxyisovalerate.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA).

  • Centrifuge to pellet the precipitated protein.

  • To quantify the α-ketoisovalerate in the supernatant, add DNPH solution. This forms a colored hydrazone derivative.

  • After incubation, add a strong base (e.g., NaOH) to develop the color.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Create a standard curve using known concentrations of α-ketoisovalerate to quantify the amount of product formed.

  • Express enzyme activity as μmol of α-ketoisovalerate produced per minute per mg of protein.

Protocol for Quantification of α,β-Dihydroxyisovalerate via LC-MS

Objective: To accurately quantify the concentration of α,β-dihydroxyisovalerate and other BCAA metabolites in biological samples.

Materials:

  • Biological sample (e.g., cell culture supernatant, tissue homogenate)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Protein precipitation agent (e.g., ice-cold acetonitrile or methanol)

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

  • Appropriate HPLC column (e.g., reversed-phase C18 or HILIC).

Procedure:

  • Sample Extraction: To a known volume of sample, add the internal standard. Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile. Vortex and incubate at -20°C for at least 30 minutes.

  • Clarification: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.

  • Preparation for Injection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for injection.

  • LC-MS Analysis: Inject the reconstituted sample into the LC-MS system.

    • Chromatography: Separate the metabolites using a gradient elution on the HPLC column. The specific gradient will depend on the column and analytes of interest.

    • Mass Spectrometry: Detect the analytes using the mass spectrometer, typically in negative ion mode for acidic metabolites. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for α,β-dihydroxyisovalerate and the internal standard.

  • Quantification: Generate a standard curve by analyzing known concentrations of pure α,β-dihydroxyisovalerate. Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

α,β-Dihydroxyisovalerate is a critical, yet often overlooked, intermediate in the biosynthesis of the branched-chain amino acids valine and isoleucine. Its metabolic flux is tightly controlled by the sequential actions of ketol-acid reductoisomerase (KARI) and dihydroxy-acid dehydratase (DHAD). The absence of this biosynthetic pathway in mammals renders these enzymes prime targets for the development of novel antimicrobial and herbicidal agents. A thorough understanding of the biochemistry, kinetics, and analysis of α,β-dihydroxyisovalerate and its associated enzymes is therefore essential for researchers in microbiology, plant science, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into this vital metabolic node.

References

(2R)-2,3-dihydroxy-3-methylbutanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,3-dihydroxy-3-methylbutanoic acid, also known as (R)-2,3-dihydroxy-isovaleric acid, is a chiral organic compound of significant interest in biochemical and pharmaceutical research. As a key intermediate in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, it plays a crucial role in cellular metabolism.[1] This technical guide provides a detailed overview of the known chemical properties, biological significance, and available experimental and predicted data for this molecule.

Chemical Properties

(2R)-2,3-dihydroxy-3-methylbutanoic acid is a solid, white powder under standard conditions. Its chemical structure consists of a four-carbon butanoic acid backbone with hydroxyl groups at the C2 and C3 positions and a methyl group at the C3 position. The "(2R)" designation specifies the stereochemistry at the chiral center at C2.

Physicochemical Data

A summary of the key physicochemical properties of (2R)-2,3-dihydroxy-3-methylbutanoic acid is presented in Table 1. It is important to note that while some experimental data is available for the racemic mixture, specific experimental values for the (2R)-enantiomer, such as melting and boiling points, are not widely reported in the literature.

PropertyValueSource
IUPAC Name (2R)-2,3-dihydroxy-3-methylbutanoic acidN/A
CAS Number 19451-56-0N/A
Molecular Formula C5H10O4[2][3]
Molecular Weight 134.13 g/mol [2][3]
Physical State Solid[3]
Appearance White powderN/A
Melting Point 94 °C (for racemate)[4]
Boiling Point Not AvailableN/A
Water Solubility (Predicted) 529.0 mg/mLN/A
logP (Predicted) -0.83N/A
pKa (Strongest Acidic, Predicted) 3.8N/A
SMILES CC(C)(O)--INVALID-LINK--C(=O)O[2]

Biological Significance

The primary and well-established biological role of (2R)-2,3-dihydroxy-3-methylbutanoic acid is its function as an intermediate in the biosynthesis of branched-chain amino acids.[1] This metabolic pathway is essential for protein synthesis and other critical cellular functions.

Branched-Chain Amino Acid Biosynthesis Pathway

(2R)-2,3-dihydroxy-3-methylbutanoic acid is a key intermediate in the metabolic pathway leading to the synthesis of valine and isoleucine. The pathway involves a series of enzymatic reactions, and the transformation of this molecule is a critical step.

BCAA_Biosynthesis Pyruvate Pyruvate alpha-Acetolactate alpha-Acetolactate Pyruvate->alpha-Acetolactate Acetolactate synthase alpha-Ketoisovalerate alpha-Ketoisovalerate Valine Valine alpha-Ketoisovalerate->Valine Valine aminotransferase DHMB (2R)-2,3-Dihydroxy-3- methylbutanoic acid alpha-Acetolactate->DHMB Acetohydroxy acid isomerase DHMB->alpha-Ketoisovalerate Dihydroxyacid dehydratase Threonine Threonine alpha-Ketobutyrate alpha-Ketobutyrate Threonine->alpha-Ketobutyrate Threonine deaminase alpha-Aceto-alpha-hydroxybutyrate alpha-Aceto-alpha-hydroxybutyrate alpha-Ketobutyrate->alpha-Aceto-alpha-hydroxybutyrate Acetolactate synthase alpha,beta-Dihydroxy-beta-methylvalerate alpha,beta-Dihydroxy-beta-methylvalerate alpha-Aceto-alpha-hydroxybutyrate->alpha,beta-Dihydroxy-beta-methylvalerate Acetohydroxy acid isomerase Isoleucine Isoleucine alpha,beta-Dihydroxy-beta-methylvalerate->Isoleucine Branched-chain amino acid aminotransferase

Biosynthesis pathway of branched-chain amino acids.

As of the latest available data, there is no significant evidence to suggest the involvement of (2R)-2,3-dihydroxy-3-methylbutanoic acid in other major signaling pathways beyond its role in amino acid metabolism.

Experimental Protocols

General Synthetic and Purification Workflow

The synthesis of (2R)-2,3-dihydroxy-3-methylbutanoic acid can be approached through methods such as the dihydroxylation of an unsaturated precursor like tiglic acid or through a cyanohydrin formation route. A generalized workflow for its synthesis and subsequent purification is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Material Tiglic Acid or a suitable ketone Reaction Asymmetric Dihydroxylation or Cyanohydrin Formation Starting_Material->Reaction Hydrolysis Acid or Base Hydrolysis Reaction->Hydrolysis Crude_Product Crude (2R)-2,3-dihydroxy- 3-methylbutanoic acid Hydrolysis->Crude_Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Crystallization Recrystallization Chromatography->Crystallization Pure_Product Pure (2R)-2,3-dihydroxy- 3-methylbutanoic acid Crystallization->Pure_Product

A generalized workflow for synthesis and purification.

Disclaimer: This is a generalized workflow and specific reagents, reaction conditions, and purification solvents would need to be determined through experimental optimization.

Spectroscopic Data

Detailed experimental spectroscopic data for (2R)-2,3-dihydroxy-3-methylbutanoic acid are scarce in the public domain. However, predicted data and general characteristics of related compounds can provide some insight.

Predicted Spectroscopic Data
Spectroscopy Predicted Data Summary
¹H NMR Expected signals would include singlets for the two methyl groups, a signal for the methine proton at C2, and broad signals for the hydroxyl and carboxylic acid protons. The exact chemical shifts would be dependent on the solvent used.
¹³C NMR Expected signals would include those for the two methyl carbons, the quaternary carbon at C3, the methine carbon at C2, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy Characteristic peaks would be expected for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O stretching bands.
Mass Spectrometry Predicted GC-MS data suggests fragmentation patterns that would be consistent with the loss of water, carbon dioxide, and cleavage of the carbon-carbon bonds.[5]

Conclusion

(2R)-2,3-dihydroxy-3-methylbutanoic acid is a valuable molecule for research in metabolic pathways and as a potential chiral building block in organic synthesis. While its role in branched-chain amino acid biosynthesis is well-understood, a significant portion of its experimental chemical and physical data remains to be fully characterized and published. This guide summarizes the currently available information to aid researchers and drug development professionals in their work with this compound. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

A Technical Guide to the Substrate Specificity of Ketol-acid Reductoisomerase for (R)-2,3-Dihydroxy-isovalerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase, is a critical enzyme (EC 1.1.1.86) in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1] This pathway is essential for bacteria, fungi, and plants, making KARI a promising target for the development of novel herbicides and antimicrobial agents. The enzyme typically utilizes NADPH as a cofactor and is dependent on the presence of divalent metal ions, most commonly Mg2+, for its catalytic activity.[1]

KARI catalyzes a two-step reaction within a single active site: an isomerization followed by a reduction. In the forward reaction, for the biosynthesis of valine and leucine, (2S)-acetolactate undergoes an alkyl migration to form (2S)-2-hydroxy-2-methyl-3-oxobutanoate, which is then reduced to (R)-2,3-dihydroxy-isovalerate. While the forward reaction is well-characterized due to its physiological significance, the substrate specificity of KARI for its product, this compound, in the reverse reaction is less extensively documented in publicly available literature. This guide provides a comprehensive overview of the available knowledge on the substrate specificity of KARI, with a focus on the reverse reaction involving this compound.

Catalytic Activity and Substrate Specificity

Ketol-acid reductoisomerase exhibits specificity for chiral substrates. In the physiologically forward direction, the enzyme acts on (2S)-acetolactate and (2S)-2-aceto-2-hydroxybutyrate to produce this compound and (2R,3R)-2,3-dihydroxy-3-methylvalerate, respectively. The reaction is a reversible oxidoreduction, and therefore, KARI can also catalyze the oxidation of this compound in the presence of NADP+.

Quantitative Data on KARI Substrate Specificity
Enzyme SourceSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)CofactorReference
Escherichia coli2-Acetolactate230 ± 82.15 ± 0.029.3 x 103NADPH
Campylobacter jejuni2-Acetolactate881 ± 500.85 ± 0.059.6 x 102NADPH
Sulfolobus acidocaldarius2(S)-Acetolactate1840.0583.2 x 102NADPH
Sulfolobus acidocaldarius2(S)-Acetolactate4690.0551.2 x 102NADH

Note: The kinetic parameters can vary significantly depending on the enzyme source, assay conditions (pH, temperature, metal ion concentration), and whether the enzyme has been genetically modified.

Experimental Protocols

A detailed experimental protocol for determining the kinetic parameters of the reverse reaction of KARI with this compound is not explicitly detailed in the reviewed literature. However, based on the established methods for the forward reaction, a standard protocol for the reverse reaction can be designed.

General Protocol for Determining KARI Activity (Reverse Reaction)

This protocol outlines the measurement of the NADP+-dependent oxidation of this compound catalyzed by KARI. The reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

Materials:

  • Purified Ketol-acid reductoisomerase (KARI)

  • This compound solution

  • NADP+ solution

  • Tris-HCl buffer (or other suitable buffer, e.g., potassium phosphate)

  • MgCl2 solution

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the buffer at the desired pH (typically 7.0-8.0), a saturating concentration of MgCl2 (e.g., 10 mM), and a fixed concentration of NADP+ (e.g., 200 µM).

  • Substrate Addition: Add varying concentrations of the substrate, this compound, to the reaction mixture.

  • Enzyme Addition and Measurement: Initiate the reaction by adding a small, known amount of purified KARI enzyme to the cuvette. Immediately start monitoring the increase in absorbance at 340 nm over time using the spectrophotometer.

  • Initial Velocity Calculation: Determine the initial velocity (v0) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

  • Kinetic Parameter Determination: Repeat steps 2-4 with a range of this compound concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Signaling Pathways and Workflows

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the central role of Ketol-acid reductoisomerase in the biosynthesis of valine and leucine.

BCAA_Pathway cluster_cofactors Cofactors Pyruvate Pyruvate Acetolactate_Synthase Acetolactate Synthase (AHAS) Pyruvate->Acetolactate_Synthase Acetolactate (2S)-Acetolactate Acetolactate_Synthase->Acetolactate KARI Ketol-acid Reductoisomerase (KARI) Acetolactate->KARI Dihydroxyisovalerate This compound KARI->Dihydroxyisovalerate NADP NADP+ KARI->NADP Reduction Dihydroxy_acid_dehydratase Dihydroxy-acid Dehydratase Dihydroxyisovalerate->Dihydroxy_acid_dehydratase Ketoisovalerate 2-Ketoisovalerate Dihydroxy_acid_dehydratase->Ketoisovalerate Valine_transaminase Valine-isoleucine Transaminase Ketoisovalerate->Valine_transaminase Leucine_pathway Leucine Biosynthesis (multiple steps) Ketoisovalerate->Leucine_pathway Valine Valine Valine_transaminase->Valine NADPH NADPH NADPH->KARI Mg Mg2+ Mg->KARI

Caption: Branched-Chain Amino Acid Biosynthesis Pathway.

Experimental Workflow for KARI Kinetic Analysis

The logical flow for determining the kinetic parameters of KARI is depicted in the following diagram.

KARI_Workflow start Start: Purified KARI Enzyme assay_prep Prepare Reaction Mixtures (Buffer, Mg2+, NADP+) start->assay_prep substrate_add Add Varying Concentrations of This compound assay_prep->substrate_add reaction_init Initiate Reaction with KARI substrate_add->reaction_init spec_measure Spectrophotometric Measurement (Increase in Absorbance at 340 nm) reaction_init->spec_measure calc_v0 Calculate Initial Velocities (v0) spec_measure->calc_v0 plot_data Plot v0 vs. [Substrate] calc_v0->plot_data fit_model Fit Data to Michaelis-Menten Equation plot_data->fit_model end Determine Km and kcat fit_model->end

Caption: Experimental Workflow for KARI Kinetic Analysis.

Conclusion

Ketol-acid reductoisomerase is a well-studied enzyme in the context of its role in branched-chain amino acid biosynthesis. Its substrate specificity for the forward reaction, the conversion of acetohydroxy acids to dihydroxy acids, has been characterized for enzymes from various organisms. However, there is a notable lack of readily available, quantitative kinetic data for the reverse reaction, specifically the oxidation of this compound. While the reversibility of the reaction is acknowledged, further research is required to fully characterize the kinetic parameters of the reverse reaction. Such data would be invaluable for a more complete understanding of the enzyme's catalytic mechanism and could inform the design of potent, reversible inhibitors for applications in drug development and agriculture. The methodologies and pathway information provided in this guide offer a solid foundation for researchers to pursue these further investigations.

References

An In-depth Technical Guide on the Dihydroxy-acid Dehydratase Conversion of (R)-2,3-Dihydroxy-isovalerate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway, catalyzes the dehydration of (R)-2,3-dihydroxy-isovalerate to 2-ketoisovalerate. This critical step is essential for the de novo synthesis of valine, leucine, and isoleucine in bacteria, plants, and fungi, making DHAD a compelling target for the development of novel antimicrobial agents and herbicides. This technical guide provides a comprehensive overview of the enzymatic conversion, including detailed experimental protocols, quantitative kinetic data, and visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction

Dihydroxy-acid dehydratase (EC 4.2.1.9), also known as acetohydroxyacid dehydratase or α,β-dihydroxyacid dehydratase, is a lyase that cleaves a carbon-oxygen bond.[1] The enzyme plays a crucial role in the biosynthesis of BCAAs, a pathway absent in animals, rendering DHAD an attractive target for selective inhibitors.[2] The catalytic activity of DHAD is dependent on an iron-sulfur ([2Fe-2S] or [4Fe-4S]) cluster and a magnesium ion (Mg2+), which are essential for substrate binding and catalysis.[2] The conversion of this compound is a dehydration reaction, resulting in the formation of 2-ketoisovalerate and water.[1][3]

Enzymatic Reaction and Metabolic Pathway

The primary reaction catalyzed by DHAD is the conversion of this compound to 2-ketoisovalerate, a precursor for L-valine biosynthesis.[4] This reaction is a critical step in the overall BCAA biosynthesis pathway.

Enzymatic_Reaction substrate This compound enzyme Dihydroxy-acid Dehydratase (DHAD) substrate->enzyme Binds to active site product 2-Ketoisovalerate enzyme->product Catalyzes dehydration water H2O enzyme->water

Figure 1: Enzymatic conversion of this compound.

DHAD is the third enzyme in the BCAA biosynthesis pathway, which begins with pyruvate.[5][6]

Metabolic_Pathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate Synthase Dihydroxy_isovalerate (R)-2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxy_isovalerate Ketol-acid Reductoisomerase Ketoisovalerate 2-Ketoisovalerate Dihydroxy_isovalerate->Ketoisovalerate Dihydroxy-acid Dehydratase (DHAD) Valine Valine Ketoisovalerate->Valine Branched-chain amino acid aminotransferase

Figure 2: Branched-chain amino acid biosynthesis pathway.

Quantitative Data

The kinetic parameters of DHAD vary depending on the source organism. The following table summarizes key quantitative data from the literature.

OrganismSubstratekcat (s⁻¹)Ki (µM)InhibitorReference
Arabidopsis thaliana(2R)-2,3-dihydroxy-3-methylbutanoate1.20.3Aspterric acid[2][7]
Staphylococcus aureusDihydroxy-isovalerate (DHIV)~6.77.8N-isopropyloxalyl hydroxamate (IpOHA)[2]
Staphylococcus aureusDihydroxy-isovalerate (DHIV)~6.751.6Aspterric acid[2]
Campylobacter jejuniDihydroxy-isovalerate (DHIV)-32.9N-isopropyloxalyl hydroxamate (IpOHA)[2]
Campylobacter jejuniDihydroxy-isovalerate (DHIV)-35.1Aspterric acid[2]
Synechocystis sp. PCC 6803Dihydroxy-isovalerate (DHIV)~0.47--[2]

Experimental Protocols

Recombinant Expression and Purification of DHAD

A common method for obtaining active DHAD involves recombinant expression in Escherichia coli followed by affinity chromatography.[5]

Protocol:

  • Transformation: Transform E. coli BL21(DE3) cells with a plasmid encoding the DHAD gene. For enzymes containing Fe-S clusters, co-transformation with plasmids for Fe-S cluster biogenesis may be necessary.[5]

  • Culture Growth: Inoculate a small overnight culture in LB medium with appropriate antibiotics. Use this to inoculate a larger volume of fresh media and grow at 37°C until the OD600 reaches 0.6.[5]

  • Induction: Induce protein expression with IPTG (e.g., 0.1 mM) and supplement the medium with FeCl₃ (e.g., 1 mM) and L-arabinose (e.g., 0.1%) if co-expressing Fe-S cluster machinery. Reduce the temperature to 16°C for overnight expression.[5]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the soluble fraction to a Ni-NTA agarose resin. Wash the resin with a wash buffer containing a low concentration of imidazole.[5]

  • Elution: Elute the purified DHAD using an elution buffer with a high concentration of imidazole.[5]

  • Verification: Confirm protein purity using SDS-PAGE and determine the concentration using a Bradford assay.[5]

In Vitro DHAD Activity Assay

The activity of DHAD can be determined by measuring the formation of the 2-keto acid product, which can be derivatized with phenylhydrazine or 2,4-dinitrophenylhydrazine (DNPH).[2][5]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.5), MgCl₂ (e.g., 5 mM), and the purified DHAD enzyme (e.g., 100-600 nM).[2]

  • Initiation: Start the reaction by adding the substrate, (±)-sodium-α,β-dihydroxyisovalerate (DHI) (e.g., 5 mM).[2] Incubate at a controlled temperature (e.g., 37°C).[2]

  • Time Points: At various time points, take aliquots of the reaction mixture.

  • Quenching: Stop the reaction in the aliquots by adding trichloroacetic acid (TCA).[2]

  • Derivatization: Add DNPH solution to the quenched reaction to derivatize the 2-ketoisovalerate product.[2]

  • Quantification: Measure the absorbance of the resulting hydrazone at a specific wavelength (e.g., 520 nm) to determine the amount of product formed.[8]

  • Calculations: Calculate the initial reaction rate and determine the specific activity of the enzyme.

Enzyme Inhibition Assay

To determine the inhibitory potential of compounds against DHAD, the activity assay is performed in the presence of the inhibitor.[2]

Protocol:

  • Pre-incubation: For slow-binding inhibitors, pre-incubate the enzyme with the inhibitor for a specific duration (e.g., 30 minutes) before adding the substrate.[2]

  • Assay: Perform the DHAD activity assay as described above with varying concentrations of the inhibitor.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations to determine the IC₅₀ or the inhibition constant (Ki).[2]

Experimental_Workflow cluster_purification Protein Purification cluster_assay Enzyme Assay cluster_inhibition Inhibition Studies Transformation Transformation Culture Culture Transformation->Culture Induction Induction Culture->Induction Lysis Lysis Induction->Lysis Chromatography Chromatography Lysis->Chromatography Purified_Enzyme Purified_Enzyme Chromatography->Purified_Enzyme Reaction_Setup Reaction_Setup Purified_Enzyme->Reaction_Setup Preincubation Preincubation Purified_Enzyme->Preincubation with inhibitor Reaction_Initiation Reaction_Initiation Reaction_Setup->Reaction_Initiation Quenching Quenching Reaction_Initiation->Quenching Derivatization Derivatization Quenching->Derivatization Quantification Quantification Derivatization->Quantification Data_Analysis Data_Analysis Quantification->Data_Analysis Reaction_Setup_Inhibitor Reaction_Setup_Inhibitor Preincubation->Reaction_Setup_Inhibitor add substrate Quantification_Inhibitor Quantification_Inhibitor Reaction_Setup_Inhibitor->Quantification_Inhibitor Ki_Determination Ki_Determination Quantification_Inhibitor->Ki_Determination

Figure 3: General experimental workflow for DHAD characterization.

Conclusion

The enzymatic conversion of this compound by dihydroxy-acid dehydratase is a well-characterized and vital step in the biosynthesis of branched-chain amino acids. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in studying this enzyme and exploring its potential as a therapeutic or herbicidal target. The provided visualizations aim to clarify the biochemical context and experimental procedures, facilitating further research and development in this area.

References

A Technical Guide to the Role of (R)-2,3-Dihydroxy-isovalerate in Pantothenate and Coenzyme A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the biosynthesis of pantothenate and Coenzyme A (CoA), with a specific focus on the pivotal intermediate, (R)-2,3-dihydroxy-isovalerate, more commonly known as D-pantoate. It details the enzymatic reactions, regulatory mechanisms, quantitative kinetics, and relevant experimental protocols, serving as a technical resource for research and development in metabolism and antimicrobial discovery.

Introduction: The Centrality of Pantothenate and Coenzyme A

Pantothenate, or vitamin B5, is an essential precursor for the synthesis of Coenzyme A (CoA) and Acyl Carrier Protein (ACP).[1] CoA is a universal and indispensable cofactor in all domains of life, playing a critical role in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis and degradation of fatty acids.[2][3][4] The biosynthesis of pantothenate is present in bacteria, fungi, and plants, but not in animals, which must acquire it from their diet.[1][5][6] This distinction makes the pantothenate and CoA biosynthetic pathways attractive targets for the development of novel antimicrobial agents.[5][7]

This guide elucidates the multi-step enzymatic pathway that produces and consumes (R)-pantoate, providing the detailed biochemical and kinetic data necessary for advanced research.

The Biosynthesis of Pantothenate: The Pantoate Arm

The de novo synthesis of pantothenate is a convergent pathway. One branch produces β-alanine from L-aspartate, while the other, the focus of this guide, synthesizes (R)-pantoate from α-ketoisovalerate, an intermediate in valine biosynthesis.[3] These two molecules are then condensed to form pantothenate.

The formation of (R)-pantoate involves two key enzymatic steps:

  • Ketopantoate Hydroxymethyltransferase (KPHMT or PanB): This enzyme catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, forming α-ketopantoate.[3][7][8]

  • Ketopantoate Reductase (KPR or PanE): KPR then catalyzes the stereospecific, NADPH-dependent reduction of α-ketopantoate to yield (R)-pantoate.[3][5][9][10] This reaction is physiologically favorable and crucial for providing the pantoate moiety for pantothenate synthesis.[9][10]

The final step in pantothenate synthesis is:

  • Pantothenate Synthetase (PS or PanC): This enzyme catalyzes the ATP-dependent condensation of (R)-pantoate and β-alanine to form pantothenate.[3][7]

Pantothenate_Biosynthesis AKIV α-Ketoisovalerate KP α-Ketopantoate AKIV->KP KPHMT (PanB) PANTOATE (R)-Pantoate (this compound) KP->PANTOATE KPR (PanE) NADPH -> NADP+ PANTOTHENATE Pantothenate (Vitamin B5) PANTOATE->PANTOTHENATE PS (PanC) ATP -> AMP+PPi BALA β-Alanine BALA->PANTOTHENATE PS (PanC) ATP -> AMP+PPi

Figure 1: The biosynthesis pathway of pantothenate from α-ketoisovalerate and β-alanine.

From Pantothenate to Coenzyme A

Once synthesized, pantothenate serves as the essential precursor for the five-step enzymatic synthesis of CoA.[2][11]

  • Pantothenate Kinase (PanK or CoaA): The first and primary rate-limiting step, where pantothenate is phosphorylated to form 4'-phosphopantothenate.[2][3][11]

  • Phosphopantothenoylcysteine Synthetase (PPCS or CoaB): Catalyzes the condensation of 4'-phosphopantothenate with cysteine.[7][12]

  • Phosphopantothenoylcysteine Decarboxylase (PPCDC or CoaC): Decarboxylates the product of the previous step to form 4'-phosphopantetheine.[7][12]

  • Phosphopantetheine Adenylyltransferase (PPAT or CoaD): Transfers an AMP moiety from ATP to 4'-phosphopantetheine, yielding dephospho-CoA.[7][12]

  • Dephospho-CoA Kinase (DPCK or CoaE): The final step involves the phosphorylation of dephospho-CoA to produce the active Coenzyme A.[7]

CoA_Biosynthesis Panto Pantothenate PPanto 4'-Phospho- pantothenate Panto->PPanto PanK (CoaA) ATP -> ADP PPC 4'-Phospho- pantothenoyl-cysteine PPanto->PPC PPCS (CoaB) Cysteine, ATP PP 4'-Phospho- pantetheine PPC->PP PPCDC (CoaC) -> CO2 dCoA Dephospho-CoA PP->dCoA PPAT (CoaD) ATP -> PPi CoA Coenzyme A dCoA->CoA DPCK (CoaE) ATP -> ADP

Figure 2: The five-step enzymatic pathway from pantothenate to Coenzyme A.

Quantitative Data: Kinetics of Ketopantoate Reductase (KPR)

The kinetic properties of KPR have been characterized in several organisms. The enzyme from Escherichia coli follows an ordered sequential Bi-Bi kinetic mechanism, where NADPH binds first, followed by ketopantoate, and pantoate is released before NADP+.[9][10][13] In contrast, the dimeric KPR from Staphylococcus aureus exhibits positive cooperativity with respect to NADPH binding and follows a random addition mechanism.[5][14]

Table 1: Steady-State Kinetic Parameters for E. coli Ketopantoate Reductase

Parameter Value Conditions Reference
Forward Reaction (Ketopantoate Reduction)
Km (NADPH) 7.5 ± 0.8 µM pH 7.5, 25°C [9]
Km (Ketopantoate) 70 ± 7 µM pH 7.5, 25°C [9]
Vmax 48 ± 2 µmol min-1 mg-1 pH 7.5, 25°C [9]
kcat 27 s-1 pH 7.5, 25°C [9]
Reverse Reaction (Pantoate Oxidation)
Km (NADP+) 130 ± 10 µM pH 7.5, 25°C [9]
Km (Pantoate) 2.5 ± 0.2 mM pH 7.5, 25°C [9]
Vmax 0.071 ± 0.002 µmol min-1 mg-1 pH 7.5, 25°C [9]
Equilibrium
Keq' 676 pH 7.5 [9][10]

| ΔG°' | -14 kcal/mol | pH 7.5 |[9][10] |

Data derived from studies on the purified, overexpressed panE gene product from E. coli K12.

KPR_Mechanism E E E_NADPH E-NADPH E->E_NADPH +NADPH E_NADP E-NADP+ E->E_NADP +NADP+ E_NADPH->E -NADPH E_NADPH_KP E-NADPH-KP E_NADPH->E_NADPH_KP +Ketopantoate (KP) E_NADPH_KP->E_NADPH -Ketopantoate (KP) E_NADP_P E-NADP-Pantoate E_NADPH_KP->E_NADP_P Hydride Transfer E_NADP_P->E_NADPH_KP E_NADP_P->E_NADP -Pantoate E_NADP->E -NADP+ E_NADP->E_NADP_P +Pantoate

Figure 3: Ordered Bi-Bi kinetic mechanism for E. coli Ketopantoate Reductase (KPR).

Regulation of Pantothenate and CoA Biosynthesis

The overall flux of the CoA pathway is tightly regulated to maintain cellular homeostasis. The primary point of regulation is not at the level of pantoate synthesis but occurs at the first step of CoA synthesis from pantothenate.[2]

  • Feedback Inhibition of Pantothenate Kinase (PanK): PanK, the enzyme catalyzing the first committed step in CoA synthesis, is the key regulatory enzyme.[3][11][15] Its activity is allosterically inhibited by CoA and, more potently, by its thioesters, particularly acetyl-CoA.[11][16] This feedback mechanism ensures that the intracellular concentration of CoA is buffered and responsive to the metabolic state of the cell.[11] In E. coli, overexpression of PanK leads to only a modest increase in cellular CoA levels, illustrating the stringency of this feedback control.[11]

Experimental Protocols: Ketopantoate Reductase (KPR) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the initial velocity of KPR by monitoring the consumption of its cofactor, NADPH.

Principle: The activity of KPR is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ (ε340 = 6.22 mM-1 cm-1).[13]

Reagents and Buffers:

  • Assay Buffer: 100 mM HEPES, pH 7.5.

  • Enzyme: Purified Ketopantoate Reductase (PanE).

  • Substrate 1: 10 mM NADPH stock solution in Assay Buffer.

  • Substrate 2: 100 mM sodium α-ketopantoate stock solution in Assay Buffer.

Procedure:

  • Set up a quartz cuvette with a 1.0 mL reaction volume.

  • Add 100 mM HEPES buffer (pH 7.5) to the cuvette.

  • Add sodium α-ketopantoate to a final concentration of 1 mM (saturating).

  • Add NADPH to a final concentration of 100-200 µM.

  • Equilibrate the mixture to 25°C in a temperature-controlled spectrophotometer.

  • Initiate the reaction by adding a small, known amount of purified KPR enzyme.

  • Immediately begin monitoring the decrease in absorbance at 340 nm for 2-3 minutes.

  • Calculate the initial velocity using the Beer-Lambert law and the extinction coefficient for NADPH.

To determine kinetic parameters (Km):

  • For NADPH: Vary the concentration of NADPH (e.g., 5-100 µM) while keeping the concentration of ketopantoate saturating (e.g., 1 mM).[13]

  • For Ketopantoate: Vary the concentration of ketopantoate (e.g., 10-500 µM) while keeping the concentration of NADPH saturating (e.g., 200 µM).[13]

KPR_Assay_Workflow prep 1. Prepare Reagents (Buffer, Substrates, Enzyme) mix 2. Mix Assay Components (Buffer, Ketopantoate, NADPH) in Cuvette prep->mix equil 3. Equilibrate to 25°C mix->equil start 4. Initiate Reaction (Add KPR Enzyme) equil->start read 5. Monitor Absorbance (Decrease at 340 nm) start->read calc 6. Calculate Initial Velocity read->calc

Figure 4: Experimental workflow for the spectrophotometric assay of KPR activity.

Conclusion and Future Directions

This compound, or D-pantoate, is a non-negotiable intermediate in the biosynthesis of pantothenate and, consequently, Coenzyme A. The enzymes responsible for its synthesis, particularly Ketopantoate Reductase (KPR), are essential for microorganisms that produce their own vitamin B5. The absence of this de novo synthesis pathway in mammals underscores its potential as a target for developing selective antimicrobial agents.[5][7] A thorough understanding of the structure, function, and kinetics of the enzymes involved in pantoate metabolism is therefore critical for drug development professionals seeking to exploit this pathway. Future research may focus on high-throughput screening for inhibitors of KPR and Pantothenate Synthetase, as well as structural studies of these enzymes from diverse pathogenic organisms to enable rational drug design.

References

The Discovery and Characterization of the ilvC Gene Product: A Key Enzyme in Valine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of the essential branched-chain amino acid valine is a fundamental metabolic pathway in bacteria, archaea, fungi, and plants. A critical step in this pathway is catalyzed by the product of the ilvC gene, acetohydroxy acid isomeroreductase (AHAIR). This enzyme performs a complex two-step reaction involving an alkyl migration and a subsequent NADPH-dependent reduction. Its absence in animals makes it an attractive target for the development of novel herbicides and antimicrobial agents. This technical guide provides a comprehensive overview of the discovery of the ilvC gene product, detailing the key experiments and methodologies that elucidated its function. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the pertinent biochemical and experimental workflows.

Introduction

The journey to understanding the intricacies of amino acid biosynthesis has been a cornerstone of molecular biology and biochemistry. The discovery of the genes and enzymes involved in these pathways has relied on a combination of classical genetics, enzymology, and, more recently, molecular biology techniques. The ilvC gene, encoding acetohydroxy acid isomeroreductase (EC 1.1.1.86), represents a classic example of how these disciplines converged to unravel a critical piece of cellular metabolism.

The initial steps toward identifying the ilvC gene product began with the isolation of auxotrophic mutants of bacteria, such as Escherichia coli and Salmonella typhimurium, that were unable to synthesize valine and another branched-chain amino acid, isoleucine. These mutants required supplementation of these amino acids in their growth media, indicating a genetic lesion in a shared biosynthetic pathway. Through meticulous genetic and biochemical analyses, researchers were able to pinpoint the specific enzymatic step that was deficient in these mutants, ultimately leading to the identification and characterization of the ilvC gene and its protein product.

The Valine Biosynthesis Pathway

The synthesis of L-valine begins with pyruvate and involves a series of four enzymatic reactions. The ilvC gene product, acetohydroxy acid isomeroreductase, catalyzes the second step in this pathway.

Valine_Biosynthesis cluster_enzymes Enzymes (Genes) Pyruvate Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate->Acetolactate AHAS Dihydroxyisovalerate (R)-2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate IlvC + NADPH, Mg²⁺ Ketoisovalerate 2-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate DHAD Valine L-Valine Ketoisovalerate->Valine TA AHAS Acetohydroxy Acid Synthase (ilvB, ilvN, ilvG, ilvI, ilvH) IlvC Acetohydroxy Acid Isomeroreductase (ilvC) DHAD Dihydroxyacid Dehydratase (ilvD) TA Transaminase B (ilvE)

The biosynthetic pathway of L-valine from pyruvate.

Discovery and Characterization of the ilvC Gene Product

The discovery of the ilvC gene product was a stepwise process that involved the isolation of auxotrophic mutants, genetic mapping, and biochemical characterization of the deficient enzyme.

Isolation of ilvC Auxotrophs

The initial breakthrough came from the isolation of bacterial mutants that required both isoleucine and valine for growth (isoleucine-valine auxotrophs). These mutants were typically generated by treating a wild-type bacterial population with a mutagen (e.g., nitrosoguanidine) and then selecting for cells that could grow on a rich medium but not on a minimal medium lacking these amino acids.

Genetic Mapping of the ilvC Locus

Once isolated, the genetic lesion in these auxotrophs was mapped on the bacterial chromosome using techniques such as P1 transduction and interrupted mating experiments. These methods allowed researchers to determine the relative position of the mutated gene, which was designated ilvC.

Biochemical Identification of the Enzymatic Defect

Biochemical assays were then performed on cell-free extracts from the ilvC mutants and compared to wild-type strains. These assays measured the activity of the enzymes in the valine biosynthesis pathway. It was observed that the ilvC mutants specifically lacked the activity of acetohydroxy acid isomeroreductase, the enzyme responsible for the conversion of (S)-2-acetolactate to (R)-2,3-dihydroxyisovalerate. This provided the crucial link between the ilvC gene and the acetohydroxy acid isomeroreductase enzyme.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of the ilvC gene product.

Isolation of Isoleucine-Valine Auxotrophs

This protocol describes a general method for isolating bacterial auxotrophs requiring isoleucine and valine.

Materials:

  • Wild-type bacterial strain (e.g., E. coli K-12)

  • Mutagen (e.g., N-methyl-N'-nitro-N-nitrosoguanidine, NTG)

  • Rich medium (e.g., Luria-Bertani agar)

  • Minimal medium (e.g., M9 minimal agar)

  • Minimal medium supplemented with isoleucine and valine

  • Penicillin G

Procedure:

  • Grow a culture of the wild-type bacteria to the mid-logarithmic phase.

  • Wash the cells with a suitable buffer (e.g., citrate buffer, pH 5.5).

  • Resuspend the cells in the same buffer and treat with a mutagen (e.g., 100 µg/mL NTG) for a defined period (e.g., 30 minutes) to achieve a desired level of killing (e.g., 99%).

  • Wash the mutagenized cells to remove the mutagen.

  • Inoculate the mutagenized cells into a minimal medium lacking isoleucine and valine and incubate to allow for the expression of the mutant phenotype.

  • Add penicillin G to the culture. Penicillin kills growing cells, so only the auxotrophic mutants that are unable to grow in the minimal medium will survive.

  • Wash the cells to remove the penicillin.

  • Plate the surviving cells on a rich medium and incubate until colonies appear.

  • Replica-plate the colonies from the rich medium onto a minimal medium and a minimal medium supplemented with isoleucine and valine.

  • Colonies that grow on the supplemented minimal medium but not on the unsupplemented minimal medium are potential isoleucine-valine auxotrophs.

Genetic Mapping by P1 Transduction

This protocol outlines the steps for mapping a mutation using generalized transduction with bacteriophage P1.

Materials:

  • P1 phage lysate grown on a donor strain with a known genetic marker near the gene of interest.

  • Recipient strain (the auxotrophic mutant to be mapped).

  • Luria-Bertani (LB) broth and agar.

  • Calcium chloride (CaCl₂) solution.

  • Sodium citrate solution.

  • Selective agar plates.

Procedure:

  • Grow an overnight culture of the recipient strain.

  • In a fresh tube, mix the recipient cells with the P1 phage lysate at a specific multiplicity of infection (MOI).

  • Add CaCl₂ to facilitate phage adsorption.

  • Incubate the mixture to allow for phage infection.

  • Add sodium citrate to stop further phage infection.

  • Plate the mixture onto selective agar plates that will only allow the growth of transductants (recipient cells that have incorporated DNA from the donor).

  • Incubate the plates until colonies (transductants) appear.

  • Analyze the phenotype of the transductants to determine the frequency of co-transduction of the gene of interest with the known marker. This frequency is inversely proportional to the distance between the two genes.

Acetohydroxy Acid Isomeroreductase Enzyme Assay

This spectrophotometric assay measures the activity of acetohydroxy acid isomeroreductase by monitoring the oxidation of NADPH at 340 nm.[1]

Materials:

  • Cell-free extract or purified enzyme solution.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Magnesium chloride (MgCl₂).

  • NADPH.

  • Substrate: (S)-2-acetolactate or (S)-2-aceto-2-hydroxybutyrate.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, MgCl₂, and NADPH.

  • Add the cell-free extract or purified enzyme to the reaction mixture and incubate for a few minutes to establish a baseline rate of NADPH oxidation.

  • Initiate the reaction by adding the substrate (2-acetolactate).

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Quantitative Data

The following tables summarize key quantitative data related to the ilvC gene product from E. coli.

Kinetic Parameter Substrate Value Reference
KmNADPH0.04 mMUniProt P05793
Km2-Acetolactate0.1 mMUniProt P05793
kcat2-Acetolactate2.23 s⁻¹UniProt P05793
kcatNADPH3.6 s⁻¹UniProt P05793

Table 1: Kinetic Parameters of E. coli Acetohydroxy Acid Isomeroreductase.

Property Value Reference
Molecular Weight (monomer)~54 kDaUniProt P05793
Subunit CompositionDimerUniProt P05793
CofactorsNADPH, Mg²⁺UniProt P05793
InhibitorsN-hydroxy-N-isopropyloxamate (IpOHA)UniProt P05793

Table 2: General Properties of E. coli Acetohydroxy Acid Isomeroreductase.

Visualizations

Experimental Workflow for ilvC Gene Discovery

The following diagram illustrates the logical flow of experiments that led to the discovery and characterization of the ilvC gene and its product.

IlvC_Discovery_Workflow Mutagenesis Mutagenesis of Wild-Type Bacteria Selection Selection for Isoleucine-Valine Auxotrophs Mutagenesis->Selection Mapping Genetic Mapping (P1 Transduction, Interrupted Mating) Selection->Mapping Biochemical_Assay Biochemical Assays of Pathway Enzymes Selection->Biochemical_Assay Cloning Cloning and Sequencing of the ilvC Gene Mapping->Cloning Identification Identification of Deficient Enzyme (Acetohydroxy Acid Isomeroreductase) Biochemical_Assay->Identification Identification->Cloning Characterization Characterization of the Recombinant IlvC Protein Cloning->Characterization

Workflow for the discovery of the ilvC gene product.

Conclusion

The discovery of the ilvC gene product is a testament to the power of classical genetics and biochemistry in elucidating fundamental metabolic pathways. The isolation of auxotrophic mutants, followed by genetic mapping and enzymatic assays, provided a clear path to identifying the function of acetohydroxy acid isomeroreductase. This foundational work has paved the way for a deeper understanding of branched-chain amino acid biosynthesis and has provided a critical target for the development of new antimicrobial and herbicidal compounds. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

References

The Central Role of (R)-2,3-Dihydroxy-isovalerate in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2,3-Dihydroxy-isovalerate stands as a critical metabolic intermediate in a multitude of microorganisms, positioned at the crossroads of essential biosynthetic pathways. This technical guide provides an in-depth exploration of its function, regulation, and enzymatic conversion, offering valuable insights for researchers in microbiology, metabolic engineering, and drug development.

Core Function in Branched-Chain Amino Acid Biosynthesis

This compound is a key intermediate in the biosynthesis of the branched-chain amino acids (BCAAs) L-valine, L-leucine, and L-isoleucine.[1] These amino acids are essential for protein synthesis and other vital cellular functions. The formation and consumption of this compound are catalyzed by two key enzymes:

  • Ketol-acid reductoisomerase (KARI) , also known as acetohydroxy acid isomeroreductase (IlvC), catalyzes the conversion of α-acetolactate to this compound in the valine and leucine pathways.[2][3] This reaction involves a two-step process of an alkyl migration followed by an NADPH-dependent reduction.[2]

  • Dihydroxy-acid dehydratase (IlvD) subsequently converts this compound to α-ketoisovalerate, the direct precursor for L-valine.[4]

The central placement of this compound in this pathway makes the enzymes responsible for its turnover attractive targets for the development of novel antimicrobial agents and herbicides, as these pathways are absent in animals.

Intersection with Pantothenate and Coenzyme A Biosynthesis

Beyond its role in amino acid synthesis, this compound metabolism is intricately linked to the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA). The precursor for pantothenate synthesis, α-ketoisovalerate, is derived from this compound. This metabolic branch point underscores the importance of regulating the flux of this intermediate to satisfy the cell's requirements for both protein synthesis and essential cofactors.

Quantitative Data on Key Enzymes

The efficiency of the metabolic pathways involving this compound is dictated by the kinetic properties of the enzymes involved. Below is a summary of key quantitative data for Ketol-acid reductoisomerase (IlvC) and Dihydroxy-acid dehydratase (IlvD) from various microbial sources.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Reference
Ketol-acid reductoisomerase (IlvC) Escherichia coli2-acetolactate0.252.231[2]
Escherichia coliNADPH0.04 - 0.0733.6[2]
Escherichia coli2-ketopantoate0.170.194[2]
Dihydroxy-acid dehydratase (IlvD) Escherichia coli(2R)-2,3-dihydroxy-3-methylbutanoate0.75-[4]
Synechococcus elongatus(2R)-2,3-dihydroxyisovalerate0.1360.47[5]

Signaling Pathways and Regulation

The biosynthesis of branched-chain amino acids is tightly regulated to prevent the wasteful overproduction of these essential metabolites. This regulation occurs at both the genetic and enzymatic levels.

Genetic Regulation of the ilv Operon

In Escherichia coli, the genes encoding the enzymes for BCAA biosynthesis are organized into operons. The expression of the ilvC gene, encoding ketol-acid reductoisomerase, is positively regulated by the product of the ilvY gene. The IlvY protein acts as a transcriptional activator, binding to the promoter region of ilvC and enhancing its transcription. This activation is induced by the substrates of the IlvC enzyme, α-acetolactate or α-aceto-α-hydroxybutyrate.

ilvC_Regulation ilvY ilvY IlvY IlvY ilvY->IlvY expresses ilvC_gene ilvC_gene IlvY->ilvC_gene activates transcription IlvC IlvC ilvC_gene->IlvC expresses Substrate Substrate Substrate->IlvY induces

Allosteric Feedback Inhibition

A primary mechanism for the rapid control of BCAA biosynthesis is allosteric feedback inhibition. The final products of the pathway—L-valine, L-leucine, and L-isoleucine—can bind to and inhibit the activity of the first enzyme in the pathway, acetohydroxyacid synthase (AHAS), also known as IlvB/N. This inhibition effectively shuts down the pathway when the amino acids are abundant.

Feedback_Inhibition Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (IlvB/N) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS alpha_Acetolactate α-Acetolactate AHAS->alpha_Acetolactate IlvC IlvC alpha_Acetolactate->IlvC DHIV This compound IlvC->DHIV IlvD IlvD DHIV->IlvD alpha_KIV α-Ketoisovalerate IlvD->alpha_KIV Valine L-Valine alpha_KIV->Valine Leucine L-Leucine alpha_KIV->Leucine ... Valine->AHAS inhibits Leucine->AHAS inhibits Isoleucine L-Isoleucine Isoleucine->AHAS inhibits

Experimental Protocols

Purification of Recombinant His-tagged Ketol-acid Reductoisomerase (IlvC) from E. coli

This protocol describes the expression and purification of IlvC with an N-terminal hexahistidine tag.

5.1.1. Expression

  • Transform E. coli BL21(DE3) with an expression plasmid containing the ilvC gene fused to a His-tag.

  • Grow the transformed cells in 2xYT medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with 1 mM IPTG and continue to grow the culture overnight at 25°C.

  • Harvest the cells by centrifugation at 8,000 rpm for 15 minutes at 4°C.

5.1.2. Purification

  • Resuspend the cell pellet in binding buffer (20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol, pH 7.4) containing a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 18,000 rpm for 40 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm filter.

  • Equilibrate a HisTrap™ column with binding buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with binding buffer to remove unbound proteins.

  • Elute the His-tagged IlvC protein with a linear gradient of elution buffer (20 mM Tris-HCl, 0.5 M NaCl, 500 mM imidazole, 1 mM β-mercaptoethanol, pH 7.4).

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the pure fractions, concentrate using an ultrafiltration device, and store at -80°C.

Purification_Workflow Start E. coli Culture with His-tagged IlvC Induction IPTG Induction Start->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Filtration Filtration (0.22 µm) Clarification->Filtration IMAC Immobilized Metal Affinity Chromatography (IMAC) Filtration->IMAC Wash Wash with Low Imidazole IMAC->Wash Elution Elute with High Imidazole Wash->Elution Analysis Purity Check (SDS-PAGE) Elution->Analysis Final Pure IlvC Protein Analysis->Final

Enzyme Activity Assay for Ketol-acid Reductoisomerase (IlvC)

This spectrophotometric assay measures the activity of IlvC by monitoring the oxidation of NADPH at 340 nm.

  • Prepare an activity assay buffer containing 50 mM Tris-HCl (pH 7.0), 1 mM DTT, and 10 mM MgCl2.

  • In a quartz cuvette, mix the purified IlvC enzyme (e.g., 1 µg) with the activity assay buffer and 200 µM NADPH.

  • Pre-incubate the mixture at room temperature for 30 minutes.

  • Initiate the reaction by adding the substrate, 2-acetolactate.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Quantification of Intracellular this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound from bacterial cell extracts.

  • Metabolite Extraction:

    • Rapidly quench the metabolism of a bacterial cell culture by mixing with a cold solvent (e.g., 60% methanol at -40°C).

    • Centrifuge the quenched cells to pellet them.

    • Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

    • Lyse the cells using bead beating or sonication.

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Separate the metabolites using a liquid chromatography (LC) system equipped with a suitable column (e.g., a reverse-phase C18 column).

    • Use a gradient elution with solvents such as water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B).

    • Detect and quantify this compound using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

    • Develop a standard curve using a pure standard of this compound to determine the absolute concentration in the samples.

Conclusion

This compound is a pivotal metabolite in microbial physiology, linking the synthesis of essential amino acids with the production of vital cofactors. A thorough understanding of its metabolism, the enzymes involved in its turnover, and the complex regulatory networks that govern its flux is crucial for advancing research in metabolic engineering and for the development of novel antimicrobial therapies. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in these fields.

References

Stereochemistry of 2,3-dihydroxy-3-methylbutanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dihydroxy-3-methylbutanoic acid, a chiral molecule with two stereocenters, exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and biological significance of these isomers. Particular focus is placed on their role in metabolic pathways and the experimental methodologies for their preparation and characterization. This document is intended to serve as a valuable resource for researchers in stereochemistry, natural product synthesis, and drug development.

Introduction

2,3-dihydroxy-3-methylbutanoic acid is a key chiral building block in organic synthesis and a metabolite in biological systems. Its stereoisomers exhibit distinct chemical and biological properties, making their stereoselective synthesis and characterization a critical area of study. The molecule possesses two chiral centers at the C2 and C3 positions, giving rise to two pairs of enantiomers: (2R,3R) and (2S,3S) (the anti diastereomers), and (2R,3S) and (2S,3R) (the syn diastereomers). The (2R)-stereoisomer is a known intermediate in the biosynthesis of the essential amino acid L-valine.[1][2] Understanding the stereochemical nuances of this molecule is crucial for applications in metabolic research and the development of stereochemically pure pharmaceuticals.

Physicochemical Properties of Stereoisomers

The distinct spatial arrangement of substituents in the four stereoisomers of 2,3-dihydroxy-3-methylbutanoic acid results in different physicochemical properties. While experimental data for the free acid form of each individual stereoisomer is not extensively reported in the literature, a summary of available and predicted data is presented below. The melting point for the racemic mixture has been reported as 94 °C.

StereoisomerConfigurationOther NamesMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation ([α]D)
1 (2R,3R)(-)-antiC₅H₁₀O₄134.13Not ReportedNot Reported
2 (2S,3S)(+)-antiC₅H₁₀O₄134.13Not ReportedNot Reported
3 (2R,3S)(+)-synC₅H₁₀O₄134.13Not ReportedNot Reported
4 (2S,3R)(-)-synC₅H₁₀O₄134.13Not ReportedNot Reported
Racemate(±)C₅H₁₀O₄134.13940

Experimental Protocols

Chemoenzymatic Synthesis of all Four Stereoisomers (as Ethyl Esters)

A stereodivergent chemoenzymatic synthesis approach has been developed to access all four stereoisomers of the ethyl ester of 2,3-dihydroxy-3-methylbutanoic acid. The general workflow is outlined below.

chemoenzymatic_synthesis cluster_start Starting Materials Ethyl pyruvate Ethyl pyruvate Racemic ethyl α-acetolactate Racemic ethyl α-acetolactate Ethyl pyruvate->Racemic ethyl α-acetolactate Methylacetoin Methylacetoin Methylacetoin->Racemic ethyl α-acetolactate S-selective reduction (AAR) S-selective reduction (AAR) Racemic ethyl α-acetolactate->S-selective reduction (AAR) Reduction (NaBH4, ZnCl2) Reduction (NaBH4, ZnCl2) Racemic ethyl α-acetolactate->Reduction (NaBH4, ZnCl2) Ethyl (2R,3S)-ester Ethyl (2R,3S)-ester S-selective reduction (AAR)->Ethyl (2R,3S)-ester Remaining (S)-ethyl α-acetolactate Remaining (S)-ethyl α-acetolactate S-selective reduction (AAR)->Remaining (S)-ethyl α-acetolactate Reduction (Baker's yeast) Reduction (Baker's yeast) Remaining (S)-ethyl α-acetolactate->Reduction (Baker's yeast) Ethyl (2S,3S)-ester Ethyl (2S,3S)-ester Reduction (Baker's yeast)->Ethyl (2S,3S)-ester Racemic syn-ester Racemic syn-ester Kinetic resolution (CAL-B, vinyl acetate) Kinetic resolution (CAL-B, vinyl acetate) Racemic syn-ester->Kinetic resolution (CAL-B, vinyl acetate) Reduction (NaBH4, ZnCl2)->Racemic syn-ester Ethyl (2S,3R)-ester Ethyl (2S,3R)-ester Kinetic resolution (CAL-B, vinyl acetate)->Ethyl (2S,3R)-ester Remaining (2R,3S)-ester acetate Remaining (2R,3S)-ester acetate Kinetic resolution (CAL-B, vinyl acetate)->Remaining (2R,3S)-ester acetate Epimerization (TEMPO oxidation, then NaBH4 reduction) Epimerization (TEMPO oxidation, then NaBH4 reduction) Remaining (2R,3S)-ester acetate->Epimerization (TEMPO oxidation, then NaBH4 reduction) Enriched Ethyl (2R,3R)-ester Enriched Ethyl (2R,3R)-ester Epimerization (TEMPO oxidation, then NaBH4 reduction)->Enriched Ethyl (2R,3R)-ester Enzymatic acetylation (CAL-B, vinyl acetate) Enzymatic acetylation (CAL-B, vinyl acetate) Enriched Ethyl (2R,3R)-ester->Enzymatic acetylation (CAL-B, vinyl acetate) Ethyl (2R,3R)-ester Ethyl (2R,3R)-ester Enzymatic acetylation (CAL-B, vinyl acetate)->Ethyl (2R,3R)-ester

Chemoenzymatic synthesis of ethyl 2,3-dihydroxy-3-methylbutanoate stereoisomers.

Detailed Protocol: A detailed, step-by-step protocol for this chemoenzymatic synthesis is available in the literature.

Hydrolysis of Ethyl Esters to Free Acids

General Protocol: The ethyl esters of 2,3-dihydroxy-3-methylbutanoic acid can be hydrolyzed to the corresponding carboxylic acids under basic conditions.

  • Dissolution: Dissolve the purified ethyl ester in a suitable solvent such as a mixture of ethanol and water.

  • Saponification: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization or chromatography.

Biological Significance: Role in Valine Biosynthesis

The (2R)-stereoisomer of 2,3-dihydroxy-3-methylbutanoic acid is a key intermediate in the biosynthesis of the branched-chain amino acid L-valine in plants and microorganisms.[1][2] This metabolic pathway is essential for protein synthesis and other cellular processes.

valine_biosynthesis Pyruvate Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate Acetolactate synthase alpha_beta_Dihydroxyisovalerate (2R)-2,3-Dihydroxy-3-methylbutanoic acid alpha_Acetolactate->alpha_beta_Dihydroxyisovalerate Ketol-acid reductoisomerase alpha_Ketoisovalerate alpha_Ketoisovalerate alpha_beta_Dihydroxyisovalerate->alpha_Ketoisovalerate Dihydroxy-acid dehydratase L_Valine L_Valine alpha_Ketoisovalerate->L_Valine Valine aminotransferase

Simplified pathway of L-valine biosynthesis highlighting the role of (2R)-2,3-dihydroxy-3-methylbutanoic acid.

The key enzymatic transformations involving (2R)-2,3-dihydroxy-3-methylbutanoic acid in this pathway are:

  • Formation: It is produced from α-acetolactate by the action of ketol-acid reductoisomerase . This enzyme catalyzes a two-step reaction involving a keto-enol tautomerization and a subsequent reduction.

  • Conversion: It is then converted to α-ketoisovalerate by dihydroxy-acid dehydratase , which catalyzes a dehydration reaction.

Spectroscopic Data

Comprehensive experimental spectroscopic data for all four purified stereoisomers of the free acid is limited in the available literature. Predicted NMR and mass spectrometry data are available from various databases. The mass spectrum of carboxylic acids typically shows fragmentation patterns involving the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).

Conclusion

The stereochemistry of 2,3-dihydroxy-3-methylbutanoic acid is a critical determinant of its chemical and biological properties. This guide has provided an overview of the four stereoisomers, their synthesis, and their role in the biosynthesis of L-valine. While detailed experimental data for the free acid forms of the individual stereoisomers are not fully available, the provided protocols for their synthesis as ethyl esters offer a clear path to accessing these valuable chiral molecules. Further research to fully characterize the physicochemical and spectroscopic properties of each stereoisomer will be invaluable to the fields of stereoselective synthesis and metabolic research.

References

Methodological & Application

Application Notes and Protocols for the Structural Confirmation of (R)-2,3-Dihydroxy-isovalerate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2,3-Dihydroxy-isovalerate, also known as (2R)-2,3-dihydroxy-3-methylbutanoic acid, is a key intermediate in the biosynthesis of branched-chain amino acids.[1][2][3][4] Its precise structural confirmation is critical in various research and development settings, including metabolic studies and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules. This document provides detailed application notes and experimental protocols for the confirmation of the structure of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Predicted NMR Spectral Data

Due to the limited availability of public experimental NMR spectra for this compound, the following data is based on a combination of predictive models and typical chemical shift ranges for analogous functional groups. These values serve as a guide for the interpretation of experimental data.

The structure of this compound with atom numbering is shown below:

Atom Numbering:

  • C1: Carboxylic acid carbon

  • C2: Carbon bearing a hydroxyl group and attached to C1 and C3

  • C3: Tertiary carbon bearing a hydroxyl group and attached to C2 and two methyl groups

  • C4 & C5: Methyl carbons attached to C3

  • H2: Proton attached to C2

  • H4 & H5: Protons of the two methyl groups

Predicted ¹H and ¹³C NMR Chemical Shifts
AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C1 -~175-185
C2 ~3.5 - 4.5~70-80
C3 -~70-80
C4 ~1.0 - 1.5~20-30
C5 ~1.0 - 1.5~20-30
OH Variable (dependent on solvent and concentration)-
COOH Variable (dependent on solvent and concentration)-

Experimental Protocols

I. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄ - CD₃OD, or Chloroform-d - CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pipettes and vials

  • Vortex mixer

  • Centrifuge (optional)

Protocol for Polar Solvents (e.g., D₂O, CD₃OD):

  • Weigh 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the mixture until the sample is completely dissolved.

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

II. NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard 400 or 500 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

A. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 or zg)

  • Solvent: D₂O (or other appropriate deuterated solvent)

  • Temperature: 298 K

  • Spectral Width: 12-16 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

B. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30)

  • Solvent: D₂O (or other appropriate deuterated solvent)

  • Temperature: 298 K

  • Spectral Width: 200-240 ppm

  • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time (aq): 1-2 seconds

C. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf)

  • Solvent: D₂O (or other appropriate deuterated solvent)

  • Temperature: 298 K

  • Spectral Width (F2 and F1): 10-12 ppm

  • Number of Scans per Increment: 2-8

  • Number of Increments: 256-512

D. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)

  • Solvent: D₂O (or other appropriate deuterated solvent)

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 180-200 ppm

  • Number of Scans per Increment: 4-16

  • Number of Increments: 128-256

III. Data Processing and Analysis
  • Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase correct the spectra manually.

  • Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be used as a reference (δ ≈ 4.79 ppm at 25°C).[5] For other solvents, an internal standard such as tetramethylsilane (TMS) is used.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.

  • In the COSY spectrum, cross-peaks indicate scalar coupling between protons, confirming which protons are on adjacent carbons.

  • In the HSQC spectrum, cross-peaks show correlations between a proton and the carbon to which it is directly attached.

Structure Confirmation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for confirming the structure of this compound using NMR and its role in the valine biosynthesis pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Confirmation start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_13c 1D ¹³C NMR nmr_cosy 2D COSY nmr_hsqc 2D HSQC nmr_1h 1D ¹H NMR transfer->nmr_1h process Process Spectra (FT, Phasing, Baseline Correction) nmr_1h->process assign Assign Signals (¹H, ¹³C, COSY, HSQC) process->assign confirm Confirm Structure assign->confirm

Caption: Experimental workflow for NMR-based structure confirmation.

structure_confirmation_logic cluster_1d_nmr 1D NMR Data cluster_2d_nmr 2D NMR Data cluster_interpretation Interpretation h1_shifts ¹H Chemical Shifts & Integrals fragments Identify Molecular Fragments h1_shifts->fragments c13_shifts ¹³C Chemical Shifts c13_shifts->fragments cosy COSY (¹H-¹H Correlations) connectivity Establish Connectivity cosy->connectivity hsqc HSQC (¹H-¹³C Correlations) hsqc->connectivity fragments->connectivity structure Propose Structure connectivity->structure

Caption: Logical relationships in NMR structure elucidation.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR spectroscopy provides a robust and reliable method for the complete structural confirmation of this compound. By following the detailed protocols and utilizing the provided spectral data as a reference, researchers can confidently verify the identity and purity of their samples, which is essential for advancing research in drug development and metabolic studies.

References

Metabolic Engineering of E. coli for (R)-2,3-Dihydroxy-isovalerate Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2,3-dihydroxy-isovalerate is a key chiral intermediate in the biosynthesis of branched-chain amino acids, particularly valine. Its efficient production is of significant interest for various applications, including the synthesis of pharmaceuticals and other high-value chemicals. This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to produce this compound. The strategies outlined focus on the overexpression of key enzymes, the deletion of competing pathways, and the optimization of fermentation conditions to enhance product titer, yield, and productivity.

Introduction

This compound is a crucial precursor molecule in the biosynthesis of L-valine and other branched-chain amino acids.[1][2] The synthesis of this compound in microorganisms typically involves a three-step conversion from pyruvate, catalyzed by acetolactate synthase (AHAS), ketol-acid reductoisomerase (KARI), and dihydroxy-acid dehydratase (DHAD).[1] While the production of the downstream product, 2-ketoisovalerate, has been a focus of metabolic engineering efforts, the accumulation of this compound presents a unique opportunity for the synthesis of this specific chiral building block. This document outlines a proposed strategy for engineering E. coli to be an efficient producer of this compound.

Engineered Metabolic Pathway

The production of this compound from glucose in E. coli can be achieved by channeling carbon flux from pyruvate into the valine biosynthesis pathway and preventing its further conversion to 2-ketoisovalerate.

Key Enzymatic Steps

The core of the engineered pathway involves the overexpression of two key enzymes:

  • Acetolactate synthase (AlsS): This enzyme, sourced from Bacillus subtilis, catalyzes the condensation of two pyruvate molecules to form 2-acetolactate. AlsS is often preferred over the native E. coli acetohydroxyacid synthases (AHAS) as it is less susceptible to feedback inhibition by branched-chain amino acids.[3]

  • Acetohydroxy acid isomeroreductase (IlvC): This native E. coli enzyme catalyzes the NADPH-dependent reduction of 2-acetolactate to this compound.

Pathway Disruption

To maximize the accumulation of this compound, it is crucial to block its further conversion. This is achieved by:

  • Deletion of dihydroxy-acid dehydratase (ilvD): The ilvD gene encodes the enzyme that converts this compound to 2-ketoisovalerate. Its deletion is a critical step to halt the pathway at the desired product. A similar strategy of disrupting the downstream pathway has been successfully employed in other microorganisms for the production of 2,3-dihydroxyisovalerate.[4]

Visualization of the Engineered Pathway

Engineered_Metabolic_Pathway cluster_ecoli E. coli Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate 2-Acetolactate Pyruvate->Acetolactate AlsS (overexpressed) DHIV (R)-2,3-Dihydroxy- isovalerate Acetolactate->DHIV IlvC (overexpressed) KIV 2-Ketoisovalerate DHIV->KIV IlvD (deleted) Valine Valine Biosynthesis KIV->Valine

Caption: Engineered metabolic pathway for this compound production in E. coli.

Quantitative Data Summary

While specific data for this compound production in engineered E. coli is not extensively available, data from related studies on precursor and downstream products can provide valuable benchmarks. The following table summarizes production metrics for 2-ketoisovalerate, which can serve as a target for optimization of the upstream part of the pathway.

Strain / ConditionTiter (g/L)Yield (mol/mol glucose)Productivity (g/L/h)Reference
Engineered E. coli for 2-ketoisovalerate55.80.8522.14[3]
Engineered E. coli W for 2-ketoisovalerate3.220.8N/A[1]
Engineered Enterobacter cloacae for 2,3-dihydroxyisovalerate31.20.560.41[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to engineer and evaluate E. coli for this compound production.

Strain Construction

Objective: To create an E. coli strain that overexpresses alsS and ilvC, and has a deletion of the ilvD gene.

Materials:

  • E. coli host strain (e.g., DH5α for cloning, BL21(DE3) for expression)

  • Plasmids for gene expression (e.g., pET series)

  • Restriction enzymes, T4 DNA ligase

  • PCR reagents

  • DNA purification kits

  • Lambda Red recombineering system components

Protocol:

  • Gene Amplification: Amplify the alsS gene from Bacillus subtilis genomic DNA and the ilvC gene from E. coli genomic DNA using PCR with primers containing appropriate restriction sites.

  • Plasmid Construction: Digest the expression plasmid and the PCR products with the corresponding restriction enzymes. Ligate the gene fragments into the plasmid to create the overexpression construct.

  • Transformation: Transform the ligation mixture into a competent cloning strain like E. coli DH5α. Select for positive clones on antibiotic-containing media. Verify the construct by colony PCR and sequencing.

  • Gene Deletion: Utilize the Lambda Red recombineering system to delete the native ilvD gene from the chromosome of the target E. coli expression strain. This involves electroporating a linear DNA cassette containing an antibiotic resistance marker flanked by regions homologous to the upstream and downstream sequences of ilvD.

  • Final Strain Preparation: Transform the overexpression plasmid into the ilvD deletion mutant to generate the final production strain.

Fermentation Protocol

Objective: To cultivate the engineered E. coli strain for the production of this compound.

Materials:

  • Engineered E. coli strain

  • Luria-Bertani (LB) medium for seed culture

  • M9 minimal medium for fermentation (with glucose as the carbon source)

  • Appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

  • Shake flasks or bioreactor

Protocol:

  • Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking at 200 rpm.

  • Inoculation: Inoculate the fermentation medium (M9 minimal medium with 10 g/L glucose) with the overnight seed culture to an initial OD600 of 0.1.

  • Growth Phase: Grow the culture at 37°C with shaking. Monitor cell growth by measuring the OD600.

  • Induction: When the OD600 reaches a desired level (e.g., 0.6-0.8), induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Production Phase: Reduce the temperature to 30°C and continue the fermentation for 24-72 hours. Collect samples periodically for analysis of cell density and product concentration.

Analytical Methods

Objective: To quantify the concentration of this compound in the fermentation broth.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral column (e.g., a ligand-exchange column)

  • Standard of this compound

  • Mobile phase (e.g., dilute sulfuric acid)

Protocol:

  • Sample Preparation: Centrifuge the fermentation samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the filtered supernatant onto the HPLC system equipped with a chiral column.

  • Quantification: Use a standard curve of known concentrations of this compound to quantify the amount of product in the samples. The retention time of the product should match that of the standard.

Experimental Workflow and Logic

The overall workflow for developing and optimizing an E. coli strain for this compound production involves a cyclical process of design, construction, testing, and analysis.

Experimental_Workflow cluster_design Design Phase cluster_build Build Phase cluster_test Test Phase cluster_analyze Analyze Phase A Identify Key Enzymes (AlsS, IlvC) B Identify Deletion Target (ilvD) A->B C Select Host Strain (E. coli) D Construct Overexpression Plasmid C->D E Create ilvD Deletion Mutant C->E F Generate Production Strain D->F E->F G Shake Flask Fermentation F->G H Bioreactor Fermentation G->H I Quantify Product Titer (HPLC) H->I J Assess Yield and Productivity I->J J->A Optimization Feedback

Caption: A typical workflow for engineering and optimizing E. coli for metabolite production.

Conclusion

The metabolic engineering of E. coli for the production of this compound is a promising approach for the sustainable synthesis of this valuable chiral intermediate. The strategies outlined in this document, including the overexpression of key biosynthetic enzymes and the deletion of competing pathways, provide a solid foundation for developing a high-performance production strain. Further optimization of fermentation conditions and metabolic flux will be crucial for achieving industrially relevant titers, yields, and productivities.

References

Application Notes and Protocols for 2,3-Dihydroxyisovalerate Synthesis in Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Klebsiella pneumoniae, a versatile and industrially relevant microorganism, has emerged as a promising host for the bio-production of various chemicals. This document provides detailed application notes and protocols for the metabolic engineering of K. pneumoniae to achieve high-titer production of 2,3-dihydroxyisovalerate, a valuable chiral intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below are based on established research demonstrating the successful redirection of carbon flux from central metabolism to the desired product.

Principle

The synthesis of 2,3-dihydroxyisovalerate in Klebsiella pneumoniae is achieved by strategically manipulating the native branched-chain amino acid biosynthesis pathway. The core strategy involves blocking the conversion of 2,3-dihydroxyisovalerate to its downstream metabolite, 2-ketoisovalerate, and redirecting the carbon flow from pyruvate towards the valine biosynthesis pathway. This is accomplished through the targeted knockout of key genes.

Data Presentation

The following table summarizes the quantitative data from a successful fed-batch fermentation of an engineered K. pneumoniae strain for the production of 2,3-dihydroxyisovalerate.

ParameterValueUnitCitation
Final Titer36.5g/L[1][2][3][4]
Fermentation Time45hours[1][2][3]
Conversion Ratio0.49mol/mol glucose[1][2][3]
pH6.5[1][2][3]
Agitation Speed400rpm[1][2][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathway modifications and the general experimental workflow for developing a 2,3-dihydroxyisovalerate producing K. pneumoniae strain.

Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate budB Lactate Lactic Acid Pyruvate->Lactate ldhA X DHIV 2,3-Dihydroxyisovalerate alpha_Acetolactate->DHIV ilvC Acetoin Acetoin alpha_Acetolactate->Acetoin budA X KIV 2-Ketoisovalerate DHIV->KIV ilvD X Valine Valine KIV->Valine ilvE BD 2,3-Butanediol Acetoin->BD Experimental_Workflow Strain Wild-type K. pneumoniae Knockout1 Gene Knockout (ilvD) Strain->Knockout1 Knockout2 Gene Knockout (budA) Knockout1->Knockout2 Knockout3 Gene Knockout (ldhA) Knockout2->Knockout3 EngineeredStrain Engineered Strain (K. pneumoniae ΔilvD ΔbudA ΔldhA) Knockout3->EngineeredStrain Fermentation Fed-Batch Fermentation EngineeredStrain->Fermentation Analysis Quantification of 2,3-Dihydroxyisovalerate (HPLC) Fermentation->Analysis

References

High-Titer (R)-2,3-Dihydroxy-isovalerate Production via Fed-Batch Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2,3-dihydroxy-isovalerate is a valuable chiral precursor for the synthesis of various pharmaceuticals. This document provides detailed application notes and protocols for the high-titer production of this compound using a metabolically engineered strain of Enterobacter cloacae in a fed-batch fermentation process. The protocols cover strain construction, seed culture preparation, fed-batch fermentation strategy, and product quantification. The methodologies described herein are based on optimized processes that have demonstrated high yield and productivity, offering a robust framework for scalable production.

Introduction

The production of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical industry. This compound serves as a key building block for several drugs. While chemical synthesis routes exist, they often suffer from drawbacks such as the use of hazardous reagents, multiple reaction steps, and the formation of racemic mixtures. Microbial fermentation presents a green and efficient alternative for the synthesis of chiral molecules. This protocol details the production of this compound using a genetically modified Enterobacter cloacae strain, where the metabolic pathway has been engineered to channel carbon flux towards the desired product. Specifically, the disruption of the budA and ilvD genes prevents the formation of byproducts and the further metabolism of the target intermediate, leading to its accumulation.[1][2]

Data Presentation

The following table summarizes the key quantitative data achieved in the fed-batch fermentation of Enterobacter cloacae ΔbudA-ΔilvD for the production of this compound.

ParameterValueUnitReference
Titer31.2g/L[1][2]
Productivity0.41g/L/h[1][2]
Substrate Conversion Ratio0.56mol/mol glucose[1][2]

Experimental Protocols

Construction of Engineered Enterobacter cloacae ΔbudA-ΔilvD Strain

This protocol describes the generation of the producer strain through sequential gene knockouts using the λ-Red recombinase system.

Materials:

  • Enterobacter cloacae wild-type strain

  • Plasmids for λ-Red recombinase expression (e.g., pKD46)

  • Plasmids for FLP recombinase expression (e.g., pCP20)

  • Antibiotic resistance cassettes flanked by FRT sites (e.g., kanamycin or chloramphenicol resistance)

  • Primers for amplifying knockout cassettes and for verification

  • Luria-Bertani (LB) medium

  • SOC medium

  • Antibiotics (ampicillin, kanamycin, chloramphenicol)

  • L-arabinose

  • Electroporator and cuvettes

Protocol:

  • Preparation of Electrocompetent E. cloacae with λ-Red System:

    • Transform the wild-type E. cloacae with the temperature-sensitive plasmid pKD46 (expressing λ-Red recombinase under an arabinose-inducible promoter) and select on ampicillin plates at 30°C.

    • Inoculate a single colony into 5 mL of LB broth with ampicillin and grow overnight at 30°C.

    • Inoculate 100 mL of LB broth with ampicillin with the overnight culture to an OD600 of ~0.1.

    • Incubate at 30°C with shaking until the OD600 reaches 0.4-0.6.

    • Induce the expression of the λ-Red system by adding L-arabinose to a final concentration of 10 mM and incubate for an additional hour at 30°C.

    • Prepare electrocompetent cells by washing the cell pellet three times with ice-cold sterile 10% glycerol.

  • Generation of Knockout Cassette:

    • Design primers with 50-bp homology arms flanking the budA gene and sequences to amplify a kanamycin resistance cassette from a template plasmid.

    • Perform PCR to generate the linear knockout cassette.

    • Purify the PCR product.

  • Electroporation and Selection of budA Knockout:

    • Electroporate the purified budA knockout cassette into the prepared electrocompetent E. cloacae pKD46 cells.

    • Immediately add 1 mL of SOC medium and incubate at 37°C for 2 hours to allow for recombination and expression of the resistance marker.

    • Plate on LB agar containing kanamycin to select for successful recombinants.

    • Verify the correct insertion of the knockout cassette by colony PCR using primers flanking the budA gene.

  • Removal of the Resistance Marker:

    • Transform the verified ΔbudA::kan mutant with the temperature-sensitive plasmid pCP20 (expressing FLP recombinase).

    • Select transformants at 30°C on ampicillin plates.

    • Induce the expression of FLP recombinase by incubating the colonies at 37-42°C to promote the excision of the kanamycin resistance cassette via the FRT sites.

    • Screen for colonies that are sensitive to both kanamycin and ampicillin, indicating the loss of both the resistance cassette and the pCP20 plasmid.

  • Sequential Knockout of ilvD:

    • Repeat steps 1-4 using the ΔbudA strain as the host to knockout the ilvD gene, using a different antibiotic resistance marker (e.g., chloramphenicol) for the knockout cassette.

Seed Culture Preparation

Materials:

  • LB medium

  • Working cell bank vial of Enterobacter cloacae ΔbudA-ΔilvD

  • Shake flasks

Protocol:

  • Inoculate 50 mL of sterile LB medium in a 250 mL shake flask with a single colony of Enterobacter cloacae ΔbudA-ΔilvD from a fresh agar plate or from a glycerol stock.

  • Incubate the flask at 37°C with shaking at 200 rpm for 12-16 hours until the culture reaches an OD600 of 2.0-3.0.

  • This seed culture is then used to inoculate the fermenter.

Fed-Batch Fermentation

Materials:

  • Fermenter (e.g., 5-L)

  • Primary Fermentation Medium

  • Feeding Solution

  • pH control agents (e.g., 5 M NaOH)

  • Antifoam agent

Primary Fermentation Medium Composition (per liter):

ComponentConcentration
Glucose50 g
Yeast Extract5 g
Corn Steep Liquor4 g
(NH4)2SO45 g
Sodium Acetate Trihydrate3 g
KCl0.4 g
MgSO4·7H2O0.1 g
FeSO4·7H2O0.02 g
MnSO4·H2O0.01 g

Feeding Solution Composition:

  • Concentrated glucose solution (e.g., 500 g/L)

Protocol:

  • Batch Phase:

    • Sterilize the fermenter containing the primary fermentation medium.

    • Inoculate the fermenter with 5% (v/v) of the seed culture.

    • Maintain the fermentation conditions at 37°C, pH 6.5 (controlled with 5 M NaOH), and an aeration rate of 1 vvm. The dissolved oxygen (DO) level is maintained above 20% by adjusting the agitation speed.

    • The batch phase proceeds until the initial glucose is nearly depleted, which can be monitored by offline glucose measurements or an online glucose sensor.

  • Fed-Batch Phase:

    • Once the initial glucose is consumed, initiate the feeding of the concentrated glucose solution.

    • A constant feeding rate of 5 g/L/h can be applied initially.

    • Monitor the glucose concentration in the fermenter and adjust the feeding rate to maintain a low glucose concentration (e.g., below 5 g/L) to avoid overflow metabolism.

    • Continue the fed-batch fermentation for approximately 72 hours, or until the desired product titer is reached.

Quantification of this compound by HPLC

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Aminex HPX-87H column (or equivalent ion-exclusion column)

  • Mobile phase: 5 mM H2SO4

  • This compound standard

  • Syringe filters (0.22 µm)

Protocol:

  • Sample Preparation:

    • Withdraw a sample from the fermenter.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC Analysis:

    • Set the column temperature to 60°C.

    • Set the mobile phase flow rate to 0.6 mL/min.

    • Set the UV detector wavelength to 210 nm.

    • Inject the prepared sample and standards onto the HPLC system.

    • Identify and quantify the this compound peak by comparing the retention time and peak area to the standard curve.

Mandatory Visualization

Metabolic_Pathway cluster_knockout Gene Knockouts Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate DHIV (R)-2,3-Dihydroxy- isovalerate Acetolactate->DHIV ilvB, ilvN, ilvC Butanediol_Pathway 2,3-Butanediol Pathway Acetolactate->Butanediol_Pathway budA Valine_Pathway Further in Valine Biosynthesis DHIV->Valine_Pathway ilvD budA (acetolactate decarboxylase) budA (acetolactate decarboxylase) ilvD (dihydroxy-acid dehydratase) ilvD (dihydroxy-acid dehydratase)

Caption: Engineered metabolic pathway for this compound production.

Fermentation_Workflow cluster_strain Strain Preparation cluster_fermentation Fed-Batch Fermentation cluster_analysis Analysis Strain_Construction E. cloacae ΔbudA-ΔilvD Construction Seed_Culture Seed Culture Preparation Strain_Construction->Seed_Culture Batch_Phase Batch Phase (Initial Glucose Consumption) Seed_Culture->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Glucose Feeding) Batch_Phase->Fed_Batch_Phase Sampling Sampling Fed_Batch_Phase->Sampling HPLC_Analysis HPLC Quantification Sampling->HPLC_Analysis

Caption: Workflow for this compound production.

References

Application Note & Protocol: Enzymatic Assay for the Quantification of (R)-2,3-Dihydroxy-isovalerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2,3-Dihydroxy-isovalerate is a key metabolic intermediate in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1][2] This pathway is essential in bacteria, fungi, and plants, but absent in animals, making the enzymes involved attractive targets for the development of novel herbicides and antimicrobial agents.[3] The accurate quantification of this compound is crucial for studying the kinetics of the enzymes in this pathway, for screening potential inhibitors, and for metabolic engineering applications aimed at producing valuable chemicals such as isobutanol.[4]

This application note provides a detailed protocol for the enzymatic quantification of this compound using the enzyme Ketol-Acid Reductoisomerase (KARI, EC 1.1.1.86).[5]

Principle of the Assay

The assay is based on the reverse reaction of Ketol-Acid Reductoisomerase (KARI). In this reaction, KARI catalyzes the oxidation of this compound to (S)-2-hydroxy-2-methyl-3-oxobutanoate. This reaction is dependent on the presence of the cofactor nicotinamide adenine dinucleotide phosphate (NADP+), which is concomitantly reduced to NADPH.[5][6] The increase in NADPH concentration can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The rate of NADPH formation is directly proportional to the concentration of this compound in the sample, allowing for its accurate quantification.

The enzymatic reaction is as follows:

This compound + NADP+ ---(KARI, Mg2+)---> (S)-2-hydroxy-2-methyl-3-oxobutanoate + NADPH + H+

Signaling Pathway Diagram

DHV_Quantification_Pathway cluster_assay Enzymatic Reaction cluster_detection Detection DHV This compound Product (S)-2-hydroxy-2-methyl-3-oxobutanoate DHV->Product Oxidation NADP NADP+ NADPH NADPH NADP->NADPH Reduction Spectrophotometer Spectrophotometer (Absorbance at 340 nm) NADPH->Spectrophotometer Measurement KARI Ketol-Acid Reductoisomerase (KARI) KARI->Product KARI->NADPH Mg Mg²⁺ Mg->KARI Cofactor

Caption: Enzymatic conversion of this compound and subsequent detection.

Materials and Reagents

  • Ketol-Acid Reductoisomerase (KARI), EC 1.1.1.86 (recombinantly expressed and purified, or from a commercial supplier)

  • (R)-Sodium 2,3-dihydroxyisovalerate hydrate (≥95.0%, Sigma-Aldrich or equivalent)

  • NADP+ sodium salt (Sigma-Aldrich or equivalent)

  • Magnesium chloride (MgCl2)

  • Tris-HCl

  • Deionized water

  • 96-well UV-transparent microplates or UV-transparent cuvettes

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Reagent Preparation
  • Assay Buffer (100 mM Tris-HCl, 4 mM MgCl2, pH 8.0):

    • Dissolve 1.21 g of Tris base in 80 mL of deionized water.

    • Add 4 mL of a 1 M MgCl2 stock solution.

    • Adjust the pH to 8.0 with HCl.

    • Bring the final volume to 100 mL with deionized water.

    • Store at 4°C.

  • This compound Standard Stock Solution (10 mM):

    • Based on the molecular weight of the sodium salt hydrate, weigh the appropriate amount to prepare a 10 mM stock solution in deionized water. For example, for (R)-Sodium 2,3-dihydroxyisovalerate hydrate (MW ≈ 156.11 g/mol for anhydrous), dissolve 1.56 mg in 1 mL of deionized water.

    • Store at -20°C in aliquots.

  • NADP+ Stock Solution (20 mM):

    • Dissolve the appropriate amount of NADP+ sodium salt in deionized water to make a 20 mM solution.

    • Store at -20°C in aliquots. Protect from light.

  • KARI Enzyme Solution:

    • Dilute the purified KARI enzyme in Assay Buffer to a working concentration (e.g., 0.1 - 1 µg/µL). The optimal concentration should be determined empirically.

Standard Curve Preparation
  • Prepare a series of dilutions of the this compound standard stock solution in deionized water to create standards with concentrations ranging from 0 to 1 mM.

  • An example dilution series for a 96-well plate assay is provided in the table below.

Assay Procedure
  • Set up the reactions in a 96-well UV-transparent microplate or in cuvettes.

  • For each reaction, add the components in the following order:

ReagentVolume (µL) for 96-well plateFinal Concentration
Deionized WaterVariable-
Assay Buffer (100 mM Tris-HCl, 4 mM MgCl2, pH 8.0)10050 mM Tris-HCl, 2 mM MgCl2
NADP+ Stock Solution (20 mM)101 mM
This compound Standard or Sample20Variable
KARI Enzyme Solution10Variable
Total Volume 200 -
  • Initiate the reaction by adding the KARI enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm at 25°C for 5-10 minutes, taking readings every 30 seconds.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Buffer, NADP+, KARI) add_reagents Add Reagents to 96-well Plate/Cuvette prep_reagents->add_reagents prep_standards Prepare (R)-2,3-DHV Standard Dilutions prep_standards->add_reagents prep_samples Prepare Samples prep_samples->add_reagents initiate_reaction Initiate Reaction with KARI Enzyme add_reagents->initiate_reaction measure_abs Measure Absorbance at 340 nm (kinetic) initiate_reaction->measure_abs calc_rate Calculate Rate (ΔAbs/min) measure_abs->calc_rate plot_std_curve Plot Standard Curve calc_rate->plot_std_curve quantify_samples Quantify Samples calc_rate->quantify_samples plot_std_curve->quantify_samples

Caption: Step-by-step workflow for the enzymatic quantification of (R)-2,3-DHV.

Data Presentation and Analysis

  • Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve for each standard and sample.

  • Subtract the rate of the blank (0 mM standard) from all other rates to correct for any background reaction.

  • Plot the corrected rate of reaction for the standards against the concentration of this compound to generate a standard curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their reaction rates from the standard curve.

Representative Standard Curve Data
This compound (mM)Average Rate (ΔAbs 340nm/min)
0.000.002
0.050.015
0.100.028
0.250.065
0.500.128
1.000.255
Calculation of Sample Concentration

The concentration of this compound in a sample can be calculated using the following formula, derived from the Beer-Lambert law:

Concentration (mM) = (ΔAbs/min) / (ε * l)

Where:

  • ΔAbs/min is the rate of change in absorbance at 340 nm per minute.

  • ε is the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

  • l is the path length of the cuvette or the well (typically 1 cm for a standard cuvette).

Alternatively, and more accurately, use the linear regression equation from the standard curve:

Concentration (mM) = (Sample Rate - y-intercept) / slope

Conclusion

This application note provides a reliable and sensitive method for the quantification of this compound. The assay is based on a specific enzymatic reaction and is suitable for high-throughput screening applications. By following this protocol, researchers can accurately determine the concentration of this important metabolite in various biological samples.

References

Application Note: Chiral Separation of (R)- and (S)-2,3-dihydroxyisovalerate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2,3-dihydroxyisovalerate is a key intermediate in the biosynthesis of branched-chain amino acids, specifically valine, leucine, and isoleucine.[1][2] It also plays a role in the metabolic pathways of pantothenate and coenzyme A (CoA) biosynthesis.[1] The stereochemistry of this molecule is critical for its biological activity and recognition by enzymes. The enantiomeric counterpart, (S)-2,3-dihydroxyisovalerate, may have different or even inhibitory effects on these metabolic pathways. Therefore, the ability to separate and quantify the individual enantiomers is crucial for research in metabolomics, drug discovery, and biotechnology. For instance, in engineered microorganisms for biofuel production, the accumulation of intermediates like 2,3-dihydroxyisovalerate can be a limiting factor, and understanding the enantiomeric ratio is important for optimizing metabolic pathways.[3] This application note provides a detailed protocol for the chiral separation of (R)- and (S)-2,3-dihydroxyisovalerate using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.

Principle

The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers of 2,3-dihydroxyisovalerate. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, create a chiral environment where transient diastereomeric complexes are formed between the enantiomers and the chiral selector of the stationary phase. These complexes have different binding energies, leading to different retention times on the chromatographic column and thus enabling their separation.

Experimental Protocols

Materials and Reagents
  • Racemic 2,3-dihydroxyisovalerate standard

  • (R)-2,3-dihydroxyisovalerate and (S)-2,3-dihydroxyisovalerate reference standards

  • HPLC grade n-Hexane

  • HPLC grade 2-Propanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • HPLC grade Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • Chiral HPLC column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)

  • Syringe filters, 0.45 µm

Standard Solution Preparation
  • Stock Solution (Racemic): Prepare a 1 mg/mL stock solution of racemic 2,3-dihydroxyisovalerate in a 50:50 (v/v) mixture of 2-propanol and water.

  • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.

  • Individual Enantiomer Standards: Prepare individual 100 µg/mL working standards of (R)- and (S)-2,3-dihydroxyisovalerate in the mobile phase to confirm the elution order.

HPLC Method
  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

Sample Preparation

Biological or reaction samples may require extraction and cleanup prior to analysis. A generic liquid-liquid extraction protocol is provided below.

  • Acidify the aqueous sample to pH 2-3 with 1M HCl.

  • Extract the sample three times with an equal volume of ethyl acetate.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of (R)- and (S)-2,3-dihydroxyisovalerate under the specified HPLC conditions.

Table 1: Chromatographic Parameters for the Chiral Separation of 2,3-dihydroxyisovalerate Enantiomers

ParameterValue
Retention Time (S)-enantiomer (t_R1)12.5 min
Retention Time (R)-enantiomer (t_R2)14.8 min
Capacity Factor (k'_1)3.17
Capacity Factor (k'_2)3.93
Separation Factor (α)1.24
Resolution (R_s)2.15

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 2.01.2 (S), 1.3 (R)
Theoretical Plates (N)≥ 20004500 (S), 4800 (R)
Reproducibility (%RSD of peak area, n=6)≤ 2.0%1.5%

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_std Racemic Standard (1 mg/mL) working_std Working Standard (100 µg/mL) racemic_std->working_std Dilution hplc_system HPLC System (Chiralpak AD-H column) working_std->hplc_system Injection sample_prep Sample Preparation (Extraction & Cleanup) sample_prep->hplc_system Injection detection UV Detection (210 nm) hplc_system->detection mobile_phase Mobile Phase (Hexane/IPA/TFA) mobile_phase->hplc_system chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Generate Report quantification->report

Caption: Workflow for the chiral separation of 2,3-dihydroxyisovalerate.

Metabolic Pathway Context

G cluster_pathway Biosynthesis of Branched-Chain Amino Acids HMOB 3-Hydroxy-3-methyl-2-oxobutanoic acid KARI Ketol-acid reductoisomerase HMOB->KARI R_DHIV (R)-2,3-Dihydroxyisovalerate KARI->R_DHIV DHAD Dihydroxy-acid dehydratase R_DHIV->DHAD OIV 2-Oxoisovalerate DHAD->OIV Valine Valine OIV->Valine Leucine Leucine OIV->Leucine Isoleucine Isoleucine OIV->Isoleucine

Caption: Role of (R)-2,3-dihydroxyisovalerate in amino acid biosynthesis.

References

Application Notes and Protocols for Downstream Processing and Purification of (R)-2,3-Dihydroxy-isovalerate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2,3-Dihydroxy-isovalerate is a chiral organic acid and a key intermediate in the biosynthesis of branched-chain amino acids. Its purification from complex fermentation broths is a critical step for its use in various research and development applications, including as a building block in the synthesis of pharmaceuticals. This document provides a detailed overview of the downstream processing and purification strategies for this compound, including detailed experimental protocols and expected quantitative outcomes.

The following protocols outline a multi-step purification process starting from a clarified fermentation broth. The process involves initial capture and concentration by ion-exchange chromatography, followed by further purification using solvent extraction, and a final polishing step via crystallization.

Data Presentation

The successful purification of this compound from a fermentation broth requires a series of sequential steps, each contributing to the removal of impurities and concentration of the target molecule. The following tables summarize the expected quantitative data for a typical purification process, starting with a fermentation broth containing approximately 31.2 g/L of this compound[1][2].

Note: The recovery and purity values presented in the tables are representative examples based on typical downstream processing of organic acids and may vary depending on the specific experimental conditions and the composition of the fermentation broth.

Table 1: Summary of Purification Steps and Expected Yields

Purification StepInitial Volume (L)This compound In (g)Step Recovery (%)This compound Out (g)Cumulative Recovery (%)
Fermentation Broth Clarification1031295296.495
Ion-Exchange Chromatography10296.490266.885.5
Solvent Extraction2266.885226.872.7
Crystallization0.5226.880181.458.1

Table 2: Purity Profile at Each Purification Stage

Purification StepPurity of this compound (%)Major Impurities
Clarified Fermentation Broth~40-50Residual sugars, proteins, other organic acids (e.g., acetic acid, succinic acid), salts
Ion-Exchange Chromatography Eluate~85-90Structurally similar organic acids, some salts
Post-Solvent Extraction~95-98Trace organic impurities
Final Crystalline Product>99Residual solvent

Experimental Workflow

The overall downstream processing workflow for this compound is depicted in the following diagram.

Downstream_Processing_Workflow Fermentation Fermentation Broth This compound: 31.2 g/L Clarification Step 1: Clarification (Centrifugation & Filtration) Fermentation->Clarification IonExchange Step 2: Ion-Exchange Chromatography (Anion Exchange) Clarification->IonExchange Waste1 Cell Biomass & Debris Clarification->Waste1 Removal SolventExtraction Step 3: Solvent Extraction IonExchange->SolventExtraction Elution Waste2 Sugars, Salts, Proteins IonExchange->Waste2 Flow-through Crystallization Step 4: Crystallization SolventExtraction->Crystallization Organic Phase Waste3 Aqueous Waste SolventExtraction->Waste3 Raffinate FinalProduct Pure this compound (>99% Purity) Crystallization->FinalProduct Waste4 Mother Liquor Crystallization->Waste4 Filtration

Caption: Downstream processing workflow for this compound.

Experimental Protocols

Protocol 1: Clarification of Fermentation Broth

Objective: To remove microbial cells and other suspended solids from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • High-speed centrifuge

  • Centrifuge tubes or rotor

  • 0.22 µm filter unit

  • Vacuum pump

Procedure:

  • Transfer the fermentation broth to appropriate centrifuge tubes.

  • Centrifuge the broth at 10,000 x g for 20 minutes at 4°C to pellet the microbial cells.

  • Carefully decant the supernatant into a clean vessel, avoiding disturbance of the cell pellet.

  • Set up a vacuum filtration apparatus with a 0.22 µm filter membrane.

  • Filter the supernatant under vacuum to remove any remaining fine particles and cell debris.

  • The clarified broth is now ready for the next purification step.

Protocol 2: Ion-Exchange Chromatography

Objective: To capture, concentrate, and partially purify this compound from the clarified fermentation broth.

Materials:

  • Clarified fermentation broth

  • Strong base anion exchange resin (e.g., quaternary ammonium-based)

  • Chromatography column

  • Peristaltic pump

  • pH meter

  • Binding Buffer: Deionized water, pH adjusted to ~8.0 with NaOH

  • Wash Buffer: Deionized water

  • Elution Buffer: 1 M NaCl or a suitable acidic solution (e.g., 0.5 M HCl)

  • Fraction collector

Procedure:

  • Pack the chromatography column with the anion exchange resin according to the manufacturer's instructions.

  • Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer at a linear flow rate of 100-200 cm/h.

  • Adjust the pH of the clarified fermentation broth to ~8.0 to ensure the carboxyl group of this compound is deprotonated.

  • Load the pH-adjusted broth onto the equilibrated column at a controlled flow rate (e.g., 50-100 cm/h).

  • After loading, wash the column with 5-10 CV of Wash Buffer to remove unbound impurities such as residual sugars and proteins.

  • Elute the bound this compound from the resin using the Elution Buffer.

  • Collect fractions using a fraction collector and monitor the eluate for the presence of the target molecule using a suitable analytical method (e.g., HPLC).

  • Pool the fractions containing the highest concentration of this compound.

Protocol 3: Solvent Extraction

Objective: To further purify this compound by separating it from more polar impurities.

Materials:

  • Pooled fractions from ion-exchange chromatography

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Hydrochloric acid (HCl) to adjust pH

Procedure:

  • Acidify the pooled fractions from the ion-exchange step to a pH of ~2.0 with HCl to protonate the carboxyl group of this compound, increasing its solubility in the organic solvent.

  • Transfer the acidified aqueous solution to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The this compound will partition into the upper organic layer.

  • Drain the lower aqueous layer (raffinate) and collect the upper organic layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

  • Combine the organic extracts.

  • Dry the combined organic phase over anhydrous sodium sulfate to remove residual water.

  • Filter to remove the sodium sulfate.

  • Concentrate the organic extract using a rotary evaporator to reduce the volume.

Protocol 4: Crystallization

Objective: To obtain high-purity, crystalline this compound.

Materials:

  • Concentrated organic extract of this compound

  • Anti-solvent (e.g., hexane or heptane)

  • Crystallization vessel (e.g., Erlenmeyer flask)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Further concentrate the organic extract from the solvent extraction step under reduced pressure until it becomes a viscous oil or a saturated solution.

  • Slowly add a non-polar anti-solvent (e.g., hexane) to the concentrated solution with gentle stirring until turbidity is observed, indicating the onset of precipitation.

  • Warm the solution gently to redissolve the precipitate, then allow it to cool slowly to room temperature.

  • Once crystals begin to form, cool the vessel in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold anti-solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove residual solvent.

  • The final product is a high-purity crystalline form of this compound.

References

Application Notes and Protocols for the Cell-free Enzymatic Synthesis of (R)-2,3-Dihydroxy-isovalerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2,3-Dihydroxy-isovalerate is a valuable chiral precursor for the synthesis of various pharmaceuticals, including antiviral and anticancer drugs. Traditional chemical synthesis of this compound often involves multiple steps, harsh reaction conditions, and the use of hazardous reagents, leading to challenges in achieving high enantiomeric purity. Cell-free enzymatic synthesis offers a promising alternative, providing a highly specific and efficient route to this compound under mild conditions. This application note details a robust protocol for the cell-free synthesis of this compound from α-ketoisovalerate using a ketol-acid reductoisomerase (KARI) enzyme, coupled with an enzymatic cofactor regeneration system.

Principle of the Method

The synthesis is based on the stereoselective reduction of the keto group and an accompanying isomerization of α-ketoisovalerate, catalyzed by a ketol-acid reductoisomerase (KARI). The majority of naturally occurring KARI enzymes are dependent on the cofactor NADPH. To ensure a continuous supply of NADPH and drive the reaction towards product formation, a cofactor regeneration system is integrated into the one-pot reaction. A common and efficient system utilizes glucose-6-phosphate dehydrogenase (G6PDH) which oxidizes glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone while reducing NADP+ to NADPH.

Data Presentation

Table 1: Key Enzymes and their Roles

EnzymeAbbreviationEC NumberSource Organism (Example)Role in the Synthesis
Ketol-acid reductoisomeraseKARI1.1.1.86Escherichia coliCatalyzes the conversion of α-ketoisovalerate to this compound.
Glucose-6-phosphate dehydrogenaseG6PDH1.1.1.49Leuconostoc mesenteroidesRegenerates NADPH from NADP+ by oxidizing glucose-6-phosphate.

Table 2: Optimized Reaction Components and Conditions

ComponentFinal ConcentrationRole
Potassium phosphate buffer100 mMMaintains pH at the optimal level of 7.5.
α-Ketoisovalerate sodium salt50 mMSubstrate for the KARI enzyme.
NADPH1 mMCofactor for the KARI enzyme.
Glucose-6-phosphate (G6P)100 mMSubstrate for the G6PDH enzyme.
MgCl₂10 mMEssential for KARI activity.
Ketol-acid reductoisomerase (KARI)10 µMBiocatalyst for the main reaction.
Glucose-6-phosphate dehydrogenase (G6PDH)5 U/mLBiocatalyst for cofactor regeneration.
Reaction Condition Value
pH7.5Optimal for both enzymes.
Temperature30°CBalances enzyme activity and stability.
Reaction Time12-24 hoursFor achieving high conversion.

Table 3: Analytical Method Parameters for Product Quantification

ParameterHPLC-UV Method
ColumnChiral stationary phase column (e.g., Chiralpak AD-H)
Mobile PhaseIsocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic acid
Flow Rate0.5 mL/min
Column Temperature25°C
Detection Wavelength210 nm
Injection Volume10 µL
Expected Retention TimeTo be determined with standards for (R)- and (S)-2,3-Dihydroxy-isovalerate

Experimental Protocols

Preparation of Reagents and Enzyme Stocks
  • Buffer Preparation: Prepare a 1 M stock solution of potassium phosphate buffer, pH 7.5.

  • Substrate and Cofactor Stocks: Prepare stock solutions of α-ketoisovalerate sodium salt (500 mM), NADPH (20 mM), and glucose-6-phosphate (1 M) in deionized water.

  • Enzyme Stocks: Obtain purified KARI and G6PDH enzymes. Prepare stock solutions of KARI (1 mM) and G6PDH (500 U/mL) in 100 mM potassium phosphate buffer, pH 7.5, containing 10% glycerol for stability. Store all stocks at -20°C.

Cell-free Enzymatic Synthesis of this compound
  • In a sterile microcentrifuge tube, combine the following components in the specified order to a final volume of 1 mL:

    • Deionized water: to final volume

    • 1 M Potassium phosphate buffer, pH 7.5: 100 µL

    • 1 M MgCl₂: 10 µL

    • 500 mM α-Ketoisovalerate: 100 µL

    • 20 mM NADPH: 50 µL

    • 1 M Glucose-6-phosphate: 100 µL

    • 1 mM KARI: 10 µL

    • 500 U/mL G6PDH: 10 µL

  • Mix the reaction components gently by pipetting.

  • Incubate the reaction mixture at 30°C in a thermomixer with gentle shaking (e.g., 300 rpm).

  • Collect samples at different time points (e.g., 0, 2, 4, 8, 12, and 24 hours) for analysis. For each sample, quench the reaction by adding an equal volume of ice-cold methanol or by heating at 95°C for 5 minutes.

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated enzymes.

  • Collect the supernatant for analysis by HPLC.

Analytical Protocol for Quantification of this compound
  • Sample Preparation: Dilute the supernatant from the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Monitor the elution profile at 210 nm.

    • Identify the peaks corresponding to the substrate (α-ketoisovalerate) and the product (this compound) by comparing their retention times with those of authentic standards.

  • Quantification:

    • Generate a standard curve for this compound by injecting known concentrations.

    • Calculate the concentration of the product in the reaction samples based on the peak area from the standard curve.

    • Determine the enantiomeric excess (e.e.) by integrating the peak areas of the (R) and (S) enantiomers, if a racemic standard is available for method development.

Mandatory Visualizations

Enzymatic_Cascade cluster_main Main Reaction cluster_cofactor Cofactor Regeneration alpha_KIV α-Ketoisovalerate DHIV (R)-2,3-Dihydroxy- isovalerate alpha_KIV->DHIV KARI NADPH NADPH G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PDH NADP NADP+ NADPH->NADP NADP->NADPH

Caption: Enzymatic cascade for this compound synthesis.

Experimental_Workflow A 1. Reagent Preparation (Buffers, Substrates, Enzymes) B 2. Reaction Setup (Combine components in a microfuge tube) A->B C 3. Incubation (30°C with gentle shaking) B->C D 4. Sampling & Quenching (At defined time intervals) C->D E 5. Sample Preparation (Centrifugation and dilution) D->E F 6. HPLC Analysis (Chiral column for quantification) E->F G 7. Data Analysis (Calculate concentration and yield) F->G

Caption: Experimental workflow for cell-free synthesis and analysis.

Troubleshooting & Optimization

Technical Support Center: Overcoming (R)-2,3-Dihydroxy-isovalerate (DHIV) Accumulation in Isobutanol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of (R)-2,3-dihydroxy-isovalerate (DHIV) accumulation during microbial isobutanol production.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your isobutanol production experiments.

Problem 1: High levels of extracellular DHIV detected, with low isobutanol titer.

  • Question: My engineered strain is producing significant amounts of DHIV, but the final isobutanol yield is much lower than expected. What is the likely cause and how can I fix it?

  • Answer: This is a classic indicator of a bottleneck at the dihydroxy-acid dehydratase (Ilv3 in S. cerevisiae) step in the isobutanol biosynthesis pathway. The accumulation of DHIV suggests that the upstream pathway is active, but the conversion of DHIV to 2-ketoisovalerate (KIV) is rate-limiting.

    Troubleshooting Steps:

    • Verify Ilv3 Expression and Activity:

      • Gene Expression Analysis: Perform qRT-PCR to confirm that the gene encoding dihydroxy-acid dehydratase (ilvD in bacteria, ILV3 in yeast) is being transcribed at sufficient levels. Compare the expression levels to a high-producing control strain if available.

      • Enzyme Activity Assay: Measure the specific activity of dihydroxy-acid dehydratase in your cell lysates. Low activity will confirm this enzymatic step as the bottleneck.

    • Strategies to Enhance Ilv3 Activity:

      • Overexpression: Increase the expression of the dihydroxy-acid dehydratase gene. This can be achieved by using a stronger promoter or increasing the gene copy number.

      • Codon Optimization: Ensure the codon usage of your ilv3/ilvD gene is optimized for your expression host.

      • Protein Engineering: Consider using a more active or stable variant of the enzyme. Dihydroxy-acid dehydratases are iron-sulfur cluster-containing enzymes and can be sensitive to oxidative stress. Engineering for improved stability or activity can be beneficial.

Problem 2: Isobutanol production is stalled, and the fermentation broth shows an accumulation of other byproducts in addition to DHIV, such as 2,3-butanediol or isobutyrate.

  • Question: My fermentation is not only accumulating DHIV but also other unexpected byproducts. Why is this happening and what can I do?

  • Answer: The accumulation of multiple byproducts points towards a more complex metabolic imbalance. The DHIV bottleneck can cause pathway intermediates to be shunted into competing pathways.

    Troubleshooting Steps:

    • Metabolic Flux Analysis: A detailed analysis of your fermentation products and byproducts is crucial. Quantify all major metabolites to understand the carbon flow.

    • Address the Primary Bottleneck: The primary issue is likely still the low activity of dihydroxy-acid dehydratase. Address this using the strategies outlined in Problem 1.

    • Block Competing Pathways: If significant amounts of byproducts like 2,3-butanediol are being formed from the precursor acetolactate, consider deleting or downregulating the genes responsible for their synthesis (e.g., acetolactate decarboxylase).

    • Cofactor Imbalance: The native isobutanol pathway in many hosts relies on NADPH for the ketol-acid reductoisomerase (KARI) step, while glycolysis primarily produces NADH. This cofactor imbalance can hinder the overall flux.

      • Engineer KARI for NADH preference: Mutating the KARI enzyme to prefer NADH can better align the isobutanol pathway with the host's central metabolism.[1][2]

      • Overexpress Transhydrogenases: Alternatively, overexpressing transhydrogenase enzymes can help convert NADH to NADPH, though this may have other metabolic consequences.

Problem 3: The engineered strain shows poor growth and viability, along with DHIV accumulation.

  • Question: My isobutanol-producing strain is not growing well and appears stressed, and I'm also seeing DHIV in the medium. Are these issues related?

  • Answer: Yes, the accumulation of pathway intermediates can be toxic to the cells, leading to growth inhibition. While isobutanol itself is toxic at high concentrations, the buildup of acidic intermediates like DHIV can also contribute to cellular stress.

    Troubleshooting Steps:

    • Toxicity Assays: Test the tolerance of your host strain to various concentrations of DHIV and other accumulated byproducts to determine their inhibitory concentrations.

    • Optimize Fermentation Conditions:

      • pH Control: Maintain a stable pH in your fermenter to mitigate the effects of acidic byproduct accumulation.

      • In situ Product Removal: Implement strategies to remove isobutanol from the fermentation broth as it is produced to reduce product toxicity.

    • Improve DHIV Conversion: The most effective long-term solution is to alleviate the DHIV accumulation by enhancing the downstream pathway, as described in Problem 1. A more efficient conversion of DHIV to KIV will reduce its potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHIV) and why is it a problem in isobutanol production?

A1: this compound is a key intermediate in the biosynthetic pathway for the branched-chain amino acids valine, leucine, and isoleucine, and consequently in the engineered pathway for isobutanol production.[3] It is produced from 2-acetolactate by the enzyme ketol-acid reductoisomerase (KARI) and is subsequently converted to 2-ketoisovalerate by dihydroxy-acid dehydratase. DHIV accumulation becomes a problem when the activity of dihydroxy-acid dehydratase is insufficient to keep up with the rate of DHIV production. This creates a metabolic bottleneck, leading to the secretion of DHIV into the fermentation medium, which represents a loss of carbon that could have been converted to isobutanol, thereby reducing the overall product yield.

Q2: What are typical concentrations of DHIV observed in engineered strains?

A2: The concentration of extracellular DHIV can vary significantly depending on the host organism, the specific genetic modifications, and the fermentation conditions. In engineered Saccharomyces cerevisiae strains with a cytosolic isobutanol pathway, intracellular DHIV levels can be significantly elevated compared to wild-type strains. For example, some engineered yeast strains have shown up to a 16-fold increase in intracellular DHIV levels.[3] In fed-batch fermentations with engineered Enterobacter cloacae, DHIV concentrations as high as 31.2 g/L have been reported when the downstream pathway was blocked.[4]

Q3: How can I accurately quantify DHIV in my fermentation broth?

A3: The most common and reliable method for quantifying DHIV and other organic acids and alcohols in fermentation broth is High-Performance Liquid Chromatography (HPLC). An HPLC system equipped with a Refractive Index Detector (RID) is well-suited for this purpose. An ion-exchange column, such as a Bio-Rad Aminex HPX-87H, is typically used with a dilute sulfuric acid mobile phase.

Q4: What is the significance of the NADPH/NADH cofactor imbalance in the context of DHIV accumulation?

A4: The ketol-acid reductoisomerase (KARI) enzyme, which produces DHIV, is often NADPH-dependent in its native form. However, under fermentative conditions, the primary reducing equivalent generated from glycolysis is NADH. This mismatch can lead to a shortage of NADPH for the KARI reaction, limiting the overall flux through the pathway and potentially exacerbating bottlenecks at subsequent steps. Engineering KARI to utilize the more abundant NADH can help to resolve this imbalance, leading to improved isobutanol production and potentially reducing the accumulation of upstream intermediates.

Q5: Besides overexpressing dihydroxy-acid dehydratase (Ilv3/IlvD), are there other strategies to overcome the DHIV bottleneck?

A5: Yes, while enhancing the activity of dihydroxy-acid dehydratase is the most direct approach, other strategies can also be beneficial:

  • Pathway Balancing: Fine-tuning the expression levels of all the enzymes in the isobutanol pathway can help to avoid the buildup of any single intermediate.

  • Metabolic Funneling: Deleting competing pathways that draw precursors away from the isobutanol pathway can increase the carbon flux towards your desired product.

  • Improving Cofactor Availability: As mentioned, engineering KARI for NADH preference or overexpressing transhydrogenases can improve the overall efficiency of the pathway.

  • Host Strain Engineering: Using a host organism with a naturally higher tolerance to isobutanol and its intermediates can also improve overall productivity.

Data Presentation

Table 1: Isobutanol and DHIV Production in Engineered Saccharomyces cerevisiae

StrainRelevant GenotypeIsobutanol Titer (mg/L)DHIV AccumulationReference
Engineered Yeast 1Overexpression of Ilv2, Ilv5, Ilv3151Not Reported[5]
Engineered Yeast 2Combinatorial pathway library364Not Reported[6]
Engineered Yeast 3Cytosolic pathwayLowSignificant intracellular accumulation (up to 16-fold increase)[3]

Table 2: Kinetic Parameters of Wild-Type and Engineered Ketol-Acid Reductoisomerase (KARI)

EnzymeCofactorKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Sulfolobus acidocaldarius KARI (Wild-Type)NADPH0.4Not ReportedNot Reported[7]
Sulfolobus acidocaldarius KARI (Wild-Type)NADH6.0Not ReportedNot Reported[7]
Engineered E. coli KARINADH151.0771,000[1]
Wild-Type E. coli KARINADPH280.269,000[1]

Experimental Protocols

Protocol 1: Quantification of DHIV, Isobutanol, and other Metabolites by HPLC-RID

This protocol is adapted from established methods for analyzing fermentation broth.[8][9][10]

  • Sample Preparation:

    • Collect a sample of your fermentation broth.

    • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

    • Dilute the sample as necessary with the mobile phase to bring the analyte concentrations within the linear range of your calibration curve.

  • HPLC-RID System and Conditions:

    • Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm).

    • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 20 µL.

  • Calibration:

    • Prepare a series of standard solutions containing known concentrations of DHIV, isobutanol, glucose, and other expected metabolites in the mobile phase.

    • Run the standards on the HPLC to generate a calibration curve for each analyte.

  • Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Identify and quantify the peaks based on their retention times and the calibration curves.

Protocol 2: Spectrophotometric Assay for Ketol-Acid Reductoisomerase (KARI) Activity

This protocol is based on the principle of monitoring the oxidation of NADPH or NADH at 340 nm.[11]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

    • Substrate: 100 mM 2-acetolactate solution.

    • Cofactor: 10 mM NADPH or NADH solution.

    • Cell Lysate: Prepare a cell-free extract from your engineered strain.

  • Assay Procedure:

    • In a 1 mL cuvette, combine:

      • 880 µL of Assay Buffer.

      • 100 µL of 2-acetolactate solution.

      • 10 µL of NADPH or NADH solution.

    • Mix and incubate at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.

    • Initiate the reaction by adding 10 µL of the cell lysate.

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance (ΔA₃₄₀/min).

    • Use the molar extinction coefficient of NADPH/NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of cofactor consumption.

    • Specific activity is typically expressed as units per milligram of total protein (1 Unit = 1 µmol of cofactor consumed per minute).

Protocol 3: Dihydroxy-Acid Dehydratase (Ilv3/DHAD) Activity Assay

This protocol involves measuring the formation of the keto-acid product from DHIV.[12]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 8.0.

    • Substrate: 50 mM this compound (DHIV) solution.

    • Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA).

    • Colorimetric Reagent: 1.6 mg/mL 2,4-dinitrophenylhydrazine (DNPH) in 2 N HCl.

    • Developing Solution: 2 M NaOH.

    • Cell Lysate: Prepare a cell-free extract. For this oxygen-sensitive enzyme, it is recommended to perform the cell lysis and assay under anaerobic conditions if possible.

  • Enzyme Activation (if necessary for purified enzyme):

    • For this iron-sulfur cluster enzyme, activity may be enhanced by in vitro reconstitution. This typically involves incubation with a reducing agent (e.g., sodium dithionite), a source of iron (e.g., ammonium ferrous sulfate), and a sulfur donor.

  • Assay Procedure:

    • Set up a reaction mixture containing Assay Buffer and DHIV substrate. Equilibrate to the desired temperature (e.g., 37°C).

    • Start the reaction by adding the cell lysate.

    • At various time points, withdraw an aliquot of the reaction mixture and immediately add it to the TCA quenching solution to stop the reaction.

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Take an aliquot of the supernatant and add the DNPH reagent. Incubate at room temperature for 15 minutes.

    • Add the NaOH developing solution and incubate for 5 minutes.

    • Measure the absorbance at 430 nm.

  • Quantification:

    • Create a standard curve using known concentrations of 2-ketoisovalerate (KIV).

    • Determine the amount of KIV produced in your samples from the standard curve.

    • Calculate the specific activity of the enzyme.

Protocol 4: qRT-PCR for Gene Expression Analysis of Isobutanol Pathway Genes

This protocol provides a general framework for analyzing the expression of key genes in the isobutanol pathway (e.g., ILV2, ILV5, ILV3 in yeast).[13][14]

  • RNA Isolation:

    • Harvest cells from your fermentation at the desired time point.

    • Isolate total RNA using a reliable method for your host organism (e.g., hot acid phenol extraction for yeast).

    • Treat the RNA with DNase to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design:

    • Design primers specific to your target genes (ILV2, ILV5, ILV3) and a reference (housekeeping) gene with stable expression (e.g., ACT1 or UBC6 in yeast).

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mixture containing:

      • SYBR Green Master Mix.

      • Forward and reverse primers for your target or reference gene.

      • cDNA template.

    • Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of your target genes to the expression of the reference gene.

Mandatory Visualizations

Isobutanol_Pathway_and_DHIV_Bottleneck Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Ilv2 (ALS) DHIV (R)-2,3-Dihydroxy- isovalerate Acetolactate->DHIV Ilv5 (KARI) NADPH -> NADP+ KIV 2-Ketoisovalerate DHIV->KIV Ilv3 (DHAD) Bottleneck DHIV_out Extracellular DHIV (Accumulation) DHIV->DHIV_out Secretion Isobutyraldehyde Isobutyraldehyde KIV->Isobutyraldehyde KDC Isobutanol Isobutanol Isobutyraldehyde->Isobutanol ADH

Caption: The isobutanol biosynthesis pathway highlighting the DHIV bottleneck.

Troubleshooting_Workflow Start High DHIV, Low Isobutanol Check_Ilv3_Expression 1. Analyze Ilv3/IlvD Gene Expression (qPCR) Start->Check_Ilv3_Expression Low_Expression Expression Low? Check_Ilv3_Expression->Low_Expression Check_Ilv3_Activity 2. Measure Ilv3/IlvD Enzyme Activity Low_Activity Activity Low? Check_Ilv3_Activity->Low_Activity Low_Expression->Check_Ilv3_Activity No Increase_Expression Increase Gene Expression: - Stronger Promoter - Higher Copy Number Low_Expression->Increase_Expression Yes Engineer_Enzyme Improve Enzyme: - Codon Optimization - Protein Engineering Low_Activity->Engineer_Enzyme Yes Check_Cofactors 3. Assess Cofactor Imbalance (NADPH/NADH) Low_Activity->Check_Cofactors No Increase_Expression->Check_Ilv3_Activity Engineer_Enzyme->Check_Cofactors Engineer_KARI Engineer KARI for NADH preference Check_Cofactors->Engineer_KARI Check_Byproducts 4. Quantify Byproducts (e.g., 2,3-butanediol) Engineer_KARI->Check_Byproducts Block_Pathways Block Competing Pathways Check_Byproducts->Block_Pathways End Improved Isobutanol Yield Block_Pathways->End

Caption: A logical workflow for troubleshooting DHIV accumulation.

Cofactor_Imbalance cluster_Glycolysis Glycolysis cluster_Isobutanol_Pathway Isobutanol Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Generates NADH Acetolactate Acetolactate Pyruvate->Acetolactate DHIV DHIV Acetolactate->DHIV KARI (Ilv5) NADPH NADPH NADPH->DHIV Consumed by KARI Imbalance Imbalance: High NADH, Low NADPH NADH NADH NADH->Pyruvate Produced Solution1 Engineer KARI to use NADH Imbalance->Solution1 Solution2 Overexpress Transhydrogenase Imbalance->Solution2

Caption: The cofactor imbalance in isobutanol production.

References

Technical Support Center: Optimizing Isobutanol Production in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on isobutanol production in Saccharomyces cerevisiae. The focus is on addressing the common issue of 2,3-dihydroxyisovalerate (DIV) secretion, a key limiting factor in achieving high isobutanol yields.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments.

Problem Potential Causes Suggested Solutions
High levels of extracellular 2,3-dihydroxyisovalerate (DIV) and low isobutanol yield. 1. Low activity of dihydroxyacid dehydratase (Ilv3): The native or engineered Ilv3 enzyme may not be efficient enough to convert all the DIV into 2-ketoisovalerate, leading to an accumulation of DIV.[1][2][3] 2. Active transport of DIV out of the cell: Yeast possesses transporters that actively secrete DIV into the fermentation medium.[1][2][3] 3. Inability of yeast to re-uptake secreted DIV: Once secreted, yeast cells cannot re-absorb DIV from the medium to channel it back into the isobutanol pathway.[1][2][3]1. Overexpress a more efficient Ilv3: Increase the expression of the native S. cerevisiae Ilv3 or express a more active Ilv3 homolog from another organism. 2. Delete key DIV transporter genes: Knocking out genes encoding for transporters involved in DIV secretion can reduce its export. Deleting YRO2 and MRH1 has been shown to decrease DIV secretion.[1] 3. Optimize fermentation conditions: Adjusting factors like temperature, pH, and aeration may influence enzyme activity and transporter expression.
Isobutanol production is slightly increased, but DIV secretion remains high. 1. Redundancy in DIV transport: The transport of DIV is a complex process and may involve multiple, unspecific transporters. Deleting only one or a few transporters may not be sufficient to block secretion completely.[1][2][3] 2. Sub-optimal expression of the isobutanol pathway enzymes: Even with reduced DIV secretion, the downstream pathway enzymes may not be efficient enough to handle the increased intracellular DIV concentration.1. Perform a broader screen of transporter gene deletions: Based on transcriptomic data, identify and delete other putative transporter genes that are upregulated during DIV production.[1] 2. Co-overexpress downstream pathway enzymes: Increase the expression of 2-ketoisovalerate decarboxylase (e.g., Aro10) and alcohol dehydrogenase (e.g., Adh2) to pull the metabolic flux towards isobutanol.[4]
Deletion of a specific transporter gene (e.g., HXT5) increases isobutanol production without significantly reducing DIV secretion. Altered cellular metabolism: The deletion of certain genes can have pleiotropic effects on the cell's metabolism, which may indirectly favor isobutanol production. For instance, altered glucose sensing or transport could redirect carbon flux towards the isobutanol pathway.Investigate the global metabolic effects of the gene deletion: Perform transcriptomic and metabolomic analyses to understand the broader impact of the gene deletion on cellular physiology. This can help in identifying further targets for metabolic engineering.

Data Summary: Effect of Transporter Gene Deletion on DIV Secretion and Isobutanol Production

The following table summarizes the observed effects of deleting specific transporter genes on 2,3-dihydroxyisovalerate (DIV) secretion and isobutanol production in engineered Saccharomyces cerevisiae.

Gene(s) DeletedEffect on DIV SecretionEffect on Isobutanol ProductionReference
yro2 and mrh1ReducedNot specified[1]
hxt5Not significantly changedIncreased[1]
Deletion of 18 putative transporter genesSlightly increasedDecreased[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of 2,3-dihydroxyisovalerate (DIV) in the isobutanol biosynthesis pathway?

A1: 2,3-dihydroxyisovalerate (DIV) is a key intermediate in the valine biosynthesis pathway, which is repurposed for isobutanol production in engineered Saccharomyces cerevisiae. In this pathway, two molecules of pyruvate are converted to 2-acetolactate, which is then reduced to form DIV. Subsequently, DIV is dehydrated to 2-ketoisovalerate, a precursor for isobutanol.[3][4]

Q2: Why is the secretion of 2,3-dihydroxyisovalerate a problem for isobutanol production?

A2: The secretion of DIV represents a loss of carbon from the isobutanol production pathway. Because yeast cannot re-uptake the secreted DIV, this carbon is permanently lost, which significantly reduces the overall yield of isobutanol.[1][2][3] This indicates that the conversion of DIV to 2-ketoisovalerate by the enzyme dihydroxyacid dehydratase (Ilv3) is a major bottleneck in the pathway.[1][2]

Q3: Which transporters are known to be involved in 2,3-dihydroxyisovalerate secretion?

A3: The transport of DIV is complex and likely involves multiple unspecific transporters. Studies have shown that deleting the genes YRO2 and MRH1 can reduce DIV secretion.[1] While the lactate transporter Jen1 has been shown to transport the downstream intermediate 2-ketoisovalerate, it does not transport DIV.[1]

Q4: Can I improve isobutanol production by simply overexpressing the entire pathway?

A4: While overexpressing the entire pathway can increase isobutanol production to some extent, it often leads to the accumulation and subsequent secretion of intermediates like DIV if there are enzymatic bottlenecks.[4] A more effective strategy is to identify and alleviate these bottlenecks, for instance, by overexpressing the rate-limiting enzyme (Ilv3) and blocking the secretion of intermediates.

Experimental Protocols

Quantification of Extracellular 2,3-Dihydroxyisovalerate and Isobutanol using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of 2,3-dihydroxyisovalerate and isobutanol in the fermentation broth.

Materials:

  • HPLC system with a Refractive Index (RI) detector

  • Aminex HPX-87H column (or equivalent ion-exchange column for organic acids and alcohols)

  • 0.005 M Sulfuric acid (H₂SO₄) as the mobile phase

  • Syringe filters (0.22 µm)

  • HPLC vials

  • Analytical standards for 2,3-dihydroxyisovalerate and isobutanol

  • Fermentation broth samples

Procedure:

  • Sample Preparation:

    • Collect 1 mL of fermentation broth at desired time points.

    • Centrifuge the sample at 13,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

    • If necessary, dilute the sample with the mobile phase to bring the analyte concentrations within the linear range of the calibration curve.

  • Standard Curve Preparation:

    • Prepare a stock solution of 2,3-dihydroxyisovalerate and isobutanol of known concentration in the mobile phase.

    • Perform serial dilutions of the stock solution to create a series of standards with at least 5 different concentrations.

  • HPLC Analysis:

    • Set up the HPLC system with the Aminex HPX-87H column.

    • Equilibrate the column with the 0.005 M H₂SO₄ mobile phase at a flow rate of 0.6 mL/min and a column temperature of 60°C.

    • Inject the prepared standards, starting with the lowest concentration, to generate a calibration curve.

    • Inject the prepared fermentation samples.

    • Run a blank (mobile phase) between samples to ensure no carryover.

  • Data Analysis:

    • Identify the peaks for 2,3-dihydroxyisovalerate and isobutanol in the chromatograms based on the retention times of the standards.

    • Integrate the peak areas for each analyte in both the standards and the samples.

    • Plot the peak area versus concentration for the standards to generate a linear calibration curve.

    • Use the equation of the line from the calibration curve to calculate the concentration of 2,3-dihydroxyisovalerate and isobutanol in the fermentation samples.

Visualizations

Isobutanol Biosynthesis Pathway and DIV Secretion Bottleneck

Isobutanol_Pathway Pyruvate 2x Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Ilv2 DIV 2,3-Dihydroxyisovalerate Acetolactate->DIV Ilv5 KIV 2-Ketoisovalerate DIV->KIV Ilv3 (Bottleneck) Extracellular_DIV Extracellular 2,3-Dihydroxyisovalerate DIV->Extracellular_DIV Transporters Isobutyraldehyde Isobutyraldehyde KIV->Isobutyraldehyde Aro10 Isobutanol Isobutanol Isobutyraldehyde->Isobutanol Adh2

Caption: Engineered isobutanol pathway in yeast, highlighting the Ilv3 bottleneck and DIV secretion.

Troubleshooting Workflow for Low Isobutanol Yield

Troubleshooting_Workflow Start Low Isobutanol Yield Check_DIV Measure Extracellular DIV Start->Check_DIV High_DIV High Extracellular DIV Check_DIV->High_DIV Yes Low_DIV Low Extracellular DIV Check_DIV->Low_DIV No Solution1 Overexpress Ilv3 High_DIV->Solution1 Solution2 Delete Transporter Genes (e.g., YRO2, MRH1) High_DIV->Solution2 Other_Issues Investigate other bottlenecks (e.g., downstream pathway) Low_DIV->Other_Issues

Caption: Logical workflow for troubleshooting low isobutanol yield due to DIV secretion.

References

Optimizing culture conditions for microbial (R)-2,3-Dihydroxy-isovalerate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of (R)-2,3-dihydroxy-isovalerate.

Frequently Asked Questions (FAQs)

Q1: Which microbial strains are suitable for producing this compound?

A1: Several microorganisms have been successfully engineered for this compound production. The most common choices include:

  • Klebsiella pneumoniae : A natural producer of 2,3-butanediol, it can be genetically modified to accumulate this compound.[1][2]

  • Enterobacter cloacae : Similar to K. pneumoniae, this 2,3-butanediol producer can be engineered for efficient this compound synthesis.[3]

  • Escherichia coli : As a well-characterized and easily manipulable host, E. coli is a common choice for heterologous production of various chemicals, including this compound, through metabolic engineering.

  • Saccharomyces cerevisiae : While primarily engineered for isobutanol production, this yeast species has been observed to secrete this compound as an intermediate, indicating its potential for targeted production.[4][5]

Q2: What is the general metabolic strategy for achieving high-yield this compound production?

A2: The core strategy involves redirecting the carbon flux from central metabolism towards the valine biosynthesis pathway and preventing the further conversion of this compound. This is typically achieved by:

  • Blocking the competing 2,3-butanediol pathway: This is done by knocking out the budA gene, which encodes α-acetolactate decarboxylase. This enzyme converts α-acetolactate to acetoin. Its deletion forces α-acetolactate into the valine synthesis pathway.[1][2][3]

  • Preventing product degradation: The ilvD gene, encoding dihydroxy acid dehydratase, is knocked out to prevent the conversion of this compound to 2-ketoisovalerate.[1][2][3]

  • Minimizing byproduct formation: Deletion of the ldhA gene, which encodes lactate dehydrogenase, can further enhance the yield by preventing the formation of lactic acid.[1][2]

Q3: What are the key culture parameters to optimize for maximizing production?

A3: Optimal culture conditions are crucial for high-yield fermentation. Key parameters to consider include:

  • pH: An acidic pH, typically around 6.0-6.5, has been shown to favor this compound synthesis.[1][2]

  • Temperature: For mesophilic bacteria like K. pneumoniae and E. coli, a temperature of 37°C is generally optimal for growth and production.[6][7]

  • Aeration: Medium oxygen supplementation is generally preferred. This can be controlled by adjusting the agitation speed (e.g., 400 rpm) to maintain a specific dissolved oxygen (DO) level, often around 30%.[2][6]

  • Carbon Source: Glucose is the most commonly used carbon source. Maintaining a sufficient glucose concentration throughout the fermentation is important.[2][3]

  • Nitrogen Source: The type and concentration of the nitrogen source can impact cell growth and productivity.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no production of this compound 1. Incorrect genetic modifications. 2. Suboptimal culture conditions. 3. Instability of the production strain.1. Verify the knockout of budA and ilvD genes via PCR and sequencing. 2. Optimize pH, temperature, and aeration as per the recommended ranges. 3. Perform regular quality control checks of the cell bank.
High levels of 2,3-butanediol detected Incomplete knockout or reversion of the budA gene.Re-engineer and verify the budA knockout strain.
Significant lactic acid accumulation High metabolic flux towards lactate production under microaerobic or anaerobic conditions.Knock out the ldhA gene to block the lactic acid synthesis pathway.[1][2]
Low cell density 1. Nutrient limitation in the medium. 2. Presence of inhibitory compounds.1. Optimize the medium composition, including carbon, nitrogen, and trace elements. 2. Analyze the fermentation broth for potential inhibitors.
Product secretion is a limiting factor Inefficient transport of this compound out of the cell.This is a more complex issue, particularly noted in yeast.[4][5] Consider exploring transporter engineering strategies.

Data Presentation

Table 1: Comparison of this compound Production in Different Engineered Microorganisms

Microorganism Key Genetic Modifications Titer (g/L) Productivity (g/L·h) Conversion Ratio (mol/mol glucose) Reference
Klebsiella pneumoniaeΔbudA ΔilvD ΔldhA36.50.810.49[2]
Enterobacter cloacaeΔbudA ΔilvD31.20.410.56[3]
Saccharomyces cerevisiaeEngineered for isobutanol production~0.3Not ReportedNot Reported[8]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for this compound Production

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into 5 mL of seed medium (e.g., LB broth) in a 50 mL tube.

    • Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

    • Transfer the seed culture to a shake flask containing 100 mL of fresh seed medium and incubate under the same conditions until the OD600 reaches 4-6.

  • Bioreactor Setup:

    • Prepare a 5 L bioreactor with 3 L of fermentation medium. A typical medium contains glucose, yeast extract, peptone, and various salts.

    • Sterilize the bioreactor and medium.

    • Set the temperature to 37°C and the pH to 6.5. The pH can be controlled using automated addition of a base (e.g., 5 M NH4OH) and an acid (e.g., 2 M H2SO4).

    • Calibrate the dissolved oxygen (DO) probe and set the DO level to be maintained at 30% by cascading the agitation speed (e.g., 200-1000 rpm) and airflow rate.[6]

  • Fermentation:

    • Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2.

    • When the initial glucose is nearly depleted, start feeding a concentrated glucose solution (e.g., 500 g/L) to maintain the glucose concentration at a low level (e.g., < 5 g/L).

    • Take samples periodically to measure cell density (OD600) and the concentrations of glucose and this compound using HPLC.

  • Harvesting:

    • Continue the fermentation for 48-72 hours or until production ceases.

    • Harvest the culture broth for downstream processing and product purification.

Visualizations

Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate α-Acetolactate Pyruvate->Acetolactate Lactate Lactic Acid Pyruvate->Lactate ldhA (Lactate dehydrogenase) DHIV (R)-2,3-Dihydroxy- isovalerate Acetolactate->DHIV ilvC (Acetohydroxy acid isomeroreductase) Acetoin Acetoin Acetolactate->Acetoin budA (α-Acetolactate decarboxylase) Ketoisovalerate 2-Ketoisovalerate DHIV->Ketoisovalerate ilvD (Dihydroxy acid dehydratase) Valine Valine Ketoisovalerate->Valine ilvE Butanediol 2,3-Butanediol Acetoin->Butanediol

Caption: Metabolic pathway for this compound production.

experimental_workflow strain_dev Strain Development (Gene Knockouts: budA, ilvD, ldhA) inoculum Inoculum Preparation (Shake Flask Culture) strain_dev->inoculum fermentation Fed-Batch Fermentation (Bioreactor) inoculum->fermentation monitoring Process Monitoring (OD, Glucose, Product Titer) fermentation->monitoring harvest Harvesting fermentation->harvest purification Downstream Processing (Purification) harvest->purification product Final Product: This compound purification->product

Caption: Experimental workflow for microbial production.

troubleshooting_logic start Low Product Titer check_byproducts Analyze for Byproducts (2,3-Butanediol, Lactate) start->check_byproducts high_bd High 2,3-Butanediol? check_byproducts->high_bd Yes no_byproducts Low Byproducts check_byproducts->no_byproducts No high_lactate High Lactate? high_bd->high_lactate No check_strain Verify budA Knockout high_bd->check_strain Yes check_ldha Consider ldhA Knockout high_lactate->check_ldha Yes high_lactate->no_byproducts No check_conditions Optimize Culture Conditions (pH, Temp, Aeration) no_byproducts->check_conditions check_media Optimize Media Composition check_conditions->check_media

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Identifying Transport Systems for 2,3-Dihydroxyisovalerate Secretion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for identifying and characterizing transport systems for 2,3-dihydroxyisovalerate (DIV). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the significance of studying 2,3-dihydroxyisovalerate (DIV) secretion?

A1: 2,3-dihydroxyisovalerate is a key intermediate in the biosynthesis of branched-chain amino acids and a precursor in the production of biofuels like isobutanol.[1][2] In engineered microorganisms, the efficient secretion of DIV can be a limiting factor for producing the desired end-product. Understanding and engineering DIV transport systems can, therefore, improve the efficiency of biofuel production and the synthesis of other valuable chemicals.

Q2: Are there known specific transporters for 2,3-dihydroxyisovalerate?

A2: Currently, no transporters with high specificity for 2,3-dihydroxyisovalerate have been identified. Research in Saccharomyces cerevisiae suggests that DIV transport is a complex process likely involving multiple, unspecific transporters.[1][2] A study by Generoso et al. (2017) found that while the deletion of certain putative transporters like YRO2 and MRH1 could reduce DIV secretion, a strain with 18 deleted putative transporter genes still secreted DIV, indicating a high degree of redundancy in the transport mechanism.[1]

Q3: What types of transporters are implicated in 2,3-dihydroxyisovalerate secretion in yeast?

A3: In Saccharomyces cerevisiae, microarray analysis of a DIV-producing strain revealed the upregulation of 19 putative transporter genes.[1][2] Many of these were related to multidrug resistance transporters. The deletion of YRO2 and MRH1, genes associated with acetic acid tolerance, led to reduced DIV secretion.[1] Conversely, the deletion of the hexose transporter HXT5 resulted in increased isobutanol production, suggesting an indirect role in DIV metabolism or transport.[1]

Q4: Is there information on DIV transport in organisms other than Saccharomyces cerevisiae?

A4: While several studies have focused on the production of 2,3-dihydroxyisovalerate in bacteria such as Escherichia coli and Enterobacter cloacae, the specific mechanisms of its secretion in these organisms are not well-characterized in the current literature. The research focus has primarily been on the metabolic engineering of production pathways rather than export mechanisms.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in DIV transport assays.
Possible Cause Troubleshooting Step
Cell viability and metabolic state Ensure consistent cell density and growth phase for all experiments. Harvest cells at the mid-logarithmic phase for optimal metabolic activity. Perform a viability stain (e.g., trypan blue for yeast) to confirm cell health.
Substrate stability 2,3-dihydroxyisovalerate stability in the assay buffer can be a factor. Prepare fresh solutions for each experiment and verify the concentration and purity of your DIV standard using analytical methods like HPLC.
Assay temperature fluctuations Maintain a constant and accurate temperature throughout the incubation period. Use a temperature-controlled incubator or water bath.
Inadequate washing steps Residual extracellular DIV can lead to overestimation of uptake or underestimation of efflux. Optimize washing steps with ice-cold buffer to efficiently remove extracellular substrate without causing cell lysis.
Problem 2: Difficulty in identifying specific DIV transporters through gene deletion studies.
Possible Cause Troubleshooting Step
Functional redundancy of transporters As suggested by existing research, multiple transporters may be capable of exporting DIV.[1] Consider creating multiple-gene deletion strains to unmask the contributions of individual transporters.
Indirect effects of gene deletion The deletion of a gene may have pleiotropic effects on cell metabolism and physiology, indirectly affecting DIV secretion. Complement gene deletion studies with transport assays in heterologous expression systems (e.g., Xenopus oocytes or other yeast strains lacking the endogenous transporters) to directly assess the function of a specific transporter.
Compensatory upregulation of other transporters When one transporter is deleted, the cell may upregulate the expression of other transporters to compensate. Perform transcriptomic (e.g., RNA-Seq) or proteomic analysis on your deletion strains to identify any such compensatory mechanisms.

Quantitative Data Summary

Currently, there is a lack of published specific kinetic parameters (Km and Vmax) for the transport of 2,3-dihydroxyisovalerate. The table below is provided as a template for researchers to summarize their own experimental data.

Table 1: Putative 2,3-Dihydroxyisovalerate Transporters in Saccharomyces cerevisiae and Effects of Deletion

GenePutative FunctionEffect of Deletion on DIV SecretionEffect of Deletion on Isobutanol ProductionReference
YRO2Plasma membrane protein, involved in acetic acid toleranceReducedNot reported[1]
MRH1Plasma membrane protein, involved in acetic acid toleranceReduced (in yro2Δ mrh1Δ double mutant)Not reported[1]
HXT5Hexose transporterNot directly reported, but deletion led to increased isobutanol productionIncreased[1]

Table 2: Template for Kinetic Parameters of 2,3-Dihydroxyisovalerate Transport

TransporterHost Organism/Expression SystemKm (mM)Vmax (nmol/min/mg protein)Experimental Conditions (pH, Temp.)
e.g., Yro2pS. cerevisiae[Enter your data here][Enter your data here][Enter your conditions here]
e.g., Mrh1pXenopus oocytes[Enter your data here][Enter your data here][Enter your conditions here]

Experimental Protocols

Protocol 1: General Method for a Radiolabeled 2,3-Dihydroxyisovalerate Uptake Assay in Saccharomyces cerevisiae

This protocol provides a framework for measuring the uptake of radiolabeled DIV into yeast cells.

Materials:

  • Yeast strain of interest (wild-type, deletion mutant, or overexpression strain)

  • Appropriate yeast growth medium (e.g., YPD or synthetic complete medium)

  • Radiolabeled [14C]-2,3-dihydroxyisovalerate (requires custom synthesis)

  • Unlabeled 2,3-dihydroxyisovalerate

  • Assay buffer (e.g., phosphate buffer at a specific pH)

  • Stop buffer (ice-cold assay buffer)

  • Scintillation fluid

  • Glass microfiber filters

  • Vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Cell Preparation:

    • Inoculate a starter culture of the yeast strain and grow overnight.

    • Use the starter culture to inoculate a larger culture and grow to mid-logarithmic phase (OD600 of 0.5-1.0).

    • Harvest the cells by centrifugation and wash twice with ice-cold assay buffer.

    • Resuspend the cells in assay buffer to a final concentration of approximately 108 cells/mL. Keep the cell suspension on ice.

  • Uptake Assay:

    • For each time point and concentration, prepare a reaction tube containing the desired concentration of radiolabeled DIV in assay buffer.

    • To start the assay, add a defined volume of the cell suspension to the reaction tube and incubate at the desired temperature with shaking.

    • At specified time points (e.g., 0, 30, 60, 120, 300 seconds), take an aliquot of the cell suspension.

    • Immediately transfer the aliquot to a glass microfiber filter on the vacuum filtration apparatus and apply vacuum.

    • Wash the filter rapidly with three volumes of ice-cold stop buffer to remove extracellular radiolabeled DIV.

  • Quantification:

    • Place the filter in a scintillation vial, add scintillation fluid, and vortex.

    • Measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the cell suspension using a standard method (e.g., Bradford or BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Calculate the initial rate of uptake (V) at each substrate concentration.

    • Plot the initial uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Protocol 2: Competitive Efflux Assay for 2,3-Dihydroxyisovalerate

This protocol can be used to assess the ability of a putative transporter to export DIV from pre-loaded cells.

Materials:

  • Yeast strain overexpressing the putative transporter

  • Radiolabeled [14C]-2,3-dihydroxyisovalerate

  • Unlabeled 2,3-dihydroxyisovalerate or other potential competing substrates

  • Loading buffer (assay buffer with a high concentration of radiolabeled DIV)

  • Efflux buffer (assay buffer without DIV)

Procedure:

  • Cell Loading:

    • Prepare and wash cells as described in Protocol 1.

    • Resuspend the cells in loading buffer and incubate for a sufficient time to allow for intracellular accumulation of radiolabeled DIV.

    • After loading, wash the cells multiple times with ice-cold efflux buffer to remove extracellular label.

  • Efflux Measurement:

    • Resuspend the loaded cells in fresh efflux buffer.

    • At various time points, take aliquots of the cell suspension.

    • Separate the cells from the supernatant by rapid centrifugation or filtration.

    • Measure the radioactivity remaining in the cell pellet and/or released into the supernatant.

  • Competition Assay:

    • To test for competitive inhibition of efflux, add a high concentration of unlabeled DIV or another potential substrate to the efflux buffer.

    • Compare the rate of radiolabeled DIV efflux in the presence and absence of the competitor. A decrease in the efflux rate in the presence of the competitor suggests that it is also a substrate for the transporter.

Visualizations

experimental_workflow cluster_preparation Cell Preparation cluster_uptake_assay Uptake Assay cluster_quantification Quantification & Analysis prep1 Yeast Culture Growth prep2 Harvest & Wash Cells prep1->prep2 uptake1 Incubate Cells with Radiolabeled DIV prep2->uptake1 uptake2 Time-course Sampling uptake1->uptake2 uptake3 Vacuum Filtration & Washing uptake2->uptake3 quant1 Scintillation Counting uptake3->quant1 quant2 Data Normalization (Protein Concentration) quant1->quant2 quant3 Kinetic Analysis (Km, Vmax) quant2->quant3

Caption: Workflow for a radiolabeled 2,3-dihydroxyisovalerate uptake assay.

logical_relationship cluster_transport Transport Mechanisms div_production Intracellular 2,3-Dihydroxyisovalerate (DIV) Production transporter1 Putative Transporter 1 (e.g., Yro2p) div_production->transporter1 transporter2 Putative Transporter 2 (e.g., Mrh1p) div_production->transporter2 transporter_n Other Unspecific Transporters div_production->transporter_n extracellular_div Extracellular DIV transporter1->extracellular_div transporter2->extracellular_div transporter_n->extracellular_div

Caption: Logical relationship of DIV secretion involving multiple transporters.

References

Technical Support Center: Dihydroxy-acid Dehydratase (IlvD) as a Bottleneck in the Valine Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dihydroxy-acid dehydratase (IlvD) and its role as a bottleneck in the valine biosynthesis pathway.

Frequently Asked Questions (FAQs)

What is Dihydroxy-acid dehydratase (IlvD) and what is its function?

Dihydroxy-acid dehydratase, encoded by the ilvD gene, is an enzyme that functions in the biosynthesis of branched-chain amino acids.[1] It catalyzes the dehydration of (2R)-2,3-dihydroxy-3-methylbutanoate to 2-oxo-3-methylbutanoate (α-ketoisovalerate), which is the penultimate precursor for L-valine biosynthesis.[1] It also participates in the L-isoleucine biosynthesis pathway.[1]

Why is IlvD often considered a bottleneck in the valine biosynthesis pathway?

Metabolic engineering efforts to increase L-valine production have often been limited by metabolic imbalances in the recombinant strains.[2][3] Directing the metabolic flux towards the L-valine pathway through the overexpression of rate-limiting enzymes is a common strategy.[2] While acetohydroxyacid synthase (AHAS) is a primary regulatory point, the efficiency of subsequent enzymes, including IlvD, is crucial for high-level valine production. In some engineered strains, the activity of IlvD may be insufficient to handle the increased flow of intermediates, thus creating a bottleneck.

What are the substrates and products of the IlvD-catalyzed reaction in the valine pathway?

In the context of valine biosynthesis, the substrate for IlvD is (2R)-2,3-dihydroxy-3-methylbutanoate (2,3-dihydroxyisovalerate). The enzyme catalyzes a dehydration reaction to produce 3-methyl-2-oxobutanoate (also known as α-ketoisovalerate or 2-oxoisovalerate) and water.[1]

What are the cofactors required for IlvD activity?

IlvD requires a [2Fe-2S] iron-sulfur cluster and a magnesium ion (Mg2+) as cofactors for its catalytic activity.[1] The [2Fe-2S] cluster acts as a Lewis acid cofactor.[1]

How is the expression of the ilvD gene regulated?

In many bacteria, including E. coli, the ilvD gene is part of the ilvGMEDA operon. The expression of this operon is subject to feedback inhibition by L-valine, L-leucine, and L-isoleucine through a process of transcriptional attenuation.[4] This means that high concentrations of these branched-chain amino acids will reduce the expression of the genes in this operon, including ilvD.

Troubleshooting Guide

Problem: Low or no detectable IlvD enzyme activity.
  • Possible Cause 1: Inactive enzyme due to improper folding or purification.

    • Solution: Ensure that the expression conditions (e.g., temperature, induction time) are optimized for soluble protein expression. During purification, use buffers that maintain the stability of the enzyme and consider including stabilizing agents like glycerol.

  • Possible Cause 2: Missing or degraded [2Fe-2S] cluster cofactor.

    • Solution: The [2Fe-2S] cluster is oxygen-sensitive. Perform purification and subsequent assays under anaerobic or low-oxygen conditions to prevent its degradation. It may also be necessary to perform an in vitro reconstitution of the iron-sulfur cluster.

  • Possible Cause 3: Incorrect assay conditions.

    • Solution: Verify the pH and temperature of your assay buffer are optimal for IlvD activity. Ensure that Mg2+ is present in the assay buffer at an appropriate concentration. Confirm the integrity and concentration of the substrate, 2,3-dihydroxyisovalerate.

Problem: Inconsistent results between experimental replicates.
  • Possible Cause 1: Pipetting errors or inaccurate reagent concentrations.

    • Solution: Calibrate your pipettes regularly. Prepare fresh stock solutions of substrates and cofactors, and accurately determine their concentrations.

  • Possible Cause 2: Instability of the enzyme or substrate.

    • Solution: Keep the purified enzyme on ice and use it promptly. Aliquot the enzyme to avoid multiple freeze-thaw cycles. The substrate, 2,3-dihydroxyisovalerate, can also be unstable, so prepare fresh solutions for each experiment.

Problem: Difficulty in expressing soluble IlvD protein.
  • Possible Cause 1: Codon usage bias between the source organism of ilvD and the expression host.

    • Solution: Synthesize a codon-optimized version of the ilvD gene for your specific expression host (e.g., E. coli).

  • Possible Cause 2: Formation of inclusion bodies.

    • Solution: Lower the induction temperature (e.g., to 16-20°C) and reduce the concentration of the inducer (e.g., IPTG). Co-expression with chaperone proteins can also enhance the solubility of the expressed IlvD.

Key Experimental Protocols

Protocol 1: Expression and Purification of Recombinant IlvD
  • Transformation: Transform an appropriate expression host (e.g., E. coli BL21(DE3)) with a plasmid containing the ilvD gene.

  • Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding an appropriate inducer (e.g., IPTG) and continue to incubate the culture, potentially at a lower temperature (e.g., 18°C) overnight.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells using a method such as sonication.

  • Purification: Clarify the lysate by centrifugation. If the IlvD protein has an affinity tag (e.g., His-tag), purify it using the corresponding affinity chromatography.

  • Buffer Exchange: Perform buffer exchange into a storage buffer using dialysis or a desalting column.

  • Purity Analysis: Analyze the purity of the protein using SDS-PAGE.

Protocol 2: In Vitro Activity Assay for Dihydroxy-acid Dehydratase (IlvD)

This protocol is based on the detection of the product, α-ketoisovalerate.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl at an optimal pH), MgCl₂, and the purified IlvD enzyme.

  • Initiation: Start the reaction by adding the substrate, (2R)-2,3-dihydroxy-3-methylbutanoate.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period.

  • Termination: Stop the reaction, for example, by adding an acid like trichloroacetic acid.

  • Detection of α-ketoisovalerate: The product, an α-keto acid, can be derivatized with 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazone can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 540 nm) after the addition of NaOH.

  • Standard Curve: Prepare a standard curve using known concentrations of α-ketoisovalerate to determine the amount of product formed in the enzymatic reaction.

  • Calculation of Activity: Calculate the specific activity of the enzyme (e.g., in units per milligram of protein), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Quantitative Data Summary

Table 1: Representative Kinetic Parameters of Dihydroxy-acid Dehydratase (IlvD)
OrganismSubstrateK_m (mM)V_max (µmol/min/mg)Reference
Escherichia coli2,3-dihydroxyisovalerate~0.5~25Fictional Data for Illustration
Corynebacterium glutamicum2,3-dihydroxyisovalerate~0.8~18Fictional Data for Illustration
Saccharomyces cerevisiae2,3-dihydroxyisovalerate~1.2~15Fictional Data for Illustration

Note: The values in this table are illustrative and may not represent actual experimental data. Researchers should consult specific literature for precise kinetic parameters.

Table 2: Strategies to Enhance L-Valine Production by Addressing the IlvD Bottleneck
StrategyOrganismImprovement in Valine TiterReference
Overexpression of ilvDCorynebacterium glutamicumIncreased production by ~20%Fictional Data for Illustration
Co-expression of ilvD with other pathway genesEscherichia coliYield improved from 0.25 to 0.35 g/g glucoseFictional Data for Illustration
Use of a mutant IlvD with improved kineticsBacillus subtilis1.5-fold increase in productivityFictional Data for Illustration

Note: The data presented here are for illustrative purposes to demonstrate potential improvements and should be cross-referenced with published studies for actual experimental outcomes.

Diagrams

Valine_Biosynthesis_Pathway cluster_bottleneck Potential Bottleneck Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate AHAS (ilvBN) DHIV 2,3-Dihydroxy- isovalerate Acetolactate->DHIV AHAIR (ilvC) KIV α-Ketoisovalerate DHIV->KIV IlvD Valine L-Valine KIV->Valine Transaminase (avtA)

Caption: The L-valine biosynthesis pathway, highlighting the step catalyzed by IlvD.

Experimental_Workflow start Start: Hypothesis IlvD is a bottleneck cloning Clone and express ilvD gene start->cloning metabolic_eng Metabolic Engineering: Overexpress ilvD in host strain start->metabolic_eng purification Purify recombinant IlvD protein cloning->purification activity_assay Perform in vitro IlvD activity assay purification->activity_assay kinetics Determine kinetic parameters (Km, Vmax) activity_assay->kinetics analysis Analyze results: Compare valine production kinetics->analysis fermentation Fermentation and valine quantification metabolic_eng->fermentation fermentation->analysis conclusion Conclusion: Assess impact of IlvD overexpression analysis->conclusion

References

Improving the stability of (R)-2,3-Dihydroxy-isovalerate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2,3-Dihydroxy-isovalerate. Our goal is to help you ensure the stability of this compound in your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

This compound, also known as α,β-dihydroxyisovalerate, is a key intermediate in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.[1] Its stability in solution is critical for accurate experimental results, particularly in metabolic studies, enzyme assays, and for the development of therapeutics where it may be a precursor or metabolite. Degradation can lead to inaccurate quantification and the formation of interfering byproducts.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze degradation reactions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to light, especially UV light, can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the dihydroxy functionality.

  • Buffer Composition: Certain buffer components may react with the compound or catalyze its degradation.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways are not extensively documented in the public domain, based on its structure as an α,β-dihydroxy acid, likely degradation routes include:

  • Dehydration: Elimination of a water molecule from the α and β hydroxyl groups, potentially leading to the formation of an enol which can tautomerize to a keto-acid.

  • Oxidation: Oxidation of the secondary or tertiary hydroxyl groups.

  • Rearrangement Reactions: Acid or base-catalyzed rearrangements of the carbon skeleton.

Below is a diagram illustrating a potential degradation pathway.

G Potential Degradation Pathway of this compound A This compound B Dehydration (Acid/Base Catalyzed) A->B - H2O C Oxidation A->C [O] D 2-Hydroxy-2-methyl-3-oxobutanoic acid B->D E Oxidized Products C->E

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide

Issue 1: I am seeing a decrease in the concentration of my this compound standard over a short period.

  • Question: Have you evaluated the pH of your solution?

    • Answer: this compound may be susceptible to acid or base-catalyzed degradation. Determine the pH of your solution and consider performing a pH stability study (see Experimental Protocols). It is advisable to maintain the pH in a neutral range (pH 6-8) unless your experiment requires otherwise.

  • Question: At what temperature are you storing your solution?

    • Answer: Elevated temperatures can accelerate degradation. Store stock solutions and working solutions at low temperatures (2-8°C or frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Question: Is your solution protected from light?

    • Answer: To prevent potential photolytic degradation, store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

The following workflow can help troubleshoot stability issues.

G Troubleshooting Workflow for this compound Instability start Instability Observed ph_check Check Solution pH start->ph_check temp_check Check Storage Temperature start->temp_check light_check Check Light Exposure start->light_check ph_adjust Adjust pH to Neutral (6-8) ph_check->ph_adjust temp_adjust Store at Lower Temperature (2-8°C or Frozen) temp_check->temp_adjust light_adjust Protect from Light light_check->light_adjust retest Retest Stability ph_adjust->retest temp_adjust->retest light_adjust->retest

Caption: A logical workflow for troubleshooting stability issues.

Issue 2: I am observing unexpected peaks in my chromatogram when analyzing this compound.

  • Question: Could these be degradation products?

    • Answer: Yes, the appearance of new peaks that increase in area over time as the main peak decreases is a strong indication of degradation. To confirm this, you can perform a forced degradation study to intentionally generate these degradation products and confirm their retention times.

  • Question: How can I identify the degradation products?

    • Answer: Mass spectrometry (e.g., LC-MS/MS) is a powerful tool for the structural elucidation of degradation products. By comparing the mass spectra of the unknown peaks with the parent compound, you can often identify mass losses or gains corresponding to specific chemical transformations.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[2] These studies involve subjecting the compound to stress conditions to accelerate degradation.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis: Compare the chromatograms of the stressed samples to that of a control sample (stored at 2-8°C, protected from light). Calculate the percentage degradation and note the retention times and response of any new peaks.

Protocol 2: pH Stability Study

Objective: To determine the optimal pH for the stability of this compound in solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Sample Preparation: Spike a known concentration of this compound into each buffer.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 40°C), protected from light.

  • Analysis: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours) using a validated analytical method.

  • Data Presentation: Plot the percentage of this compound remaining versus time for each pH.

Data Presentation

Table 1: Hypothetical Data from a Forced Degradation Study of this compound

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation Peaks
Control (4°C) 2499.50
0.1 M HCl (60°C) 2475.22
0.1 M NaOH (60°C) 2468.93
3% H₂O₂ (RT) 2485.11
Heat (60°C) 2492.41
Light (ICH Q1B) 2496.80

Table 2: Hypothetical pH Stability Data for this compound at 25°C

pHTime (hours)This compound Remaining (%)
2.0 7288.3
4.0 7295.1
6.0 7299.2
7.0 7299.5
8.0 7298.9
10.0 7282.5

References

Technical Support Center: Enhancing Metabolic Flux Towards (R)-2,3-Dihydroxy-isovalerate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing metabolic flux towards (R)-2,3-dihydroxy-isovalerate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental workflows.

Issue 1: Low or No Yield of this compound

Question: We are not observing the expected yield of this compound in our microbial fermentation. What are the potential causes and how can we troubleshoot this?

Answer:

Low or no yield of this compound (DIV) can stem from several factors, from the genetic construct to fermentation conditions. Here's a step-by-step troubleshooting guide:

  • Verify Plasmid Integrity and Stability:

    • Problem: The plasmid containing the genes for the DIV synthesis pathway may be unstable or have mutations. Metabolic burden from expressing heterologous proteins can lead to plasmid loss.[1][2]

    • Troubleshooting:

      • Isolate plasmids from your production strain and verify their integrity via restriction digest and sequencing.

      • Assess plasmid stability by plating serial dilutions of your culture on selective and non-selective media to determine the percentage of plasmid-containing cells over time.

      • If plasmid instability is detected, consider chromosomal integration of the pathway genes or using a different plasmid with a more suitable copy number or selection marker.

  • Assess Enzyme Expression and Activity:

    • Problem: One or more enzymes in the pathway (Acetolactate synthase - Ilv2, Ketol-acid reductoisomerase - Ilv5) may not be expressed or active.

    • Troubleshooting:

      • Protein Expression: Perform SDS-PAGE and Western blotting (if antibodies are available) on cell-free extracts to confirm the presence of the enzymes.

      • Enzyme Activity: Conduct enzyme assays on cell-free extracts to measure the specific activity of Ilv2 and Ilv5. (See Experimental Protocols section for detailed assays). Low activity could be due to protein misfolding, lack of cofactors, or inhibition.

  • Evaluate Cofactor Availability (NADPH):

    • Problem: The enzyme ketol-acid reductoisomerase (KARI or Ilv5) is NADPH-dependent.[3][4] An imbalance in the intracellular NADPH/NADP+ ratio can limit the conversion of 2-acetolactate to DIV.

    • Troubleshooting:

      • Measure the intracellular concentrations of NADPH and NADP+. A low NADPH/NADP+ ratio can be indicative of a cofactor imbalance.[5]

      • Consider "cofactor engineering" strategies, such as overexpressing genes involved in NADPH regeneration (e.g., from the pentose phosphate pathway) to improve NADPH availability.[6]

      • Alternatively, site-directed mutagenesis can be employed to switch the cofactor dependency of KARI from NADPH to NADH, which may be more abundant under certain fermentation conditions.[3]

  • Check for Metabolic Bottlenecks and Competing Pathways:

    • Problem: The metabolic flux might be diverted to competing pathways, or there might be a bottleneck in the pathway leading to DIV. For instance, the activity of dihydroxyacid dehydratase (Ilv3) can be a limiting factor, leading to the secretion of DIV when the goal is a downstream product like isobutanol.[1][7][8]

    • Troubleshooting:

      • Analyze the fermentation broth for the accumulation of intermediates (e.g., pyruvate, 2-acetolactate) and byproducts (e.g., ethanol, acetate).

      • Consider genetic modifications to block competing pathways. For example, in Saccharomyces cerevisiae, deleting pyruvate decarboxylase (PDC) can redirect flux from ethanol production towards the DIV pathway.

      • If 2-acetolactate is accumulating, this suggests a bottleneck at the Ilv5 step.

  • Optimize Fermentation Conditions:

    • Problem: Suboptimal fermentation conditions (pH, temperature, aeration, media composition) can negatively impact cell growth and enzyme activity.

    • Troubleshooting:

      • Systematically vary pH, temperature, and aeration levels to find the optimal conditions for your strain.

      • Ensure the medium contains all necessary nutrients, including trace metals that may be required for enzyme function (e.g., Mg2+ for KARI).[4]

Issue 2: Accumulation of Upstream Intermediates (e.g., Pyruvate, 2-Acetolactate)

Question: Our analysis shows high levels of pyruvate and/or 2-acetolactate, with very little this compound. What does this indicate?

Answer:

Accumulation of upstream intermediates is a clear sign of a bottleneck in your metabolic pathway.

  • High Pyruvate, Low 2-Acetolactate and DIV: This points to a problem with the first enzyme in the pathway, acetolactate synthase (Ilv2).

    • Possible Causes:

      • Insufficient expression or activity of Ilv2.

      • Feedback inhibition of Ilv2 by branched-chain amino acids (if the host strain produces them).

    • Solutions:

      • Confirm Ilv2 expression and activity.

      • Overexpress a feedback-resistant mutant of Ilv2.

  • High 2-Acetolactate, Low DIV: This indicates a bottleneck at the ketol-acid reductoisomerase (Ilv5) step.

    • Possible Causes:

      • Insufficient expression or activity of Ilv5.

      • Limited availability of the cofactor NADPH.[3]

      • Suboptimal pH or temperature for Ilv5 activity.

    • Solutions:

      • Overexpress Ilv5.

      • Implement cofactor engineering strategies to increase NADPH availability.

      • Optimize fermentation conditions for Ilv5 activity.

Frequently Asked Questions (FAQs)

Q1: What is the role of each key enzyme in the this compound synthesis pathway?

A1: The biosynthesis of this compound from pyruvate involves two key enzymes:

  • Acetolactate synthase (ALS), or Ilv2: This enzyme catalyzes the condensation of two molecules of pyruvate to form 2-acetolactate.

  • Ketol-acid reductoisomerase (KARI), or Ilv5: This bifunctional enzyme first catalyzes an alkyl migration of the acetolactyl group to form a 2-ketoacid intermediate, which is then reduced in an NADPH-dependent manner to yield this compound.[4]

Q2: Why is cofactor balance, specifically the NADPH/NADP+ ratio, critical for DIV production?

A2: The reduction of the 2-ketoacid intermediate to DIV, catalyzed by KARI (Ilv5), requires NADPH as a reducing equivalent.[3][4] A low intracellular NADPH/NADP+ ratio can severely limit the rate of this reaction, creating a metabolic bottleneck and preventing efficient conversion of 2-acetolactate to DIV. Maintaining a high NADPH/NADP+ ratio is therefore crucial for maximizing metabolic flux towards DIV.

Q3: Can the native branched-chain amino acid biosynthesis pathway in the host organism interfere with DIV production?

A3: Yes. The native pathway can interfere in two main ways:

  • Feedback Inhibition: The enzymes in the branched-chain amino acid pathway are often subject to feedback inhibition by the end products (valine, leucine, isoleucine). If your host strain is producing these amino acids, the activity of your engineered pathway could be downregulated.

  • Competing Flux: The intermediate 2-ketoisovalerate, derived from DIV, is a precursor for valine and leucine biosynthesis.[9] This can divert the metabolic flux away from the accumulation of DIV if the downstream enzymes are active.

Q4: My engineered strain is exhibiting slow growth. Could this be related to the enhanced metabolic flux towards DIV?

A4: Yes, slow growth can be a consequence of metabolic burden. This can be caused by:

  • High Plasmid Copy Number: Maintaining a high number of plasmids requires significant cellular resources.[1][2]

  • Overexpression of Heterologous Proteins: High levels of protein expression can strain the cell's protein synthesis machinery.

  • Drain of Precursors: Diverting a significant amount of a central metabolite like pyruvate towards DIV production can deplete the cellular pool available for biomass formation.

  • Toxicity of Intermediates: Accumulation of certain metabolic intermediates can be toxic to the cells.

To mitigate this, you can try using lower copy number plasmids, optimizing the expression levels of your pathway enzymes using promoters of different strengths, or implementing a two-stage fermentation strategy where cell growth and product formation phases are separated.

Data Presentation

Table 1: Intracellular Cofactor Concentrations in Saccharomyces cerevisiae

ConditionCytosolic NADPH/NADP+ RatioWhole Cell NADPH/NADP+ RatioReference
Batch Culture22.0 ± 2.61.05 ± 0.08[5]
Glucose-limited Chemostat15.6 ± 0.6Not Reported[5]
Wild Type (SD Medium)~1.5Not Reported[3]
Wild Type (YPD Medium)~2.5Not Reported[3]

Table 2: Reported Yields of Related Products in Engineered Saccharomyces cerevisiae

ProductStrain EngineeringYieldReference
IsobutanolCytosolic pathway overexpression14.18 mg/g glucose[1]
2,3-ButanediolRIM15 deletion, pyruvate consumption pathway activation0.70 ± 0.03 mol/mol glucose[10]

Experimental Protocols

Protocol 1: HPLC Quantification of this compound in Fermentation Broth

This protocol is adapted from general methods for organic acid analysis.[6][11][12][13][14]

  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the linear range of the calibration curve.

  • HPLC Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or an ion-exchange column (e.g., Bio-Rad Aminex HPX-87H).

    • Mobile Phase: Isocratic elution with 5 mM sulfuric acid or a dilute phosphate buffer (e.g., 0.02 M KH2PO4, pH adjusted to 2.8).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 30-60 °C.

    • Detector: Refractive Index Detector (RID) or UV detector at 210 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standards of this compound of known concentrations.

    • Generate a standard curve by plotting peak area against concentration.

    • Determine the concentration of DIV in the samples by interpolating their peak areas on the standard curve.

Protocol 2: Enzyme Assay for Acetolactate Synthase (Ilv2)

This is a colorimetric assay based on the conversion of the product, 2-acetolactate, to acetoin.

  • Preparation of Cell-Free Extract:

    • Harvest cells from the culture by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

    • Resuspend the cells in the same buffer containing a protease inhibitor cocktail.

    • Lyse the cells by sonication or using a bead beater.

    • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to obtain the cell-free extract (supernatant).

  • Assay Mixture (Total Volume 1 mL):

    • 50 mM potassium phosphate buffer (pH 7.0)

    • 100 mM sodium pyruvate

    • 1 mM thiamine pyrophosphate (TPP)

    • 10 mM MgCl2

    • Cell-free extract (containing 10-100 µg of total protein)

  • Assay Procedure:

    • Pre-incubate the assay mixture (without pyruvate) at 37°C for 5 minutes.

    • Initiate the reaction by adding sodium pyruvate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 100 µL of 50% H2SO4. This also initiates the decarboxylation of 2-acetolactate to acetoin.

    • Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

  • Color Development and Measurement:

    • Add 1 mL of 0.5% (w/v) creatine.

    • Add 1 mL of 5% (w/v) α-naphthol (freshly prepared in 2.5 M NaOH).

    • Incubate at room temperature for 30 minutes to allow color development.

    • Measure the absorbance at 525 nm.

    • Create a standard curve using known concentrations of acetoin.

Protocol 3: Enzyme Assay for Ketol-acid Reductoisomerase (Ilv5)

This is a spectrophotometric assay that monitors the oxidation of NADPH.

  • Preparation of Cell-Free Extract:

    • Prepare as described in Protocol 2.

  • Assay Mixture (Total Volume 1 mL):

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 0.2 mM NADPH

    • Cell-free extract (containing 10-50 µg of total protein)

    • 10 mM 2-acetolactate (substrate)

  • Assay Procedure:

    • Combine all components except the substrate in a cuvette.

    • Monitor the baseline absorbance at 340 nm.

    • Initiate the reaction by adding 2-acetolactate.

    • Continuously monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculation of Activity:

    • Calculate the rate of NADPH oxidation using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹).

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Mandatory Visualizations

metabolic_pathway cluster_competing Competing Pathway Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Ilv2 (ALS) Pyruvate2 Pyruvate Pyruvate2->Acetolactate DIV (R)-2,3-Dihydroxy- isovalerate Acetolactate->DIV Ilv5 (KARI) NADPH -> NADP+ KIV 2-Ketoisovalerate DIV->KIV Ilv3 (DHAD) Valine Valine KIV->Valine Transaminase

Caption: Metabolic pathway for this compound synthesis.

troubleshooting_workflow start Low DIV Yield check_plasmid Verify Plasmid Integrity & Stability start->check_plasmid check_expression Assess Enzyme Expression check_plasmid->check_expression Plasmid OK check_activity Measure Enzyme Activity check_expression->check_activity Expression Confirmed check_cofactor Evaluate NADPH/NADP+ Ratio check_activity->check_cofactor Activity Low check_byproducts Analyze for Byproducts check_activity->check_byproducts Activity OK optimize_conditions Optimize Fermentation Conditions check_cofactor->optimize_conditions Ratio Low solution Problem Identified & Addressed check_cofactor->solution Ratio OK check_byproducts->optimize_conditions Byproducts Present optimize_conditions->solution cofactor_engineering cluster_strategies Cofactor Engineering Strategies nadph_pool Increased NADPH Pool kari_activity Increased KARI (Ilv5) Activity nadph_pool->kari_activity div_flux Enhanced Flux to DIV kari_activity->div_flux overexpress_ppp Overexpress Pentose Phosphate Pathway Genes overexpress_ppp->nadph_pool switch_cofactor Switch KARI Cofactor Preference to NADH switch_cofactor->kari_activity

References

Troubleshooting low yields of (R)-2,3-Dihydroxy-isovalerate in bioreactors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields of (R)-2,3-dihydroxy-isovalerate in bioreactors.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for this compound production using genetically engineered microbial strains.

Issue IDProblemPotential CausesRecommended Actions
YLD-001 Low final product titer Suboptimal pH of the culture medium.Maintain the pH of the fermentation broth at approximately 6.5.[1][2]
Inadequate or excessive aeration.Optimize the agitation speed to a medium level, around 400 rpm, to ensure sufficient oxygen supply without causing excessive shear stress on the cells.[1][2]
Substrate limitation (glucose depletion).Implement a fed-batch fermentation strategy to maintain a constant and optimal glucose concentration in the medium.
Competing metabolic pathways are active.Ensure the use of a genetically engineered strain with knockouts of key competing pathway genes, such as budA (encoding α-acetolactate decarboxylase) and ilvD (encoding dihydroxy acid dehydratase).[1][2][3][4]
Formation of inhibitory byproducts like lactic acid.Consider further genetic modification to block byproduct synthesis pathways, for example, by knocking out the lactate dehydrogenase gene (ldhA).[1][2]
YLD-002 Low product conversion ratio from glucose Inefficient carbon flux towards the product pathway.Overexpression of key enzymes in the valine biosynthesis pathway upstream of this compound could enhance the carbon flow towards the desired product.
Product degradation or reutilization by the cell.Confirm the complete knockout of the ilvD gene to prevent the conversion of this compound to 2-ketoisovalerate.[1][2]
Suboptimal medium composition.Optimize the fermentation medium components, including sources of nitrogen, phosphate, and essential minerals, to support robust cell growth and product formation.[3][4][5]
YLD-003 Inconsistent batch-to-batch yields Variability in inoculum quality.Standardize the seed culture preparation, ensuring consistent cell density and physiological state at the time of inoculation.
Fluctuations in fermentation parameters.Implement strict process control to maintain consistent pH, temperature, dissolved oxygen, and feeding rates throughout the fermentation.
Genetic instability of the production strain.Periodically re-sequence the production strain to check for mutations. Consider using systems that promote plasmid maintenance if the engineered pathway is on a plasmid.

Frequently Asked Questions (FAQs)

Q1: What is the typical metabolic pathway for this compound production in engineered bacteria?

A1: this compound is an intermediate in the valine and leucine biosynthesis pathway. In genetically engineered strains, the production is enhanced by redirecting carbon flow from other pathways. Typically, this involves knocking out the budA gene, which encodes for α-acetolactate decarboxylase, to prevent the conversion of α-acetolactate to acetoin in the 2,3-butanediol pathway. This redirects the α-acetolactate into the valine synthesis pathway. A subsequent knockout of the ilvD gene, which encodes dihydroxy acid dehydratase, prevents the conversion of this compound to α-ketoisovalerate, leading to its accumulation.[1][2][3][4]

Q2: What are the expected yields and productivities for this compound in an optimized fed-batch fermentation?

A2: In optimized fed-batch processes with genetically engineered strains, the following results have been reported:

Microbial StrainTiter (g/L)Productivity (g/L·h)Substrate Conversion Ratio (mol/mol glucose)Reference
Klebsiella pneumoniae (ΔbudA ΔilvD)36.5Not Reported0.49[1][2]
Enterobacter cloacae (ΔbudA ΔilvD)31.20.410.56[3][4][5]

Q3: How can I accurately quantify the concentration of this compound in my fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantification. A detailed protocol is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound in fermentation broth samples. Optimization may be required based on your specific HPLC system and column.

1. Sample Preparation:

  • Withdraw a sample of the fermentation broth.

  • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the linear range of your calibration curve.

2. HPLC Conditions:

  • Column: A suitable reverse-phase C18 column.

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) in HPLC-grade water is commonly used for organic acid separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintain a constant temperature, for example, 50°C, to ensure reproducible retention times.

  • Detector: A Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).

  • Injection Volume: 10 - 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • The R-squared value of the calibration curve should be > 0.99 for accurate quantification.

4. Analysis:

  • Inject the prepared fermentation sample.

  • Identify the peak corresponding to this compound based on its retention time, as determined from the standards.

  • Calculate the concentration in the sample using the calibration curve.

Visualizations

Troubleshooting_Workflow cluster_issue Problem Identification cluster_investigation Investigation cluster_action Corrective Actions start Low this compound Yield check_params Review Fermentation Parameters (pH, Aeration, Glucose Feed) start->check_params check_strain Verify Strain Integrity (Genotype, Stability) start->check_strain check_byproducts Analyze for Inhibitory Byproducts (e.g., Lactic Acid) start->check_byproducts optimize_params Optimize Fermentation Conditions check_params->optimize_params reengineer_strain Further Strain Engineering check_strain->reengineer_strain check_byproducts->reengineer_strain modify_medium Adjust Medium Composition check_byproducts->modify_medium optimize_params->start Re-evaluate Yield reengineer_strain->start Re-evaluate Yield modify_medium->start Re-evaluate Yield

Caption: Troubleshooting workflow for low this compound yields.

Metabolic_Pathway cluster_pathway Metabolic Pathway for this compound Production Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate DHIV This compound alpha_Acetolactate->DHIV ilvC Acetoin Acetoin alpha_Acetolactate->Acetoin budA alpha_Ketoisovalerate α-Ketoisovalerate DHIV->alpha_Ketoisovalerate ilvD Valine Valine alpha_Ketoisovalerate->Valine Butanediol 2,3-Butanediol Acetoin->Butanediol label_knockout X = Knocked-out gene

Caption: Engineered metabolic pathway for this compound production.

References

Impact of pH and temperature on (R)-2,3-Dihydroxy-isovalerate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2,3-dihydroxy-isovalerate. The information focuses on the critical parameters of pH and temperature and their impact on the enzymatic synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the synthesis of this compound?

A1: The key enzyme is Ketol-acid reductoisomerase (KARI), also known as acetohydroxyacid isomeroreductase (EC 1.1.1.86). This enzyme catalyzes the conversion of (S)-2-acetolactate to this compound, a crucial step in the biosynthesis of branched-chain amino acids.[1][2]

Q2: What are the optimal pH and temperature for KARI activity?

A2: The optimal conditions can vary depending on the source of the enzyme. For many commonly used KARIs, a slightly alkaline pH and moderate temperatures are favorable. For instance, a standard assay for KARI activity is often performed at 25°C in a Tris-HCl buffer at pH 8.0. However, thermostable KARIs from organisms like Sulfolobus acidocaldarius can exhibit optimal activity at temperatures as high as 60°C and maintain stability over a broad pH range (3.0 to 8.0). It is crucial to consult the specific literature for the particular KARI being used.

Q3: What are the essential cofactors for the KARI-catalyzed reaction?

A3: KARI requires a divalent metal ion, typically Magnesium (Mg²⁺), and a reducing cofactor, usually NADPH.[3] The presence of these cofactors is absolutely essential for the enzyme's catalytic activity.

Q4: Can NADH be used as a cofactor instead of NADPH?

A4: While most KARIs show a strong preference for NADPH, some have been identified or engineered to utilize NADH.[4][5] The efficiency of NADH as a cofactor is enzyme-dependent. If considering the use of NADH, it is important to verify its compatibility and kinetic parameters with the specific KARI enzyme.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Suboptimal pH Verify the pH of your reaction buffer. The optimal pH for most KARIs is around 8.0. Significant deviations can drastically reduce enzyme activity. Prepare fresh buffer and calibrate your pH meter.
Incorrect Temperature Ensure the reaction is incubated at the optimal temperature for your specific KARI. For most standard KARIs, this is around 25-37°C. For thermophilic enzymes, higher temperatures (e.g., 60°C) may be required.
Missing or Insufficient Cofactors Confirm the presence and concentration of Mg²⁺ and NADPH in your reaction mixture. A typical concentration for Mg²⁺ is in the millimolar range, while NADPH is usually in the sub-millimolar range.
Enzyme Inactivity - Improper Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) in a suitable buffer. - Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can denature the enzyme. Aliquot the enzyme upon receipt. - Denaturation: Extreme pH or temperature during the reaction setup can denature the enzyme.
Substrate Degradation The substrate, (S)-2-acetolactate, can be unstable. Prepare it fresh or store it appropriately.
Product Degradation Although specific data is limited, dihydroxy acids can be susceptible to degradation under harsh pH or high-temperature conditions over extended periods. Consider analyzing samples at different time points to assess product stability.
Issue 2: Presence of Byproducts and Impurities
Potential Cause Troubleshooting Steps
Substrate Impurities Ensure the purity of the starting material, (S)-2-acetolactate. Impurities can lead to side reactions or inhibit the enzyme.
Spontaneous Reactions At non-optimal pH, the substrate or product might undergo spontaneous degradation. Maintaining a stable pH throughout the reaction is crucial.
Contamination in Enzyme Preparation If using a crude enzyme lysate, other enzymes may be present that can act on the substrate or product. Purifying the KARI enzyme can minimize this issue.
Further Metabolism (in whole-cell systems) In whole-cell biotransformation, the product this compound can be further metabolized by dihydroxy-acid dehydratase (Ilv3).[2][6] Using an ilvD knockout strain can prevent this.[6]

Data on Optimal pH and Temperature for KARI Activity

The following table summarizes the kinetic parameters for a thermoacidophilic KARI from Sulfolobus acidocaldarius at different temperatures.

Temperature (°C)Cofactorkcat (s⁻¹)KM for (S)-2-acetolactate (µM)
25NADPH0.058184
37NADPH--
60NADPH0.95760
25NADH0.055469
37NADH--
60NADH0.52691

Data adapted from studies on KARI from Sulfolobus acidocaldarius.

Experimental Protocols

Standard KARI Activity Assay

This protocol provides a general method for determining the activity of KARI by monitoring the consumption of NADPH.

  • Prepare the reaction mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 4 mM MgCl₂

    • 0.2 mM NADPH

    • A suitable concentration of (S)-2-acetolactate (e.g., starting with a concentration around the expected KM)

  • Initiate the reaction: Add the KARI enzyme to the reaction mixture to a final concentration appropriate for detection of activity.

  • Monitor NADPH oxidation: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).

  • Calculate activity: The rate of NADPH consumption can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Thermal Stability Assay
  • Enzyme preparation: Prepare aliquots of the KARI enzyme in a suitable buffer.

  • Incubation: Incubate the enzyme aliquots at various temperatures (e.g., 30°C to 95°C) for a defined period (e.g., 15-60 minutes).

  • Cooling: Immediately cool the samples on ice to stop any further denaturation.

  • Activity measurement: Measure the residual activity of each heat-treated sample using the standard KARI activity assay described above.

  • Data analysis: Plot the percentage of residual activity against the incubation temperature to determine the thermal stability profile of the enzyme.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Cofactors cluster_enzyme Enzymatic Reaction cluster_products Products Substrate (S)-2-Acetolactate KARI Ketol-acid reductoisomerase (KARI) Substrate->KARI NADPH NADPH NADPH->KARI Mg2 Mg²⁺ Mg2->KARI required for activity Product This compound KARI->Product NADP NADP⁺ KARI->NADP

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low/No Product Yield Check_pH Is pH optimal (e.g., ~8.0)? Start->Check_pH Check_Temp Is temperature optimal? Check_pH->Check_Temp Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Cofactors Are Mg²⁺ and NADPH present and correct? Check_Temp->Check_Cofactors Yes Adjust_Temp Adjust Reaction Temperature Check_Temp->Adjust_Temp No Check_Enzyme Is enzyme active? Check_Cofactors->Check_Enzyme Yes Add_Cofactors Add/Check Cofactor Concentrations Check_Cofactors->Add_Cofactors No Use_New_Enzyme Use Fresh Enzyme Aliquot Check_Enzyme->Use_New_Enzyme No Success Re-run Experiment Check_Enzyme->Success Yes Adjust_pH->Success Adjust_Temp->Success Add_Cofactors->Success Use_New_Enzyme->Success

References

Technical Support Center: Co-factor Regeneration for Ketol-Acid Reductoisomerase (KARI) Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ketol-acid reductoisomerase (KARI) and its co-factor regeneration systems.

Frequently Asked Questions (FAQs)

Q1: What is the native co-factor for ketol-acid reductoisomerase (KARI)?

A1: Ketol-acid reductoisomerases (KARI; EC 1.1.1.86) are typically NADPH-dependent oxidoreductases.[1] They catalyze the conversion of (S)-2-acetolactate to (R)-2,3-dihydroxy-isovalerate, an essential step in the biosynthesis of branched-chain amino acids.[1] While most known KARIs prefer NADPH, some naturally occurring NADH-preferring KARIs have been identified, and others have been engineered to utilize NADH.[1]

Q2: Why is co-factor regeneration necessary for KARI activity in biocatalysis?

A2: Nicotinamide co-factors like NADPH are expensive to use in stoichiometric amounts in enzymatic reactions. For industrial-scale biotransformations to be economically viable, efficient regeneration of the co-factor is critical. Continuous in situ regeneration allows for the use of catalytic amounts of the co-factor, which is recycled throughout the reaction.

Q3: What are the common enzymatic systems for regenerating NADPH for KARI activity?

A3: Two common and effective enzymatic systems for NADPH regeneration are the glucose dehydrogenase (GDH) system and the formate dehydrogenase (FDH) system.

  • Glucose Dehydrogenase (GDH): This enzyme oxidizes glucose to gluconolactone, with the concomitant reduction of NADP+ to NADPH. It is a robust and relatively inexpensive option.

  • Formate Dehydrogenase (FDH): This enzyme oxidizes formate to carbon dioxide, reducing NADP+ to NADPH. A key advantage of this system is that the product, CO2, is benign and easily removed from the reaction mixture.

Q4: Can I use NADH-dependent KARI variants? What are the advantages?

A4: Yes, NADH-dependent KARI variants can be used. The primary advantage is the potential to couple KARI activity to glycolysis, which produces NADH. This can create a self-sustaining system for co-factor regeneration, particularly in whole-cell applications under anaerobic conditions.[1]

Troubleshooting Guides

Issue 1: Low or No KARI Activity Observed

Q: I have set up my KARI assay with an NADPH regeneration system, but I am seeing very low or no product formation. What are the possible causes?

A: This is a common issue that can arise from several factors. Below is a troubleshooting workflow to help you identify the problem.

Troubleshooting Workflow: Low KARI Activity

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions Start Low or No KARI Activity Check_KARI 1. Verify KARI Enzyme Activity Independently Start->Check_KARI Check_Regen 2. Verify Regeneration System Activity Check_KARI->Check_Regen KARI is active Sol_KARI Use fresh enzyme or optimize KARI concentration. Check_KARI->Sol_KARI KARI is inactive Check_Coupling 3. Assess Coupled Reaction Components Check_Regen->Check_Coupling Regen system is active Sol_Regen Check regeneration enzyme activity and substrate concentration. Ensure co-factor is not degraded. Check_Regen->Sol_Regen Regen system is inactive Check_Inhibitors 4. Check for Inhibitors Check_Coupling->Check_Inhibitors Components are optimal Sol_Coupling Optimize enzyme ratios. Check pH and temperature. Check_Coupling->Sol_Coupling Suboptimal conditions Sol_Inhibitors Identify and remove potential inhibitors (e.g., product inhibition of GDH). Check_Inhibitors->Sol_Inhibitors Inhibition suspected G KARI KARI Product (R)-2,3-dihydroxy- isovalerate KARI->Product NADP NADP+ KARI->NADP GDH Glucose Dehydrogenase Substrate (S)-2-acetolactate Substrate->KARI NADPH NADPH NADPH->KARI NADP->GDH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

References

Technical Support Center: Minimizing Feedback Inhibition in the Branched-Chain Amino Acid Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the branched-chain amino acid (BCAA) pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to feedback inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the BCAA pathway that are subject to feedback inhibition?

The primary enzymes regulated by feedback inhibition in the BCAA biosynthesis pathway are:

  • Threonine Deaminase (IlvA): This enzyme catalyzes the first step in isoleucine biosynthesis and is allosterically inhibited by the end-product, isoleucine.[1][2][3] Valine can act as an activator, counteracting the inhibitory effect of isoleucine.[4][5]

  • Acetohydroxyacid Synthase (AHAS): Also known as acetolactate synthase (ALS), this enzyme is a key control point, catalyzing parallel reactions in the biosynthesis of valine, leucine, and isoleucine.[6][7][8][9] It is subject to feedback inhibition by valine, leucine, and isoleucine.[6][8]

Q2: How can I overcome feedback inhibition of these enzymes in my experiments?

The most common and effective strategy is to introduce specific mutations into the genes encoding these enzymes through site-directed mutagenesis. These mutations can reduce the binding affinity of the allosteric inhibitors without significantly compromising the enzyme's catalytic activity.[5][6][8][10][11]

Q3: What are some known mutations that confer resistance to feedback inhibition?

Several mutations have been identified that successfully reduce feedback inhibition:

  • For Threonine Deaminase (TD): A double mutation, F352A/R362F, in E. coli TD has been shown to increase both enzyme activity and resistance to isoleucine inhibition.[5]

  • For Acetohydroxyacid Synthase (AHAS):

    • In Corynebacterium glutamicum, a set of mutations in the regulatory subunit IlvN (G20D, I21D, and I22F), referred to as the M13 mutation, can completely relieve feedback inhibition by L-valine and significantly reduce inhibition by L-leucine and L-isoleucine.[6][8]

    • In rice, the mutations W548L and S627I in the catalytic subunit of ALS have been shown to reduce feedback regulation by valine and leucine.[7]

Troubleshooting Guides

Problem 1: Low yield of branched-chain amino acids in my microbial production strain.

  • Possible Cause: Feedback inhibition of key biosynthetic enzymes is limiting the metabolic flux towards BCAA production.

  • Troubleshooting Steps:

    • Identify the Bottleneck: Analyze the accumulation of pathway intermediates. High levels of threonine may suggest inhibition of threonine deaminase, while accumulation of pyruvate and α-ketobutyrate could point to inhibition of AHAS.

    • Sequence Key Enzymes: Sequence the ilvA and ilvBN (or equivalent) genes in your production strain to check for any existing mutations that might confer feedback resistance.

    • Introduce Feedback-Resistant Mutations: Use site-directed mutagenesis to introduce known mutations that alleviate feedback inhibition (see Q3 in the FAQ section).

    • Optimize Expression: Ensure that the mutated, feedback-resistant enzymes are expressed at optimal levels. Overexpression can sometimes lead to the formation of inclusion bodies or metabolic imbalances.[12][13]

Problem 2: My purified mutant enzyme (Threonine Deaminase or AHAS) still shows significant inhibition by BCAAs.

  • Possible Cause 1: The specific mutation introduced may not be sufficient to completely abolish feedback inhibition, or its effectiveness is context-dependent (e.g., organism-specific).

  • Troubleshooting Steps:

    • Perform Kinetic Analysis: Conduct detailed enzyme kinetic studies to determine the inhibitor constant (Ki) or IC50 value for each BCAA. Compare these values to the wild-type enzyme to quantify the degree of resistance.

    • Explore Different Mutations: Investigate other reported mutations or use computational modeling to predict new mutations in the allosteric binding site that might be more effective.[5][10] The interaction between catalytic and regulatory subunits can be a target for mutagenesis.[14]

    • Consider Combinatorial Mutagenesis: Creating multiple mutations in the regulatory domain may have an additive or synergistic effect on reducing feedback inhibition.[5]

  • Possible Cause 2: Issues with the enzyme assay conditions.

  • Troubleshooting Steps:

    • Verify Assay Components: Ensure the correct concentrations of substrates, cofactors (like pyridoxal phosphate for threonine deaminase), and coupling enzymes (if using a coupled assay).[3][15]

    • Optimize pH and Temperature: Confirm that the assay is being performed at the optimal pH and temperature for the enzyme.[6]

    • Check Enzyme Purity and Integrity: Run an SDS-PAGE gel to verify the purity and size of your purified enzyme. Misfolded or degraded enzyme may exhibit altered regulatory properties.

Problem 3: Difficulty in accurately quantifying BCAA production.

  • Possible Cause: Inadequate analytical methodology.

  • Troubleshooting Steps:

    • Utilize a Validated HPLC Method: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying BCAAs.[16][17][18]

      • Derivatization: BCAAs often require pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enable fluorescent or UV detection.[16][18][19]

      • Method Validation: Ensure your HPLC method is validated for linearity, accuracy, and precision.[19]

    • Enzymatic Assays: For a more rapid, though potentially less specific, quantification of total BCAAs, spectrophotometric assays using leucine dehydrogenase can be employed.[20][21][22] This enzyme catalyzes the oxidation of BCAAs, and the resulting NADH production can be measured at 340 nm.[22]

Data Presentation

Table 1: Effect of Mutations on Feedback Inhibition of BCAA Biosynthetic Enzymes

EnzymeOrganismWild-Type Inhibitor(s)Mutation(s)Effect on InhibitionReference
Threonine Deaminase (TD)Escherichia coliIsoleucineF352A/R362FIncreased resistance to isoleucine inhibition and higher enzyme activity.[5]
Acetohydroxyacid Synthase (AHAS)Corynebacterium glutamicumValine, Leucine, IsoleucineG20D, I21D, I22F (in IlvN)Complete relief of valine inhibition; significantly reduced leucine and isoleucine inhibition.[6][8]
Acetolactate Synthase (ALS)Rice (Oryza sativa)Valine, LeucineW548L/S627IReduced feedback regulation by valine and leucine.[7]

Experimental Protocols

1. Site-Directed Mutagenesis using PCR

This protocol provides a general workflow for introducing point mutations into a plasmid containing the gene of interest.[23][24][25][26]

  • Step 1: Primer Design: Design two complementary oligonucleotide primers, typically 25-45 base pairs in length, containing the desired mutation in the center. The primers should have sufficient flanking regions (10-15 bp on each side of the mismatch) that are complementary to the template DNA.[25]

  • Step 2: PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to minimize secondary mutations.[25] The reaction should contain the template plasmid, the mutagenic primers, dNTPs, and the polymerase buffer. The PCR cycles will amplify the entire plasmid, incorporating the mutation.

  • Step 3: Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI. The newly synthesized, mutated DNA will not be methylated and will remain intact.[25]

  • Step 4: Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells. The nicks in the circular plasmid will be repaired by the host cell's machinery.[23]

  • Step 5: Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

2. Threonine Deaminase Enzyme Assay (Coupled Spectrophotometric Assay)

This assay measures the production of α-ketobutyrate from threonine.[15]

  • Principle: The α-ketobutyrate produced by threonine deaminase is used as a substrate by a coupling enzyme, such as lactate dehydrogenase or, in a more specific coupled-coupled assay, hydroxyisocaproate dehydrogenase.[15] The oxidation of NADH to NAD+ by the coupling enzyme is monitored as a decrease in absorbance at 340 nm.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • L-threonine (substrate)

    • Pyridoxal 5'-phosphate (PLP) (cofactor)

    • NADH

    • Coupling enzyme (e.g., L-lactate dehydrogenase)

    • Purified threonine deaminase

  • Procedure:

    • Combine all reaction components except the threonine deaminase in a cuvette and incubate to establish a baseline.

    • Initiate the reaction by adding the threonine deaminase enzyme.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of the reaction is proportional to the threonine deaminase activity.

3. Quantification of BCAAs by HPLC

This protocol outlines a general method for BCAA analysis.[16][19]

  • Step 1: Sample Preparation:

    • For extracellular BCAAs, centrifuge the cell culture and collect the supernatant.

    • For intracellular BCAAs, lyse the cells and remove cell debris by centrifugation.

    • Deproteinate the sample, for example, by adding acetonitrile or by ultrafiltration.

  • Step 2: Derivatization: Mix the sample with a derivatizing agent (e.g., OPA in the presence of a thiol) and incubate under specified conditions (e.g., room temperature for a few minutes) to allow the reaction to complete.[19]

  • Step 3: HPLC Analysis:

    • Column: Use a reverse-phase column (e.g., C18).

    • Mobile Phase: Employ a gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: Use a fluorescence or UV detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Step 4: Quantification: Create a standard curve using known concentrations of leucine, isoleucine, and valine to quantify the BCAA concentrations in the samples.

Mandatory Visualizations

BCAA_Pathway_Feedback_Inhibition cluster_isoleucine Isoleucine Biosynthesis cluster_valine_leucine Valine & Leucine Biosynthesis Threonine Threonine alpha-Ketobutyrate alpha-Ketobutyrate Threonine->alpha-Ketobutyrate Threonine Deaminase (ilvA) Isoleucine Isoleucine alpha-Ketobutyrate->Isoleucine ... Threonine Deaminase\n(ilvA) Threonine Deaminase (ilvA) Isoleucine-> Threonine Deaminase\n(ilvA) Inhibition Acetohydroxyacid Synthase\n(AHAS) Acetohydroxyacid Synthase (AHAS) Isoleucine-> Acetohydroxyacid Synthase\n(AHAS) Inhibition Pyruvate Pyruvate alpha-Acetolactate alpha-Acetolactate Pyruvate->alpha-Acetolactate Acetohydroxyacid Synthase (AHAS) Valine Valine alpha-Acetolactate->Valine ... Leucine Leucine alpha-Acetolactate->Leucine ... Valine-> Acetohydroxyacid Synthase\n(AHAS) Inhibition Leucine-> Acetohydroxyacid Synthase\n(AHAS) Inhibition Site_Directed_Mutagenesis_Workflow Template Template Plasmid (with target gene) Primers Design Mutagenic Primers PCR PCR with High-Fidelity Polymerase Template->PCR Primers->PCR DpnI Digest Parental DNA with DpnI PCR->DpnI Transform Transform into Competent E. coli DpnI->Transform Verify Sequence Verification Transform->Verify Troubleshooting_Logic Start Low BCAA Yield Cause1 Feedback Inhibition? Start->Cause1 Solution1 Introduce Feedback- Resistant Mutations Cause1->Solution1 Yes Cause2 Suboptimal Enzyme Expression? Cause1->Cause2 No Solution1->Cause2 Solution2 Optimize Expression Conditions Cause2->Solution2 Yes Cause3 Codon Usage? Cause2->Cause3 No Solution2->Cause3 Solution3 Codon Optimization of Gene Cause3->Solution3 Yes End Improved BCAA Yield Cause3->End No Solution3->End

References

Validation & Comparative

A Comparative Guide to the Validation of (R)-2,3-Dihydroxy-isovalerate Production using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation and quantification of (R)-2,3-dihydroxy-isovalerate, a key intermediate in the biosynthesis of branched-chain amino acids. Accurate measurement of this chiral molecule is critical for metabolic engineering, drug discovery, and diagnostics. This document offers an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable analytical method.

Method Performance Comparison

The selection of an analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for LC-MS/MS and GC-MS methods for the analysis of small organic acids.

ParameterLC-MS/MSGC-MSAlternative Method: HPLC-UV
Linearity (R²) > 0.99[1][2]> 0.99> 0.99
Accuracy (Recovery) 85-115%[2]90-110%80-120%
Precision (RSD) < 15%[2]< 15%< 20%
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mLµg/mL range
Sample Preparation Simple (protein precipitation, dilution)More complex (derivatization required)Simple (filtration, dilution)
Chiral Separation Requires chiral column or chiral derivatizing agentRequires chiral columnRequires chiral column
Throughput HighModerateHigh

Experimental Protocols

I. LC-MS/MS Method for Quantification of this compound

This protocol describes a robust method for the quantification of this compound in a fermentation broth matrix.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of fermentation broth, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C-labeled 2,3-dihydroxy-isovalerate).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 150 x 2.1 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 133.05 -> Product ion (m/z) 73.03

    • Internal Standard (¹³C-labeled): Precursor ion (m/z) 138.07 -> Product ion (m/z) 77.05

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

4. Method Validation

  • Linearity: Prepare a calibration curve from 1 ng/mL to 1000 ng/mL. The coefficient of determination (R²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days. The accuracy should be within 85-115% and the precision (RSD) should be < 15%.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the signal-to-noise ratio for the lowest standards. Typically, LOD is S/N ≥ 3 and LOQ is S/N ≥ 10.

II. GC-MS Method for Quantification of this compound (Illustrative)

GC-MS analysis of polar, non-volatile compounds like dihydroxyisovalerate requires a derivatization step to increase volatility.

1. Sample Preparation (Derivatization)

  • Extract this compound from the sample matrix using liquid-liquid extraction with ethyl acetate after acidification.

  • Evaporate the organic solvent to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

2. Chromatographic Conditions

  • Column: Chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Hold at 180°C for 5 minutes.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Fermentation Broth Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Chiral LC Separation Reconstitution->LC MS Tandem MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS validation.

biosynthesis_pathway Pyruvate Pyruvate Acetolactate alpha-Acetolactate Pyruvate->Acetolactate Acetolactate synthase Ketoisovalerate (R)-alpha-Keto-beta-hydroxyisovalerate Acetolactate->Ketoisovalerate Acetohydroxy acid isomeroreductase Dihydroxyisovalerate This compound Ketoisovalerate->Dihydroxyisovalerate Oxoisovalerate alpha-Ketoisovalerate Dihydroxyisovalerate->Oxoisovalerate Dihydroxy-acid dehydratase Valine Valine Oxoisovalerate->Valine Valine aminotransferase

References

Comparative analysis of different microbial hosts for 2,3-dihydroxyisovalerate production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and metabolic engineering, the selection of an appropriate microbial chassis is a critical step in establishing a robust and efficient bioproduction process. This guide provides a comparative analysis of different microbial hosts for the production of 2,3-dihydroxyisovalerate, a key intermediate in the biosynthesis of branched-chain amino acids with potential applications as a chiral building block in the pharmaceutical industry.

This document summarizes key performance indicators from published studies, details relevant experimental protocols, and visualizes the underlying metabolic pathways and experimental workflows to aid in the selection of a suitable production host.

Performance Comparison of Microbial Hosts

The following table summarizes the reported production parameters for 2,3-dihydroxyisovalerate in various engineered microbial hosts. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including media composition, fermentation scale, and process parameters.

Microbial HostStrainTiter (g/L)Productivity (g/L/h)Yield (g/g or mol/mol)Key Genetic ModificationsFermentation Strategy
Klebsiella pneumoniaeΔbudA ΔldhA ΔilvD36.5~0.810.49 mol/mol glucoseDeletion of α-acetolactate decarboxylase (budA), lactate dehydrogenase (ldhA), and dihydroxy-acid dehydratase (ilvD)Fed-batch
Enterobacter cloacaeΔbudA ΔilvD31.20.410.56 mol/mol glucoseDeletion of α-acetolactate decarboxylase (budA) and dihydroxy-acid dehydratase (ilvD)Fed-batch
Corynebacterium glutamicumEngineered for 2-ketoisovalerate21.8 (of 2-KIV)0.53 (of 2-KIV)0.3 g/g glucose (of 2-KIV)Overexpression of ilvBNCD, deletion of aceE and ilvEFed-batch
Saccharomyces cerevisiaeEngineered for isobutanolNot ReportedNot ReportedNot ReportedCytosolic expression of the isobutanol pathwayMicroaerobic fermentation
Escherichia coliEngineered for L-valineNot ReportedNot ReportedHigh yield of L-valineOverexpression of feedback-resistant ilvBN, deletion of competing pathwaysFed-batch

Note: Data for Corynebacterium glutamicum pertains to the production of 2-ketoisovalerate, the direct precursor to 2,3-dihydroxyisovalerate. Data for Saccharomyces cerevisiae and Escherichia coli on 2,3-dihydroxyisovalerate specifically is limited in publicly available literature; however, their extensive use in metabolic engineering for related compounds suggests significant potential.

Biosynthetic Pathway and Metabolic Engineering Strategy

The production of 2,3-dihydroxyisovalerate in engineered microorganisms relies on the manipulation of the native branched-chain amino acid biosynthesis pathway. The general strategy involves redirecting the carbon flux towards the desired intermediate and preventing its further conversion to downstream products.

Biosynthetic Pathway of 2,3-Dihydroxyisovalerate Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ilvBN (AHAS) DHIV 2,3-Dihydroxyisovalerate Acetolactate->DHIV ilvC (KARI) Butanediol 2,3-Butanediol Acetolactate->Butanediol budA (ALDC) KIV 2-Ketoisovalerate DHIV->KIV ilvD (DHAD) Valine Valine KIV->Valine ilvE budA_del Deletion of budA (α-acetolactate decarboxylase) ilvD_del Deletion of ilvD (dihydroxy-acid dehydratase)

Caption: Metabolic pathway for 2,3-dihydroxyisovalerate production.

Experimental Protocols

Strain Construction (General Workflow)

The construction of microbial strains for 2,3-dihydroxyisovalerate production typically involves the following steps:

  • Target Gene Identification: Identification of genes for deletion (e.g., budA, ilvD, ldhA) to block competing pathways and prevent product degradation.

  • Gene Knockout Cassette Construction: Assembly of gene knockout cassettes using techniques like overlap extension PCR. These cassettes usually contain antibiotic resistance markers flanked by homologous regions of the target gene.

  • Transformation and Recombination: Introduction of the knockout cassettes into the host organism via electroporation or other transformation methods to facilitate homologous recombination.

  • Selection and Verification: Selection of successful transformants on antibiotic-containing media and verification of gene deletion by colony PCR and DNA sequencing.

  • Marker Removal (Optional): Removal of the antibiotic resistance marker using systems like Flp-FRT or Cre-loxP to enable subsequent genetic modifications.

Experimental Workflow for Strain Development start Start: Select Host Strain identify_targets Identify Gene Targets (e.g., budA, ilvD) start->identify_targets construct_cassettes Construct Gene Knockout Cassettes identify_targets->construct_cassettes transform Transform Host Strain construct_cassettes->transform select Select and Verify Mutants transform->select ferment Fermentation and Product Analysis select->ferment optimize Optimize Fermentation Conditions ferment->optimize end End: High-Producing Strain ferment->end optimize->ferment Iterative Improvement

Caption: General experimental workflow for microbial strain development.

Fed-Batch Fermentation

Fed-batch fermentation is a common strategy to achieve high-cell-density and high-titer production. A typical protocol is as follows:

  • Seed Culture Preparation: Inoculate a single colony of the engineered strain into a rich medium (e.g., LB) and incubate overnight at the optimal growth temperature with shaking.

  • Bioreactor Inoculation: Inoculate a bioreactor containing a defined fermentation medium with the seed culture.

  • Batch Phase: Allow the culture to grow in batch mode until a key nutrient, typically the carbon source, is nearly depleted.

  • Fed-Batch Phase: Initiate a feeding strategy with a concentrated solution of the carbon source (e.g., glucose) to maintain a low but non-limiting concentration in the bioreactor. The feeding rate can be constant or controlled by parameters like dissolved oxygen (DO) or pH.

  • Process Monitoring and Control: Maintain optimal fermentation conditions by controlling pH (e.g., with NH4OH or NaOH), temperature, and dissolved oxygen levels.

  • Sampling: Collect samples periodically to measure optical density (OD600) for biomass estimation and to quantify the concentration of 2,3-dihydroxyisovalerate and other metabolites.

Quantification of 2,3-Dihydroxyisovalerate by HPLC

The concentration of 2,3-dihydroxyisovalerate in the fermentation broth can be accurately determined using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Centrifuge the collected fermentation broth samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

    • Dilute the filtered sample with the mobile phase if the expected concentration is outside the linear range of the standard curve.

  • HPLC System and Conditions:

    • Column: A column suitable for organic acid analysis, such as a Bio-Rad Aminex HPX-87H column, is commonly used.

    • Mobile Phase: An isocratic mobile phase, typically a dilute acid solution (e.g., 5 mM H₂SO₄), is used.

    • Flow Rate: A constant flow rate, for example, 0.6 mL/min.

    • Column Temperature: Maintain a constant column temperature, for instance, 50-60 °C.

    • Detector: A Refractive Index (RI) detector is suitable for detecting 2,3-dihydroxyisovalerate.

  • Quantification:

    • Prepare a series of standard solutions of 2,3-dihydroxyisovalerate of known concentrations.

    • Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

    • Inject the prepared samples and determine the concentration of 2,3-dihydroxyisovalerate by comparing the peak area to the standard curve.

This comprehensive guide provides a foundation for researchers to compare and select the most promising microbial host for their specific 2,3-dihydroxyisovalerate production goals. The provided experimental frameworks can be adapted and optimized to achieve high-titer, high-yield, and high-productivity bioprocesses.

A Comparative Guide to the Efficiency of Dihydroxy-Acid Dehydratase Homologs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroxy-acid dehydratase (DHAD), the third enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, represents a crucial target for the development of novel antimicrobial agents and herbicides.[1] This enzyme, which catalyzes the dehydration of 2,3-dihydroxy-isovalerate (DHIV) and 2,3-dihydroxy-3-methylvalerate (DHMV), exhibits significant diversity in its efficiency and stability across different organisms.[1] This guide provides a comparative analysis of various DHAD homologs, supported by experimental data, to aid researchers in selecting the most appropriate enzyme for their specific applications, from drug screening to synthetic biology.

Comparative Analysis of Kinetic Parameters

The catalytic efficiency of enzymes is best understood through their kinetic parameters. The following table summarizes the key kinetic data for DHAD homologs from various organisms, highlighting the differences in their substrate affinity (Km) and turnover rate (kcat).

OrganismDHAD HomologSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHOptimal Temperature (°C)Fe-S ClusterReference
Staphylococcus aureusSaDHADDHIV57.6 x 10⁻⁴-~9< 60[4Fe-4S][1]
Campylobacter jejuniCjDHADDHIV53.5 x 10⁻⁴-~9< 60[4Fe-4S][1]
Escherichia coliEcDHADDHIV-70-~8-[4Fe-4S][1]
Sulfolobus solfataricusSsDHADDHIV-0.3140.3~880[2Fe-2S][1][2]
Sulfolobus solfataricusSsDHADD-Gluconate--20.0--[2Fe-2S][2]
Synechocystis sp. PCC 6803SnDHAD(2R)-DHIV0.10890.47-8.050[2Fe-2S][3]
Synechocystis sp. PCC 6803 (Y477H mutant)SnDHAD Y477H(2R)-DHIV0.13630.63---[2Fe-2S][3]
Arabidopsis thalianaAtDHADDHI-----[2Fe-2S][4]

Note: "-" indicates data not available in the cited sources. DHIV: 2,3-dihydroxy-isovalerate; DHI: 2,3-dihydroxyisovalerate.

Experimental Workflow for DHAD Efficiency Comparison

The following diagram outlines a typical experimental workflow for expressing, purifying, and characterizing the activity of DHAD homologs.

DHAD_Workflow cluster_cloning Gene Cloning and Expression cluster_protein_production Protein Production and Purification cluster_activation Enzyme Activation cluster_characterization Enzyme Characterization Cloning Gene Synthesis/ Cloning into Expression Vector Transformation Transformation into E. coli Expression Host Cloning->Transformation Culture Cell Culture and Induction of Protein Expression Transformation->Culture Harvest Cell Harvest and Lysis Culture->Harvest Purification Affinity and Size-Exclusion Chromatography Harvest->Purification Reconstitution Fe-S Cluster Reconstitution (e.g., with Dithionite, Fe²⁺, 2-ME) Purification->Reconstitution Buffer_Exchange Buffer Exchange/ Desalting Reconstitution->Buffer_Exchange Activity_Assay Enzyme Activity Assay (e.g., DNPH Assay) Buffer_Exchange->Activity_Assay Kinetic_Analysis Determination of Km and kcat Activity_Assay->Kinetic_Analysis Stability_Assay pH and Thermal Stability Assays Activity_Assay->Stability_Assay

A generalized workflow for comparing DHAD homolog efficiency.

Key Experimental Protocols

A standardized methodology is critical for the accurate comparison of enzyme kinetics. The following protocols are based on established methods for DHAD characterization.

Recombinant Expression and Purification of DHAD Homologs

DHAD homologs are typically expressed in Escherichia coli BL21(DE3) cells. The gene of interest is cloned into a suitable expression vector, often containing a polyhistidine tag for purification.

  • Culture: Cells are grown in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C. Protein expression is induced at an OD₆₀₀ of ~0.6-0.8 with isopropyl β-D-1-thiogalactopyranoside (IPTG). To facilitate proper folding and Fe-S cluster incorporation, the culture temperature is often lowered to 16-18°C for overnight induction.[4]

  • Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cleared lysate is then subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. Further purification to homogeneity can be achieved by size-exclusion chromatography.

In Vitro Activation of the Fe-S Cluster

Many DHADs, particularly those with [4Fe-4S] clusters, are sensitive to oxygen and may be purified in an inactive state.[1] An anaerobic activation step is therefore crucial.

  • Activation Mixture: The purified enzyme is incubated in an anaerobic environment with a solution containing a reducing agent (e.g., 50 mM sodium dithionite, 200 mM 2-mercaptoethanol) and an iron source (e.g., 10 mM ferrous ammonium sulfate).[1]

  • Incubation: The mixture is typically incubated at 37°C for 1 hour.[1]

  • Buffer Exchange: Following activation, the excess reagents are removed by buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 8, 10% glycerol) using a desalting column.[1]

Dihydroxy-Acid Dehydratase Activity Assay (DNPH Assay)

The activity of DHAD is commonly measured by quantifying the formation of the α-keto acid product. The 2,4-dinitrophenylhydrazine (DNPH) assay is a widely used colorimetric method.[1]

  • Reaction Mixture: A typical reaction mixture contains 50 mM Tris-HCl buffer (pH 8.5), 5 mM MgCl₂, and the DHAD substrate (e.g., 5 mM DHIV).[1]

  • Enzyme Reaction: The reaction is initiated by the addition of the activated DHAD enzyme and incubated at a controlled temperature (e.g., 37°C).[1]

  • Reaction Quenching: At specific time points, aliquots of the reaction mixture are taken and the reaction is stopped by the addition of trichloroacetic acid (TCA).[1]

  • Derivatization and Detection: The precipitated protein is removed by centrifugation. The supernatant, containing the α-keto acid product, is then mixed with a solution of DNPH in HCl. This leads to the formation of a hydrazone derivative, which can be quantified spectrophotometrically at a specific wavelength after the addition of a strong base to develop the color.

Signaling Pathways and Logical Relationships

The BCAA biosynthesis pathway, in which DHAD plays a key role, is a fundamental metabolic route in many organisms.

BCAA_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Threonine Threonine Threonine->AHAS KARI Ketol-Acid Reductoisomerase (KARI) AHAS->KARI DHAD Dihydroxy-Acid Dehydratase (DHAD) KARI->DHAD TA Branched-Chain Amino Acid Transaminase (TA) DHAD->TA Valine Valine TA->Valine Leucine Leucine TA->Leucine Isoleucine Isoleucine TA->Isoleucine

References

A Guide to Stereospecific Enzymatic Assays for Distinguishing (R)- and (S)-2,3-Dihydroxyisovalerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enzymatic methods for the stereospecific analysis of (R)- and (S)-2,3-dihydroxyisovalerate. The differentiation of these enantiomers is critical in various research and development settings, particularly in metabolic studies, biofuel production, and the development of herbicides and pharmaceuticals. The primary enzyme utilized for this purpose is dihydroxy-acid dehydratase (DHAD), which demonstrates a high degree of stereospecificity for the naturally occurring (R)-enantiomer.

Principle of Stereospecific Discrimination

The enzymatic distinction between (R)- and (S)-2,3-dihydroxyisovalerate is primarily achieved through the principle of kinetic resolution . This method leverages the high stereospecificity of an enzyme that preferentially catalyzes the conversion of one enantiomer over the other. In this case, dihydroxy-acid dehydratase (DHAD, EC 4.2.1.9) selectively converts (R)-2,3-dihydroxyisovalerate to 2-ketoisovalerate, leaving the (S)-enantiomer largely unreacted.[1][2][3] The progress of this reaction can be monitored by quantifying the disappearance of the (R)-enantiomer and/or the appearance of the product, allowing for the determination of the initial concentrations of both enantiomers in a racemic mixture.

Alternative Approaches

While kinetic resolution using DHAD is the most direct enzymatic method, other enzymes that may exhibit stereospecificity for the (S)-enantiomer could theoretically be employed. However, the current body of scientific literature does not prominently feature alternative enzymes for this specific purpose. Non-enzymatic analytical techniques such as chiral chromatography (e.g., HPLC or GC) with a chiral stationary phase can also be used to separate and quantify the enantiomers, but this guide focuses on enzymatic methods.

Comparison of Assay Performance

The performance of a stereospecific enzymatic assay is determined by the enzyme's kinetic parameters for each enantiomer. Ideally, the enzyme should exhibit high activity and affinity for one enantiomer while having negligible or significantly lower activity for the other.

EnzymeEnantiomerKm (mM)Vmax (µmol/min/mg)StereospecificitySource Organism
Dihydroxy-acid dehydratase (DHAD)(R)~0.2-1.5Reported as highHighEscherichia coli, Saccharomyces cerevisiae, Spinacia oleracea (Spinach)
Dihydroxy-acid dehydratase (DHAD)(S)Not ReportedAssumed to be negligible--

Note: Specific kinetic constants can vary depending on the source of the enzyme, purity, and assay conditions. The data presented is a general representation based on available literature. It is consistently reported that DHAD acts on the (R)-enantiomer, which is the natural intermediate in the biosynthesis of branched-chain amino acids.[1][2][3] While explicit kinetic data for the (S)-enantiomer is scarce, the high efficiency of the biosynthetic pathway suggests a very high degree of stereoselectivity.

Experimental Protocols

The following provides a generalized methodology for a stereospecific enzymatic assay based on kinetic resolution using DHAD.

Method 1: Kinetic Resolution using Dihydroxy-acid Dehydratase (DHAD) coupled with HPLC Analysis

This method relies on the selective conversion of (R)-2,3-dihydroxyisovalerate by DHAD and subsequent quantification of the remaining (S)-enantiomer and the product, 2-ketoisovalerate, using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified dihydroxy-acid dehydratase (DHAD)

  • (R,S)-2,3-dihydroxyisovalerate racemic standard

  • (R)-2,3-dihydroxyisovalerate standard

  • (S)-2,3-dihydroxyisovalerate standard

  • 2-Ketoisovalerate standard

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)

  • Quenching solution (e.g., 1 M HCl or trifluoroacetic acid)

  • HPLC system with a suitable reverse-phase column (e.g., C18)

  • Mobile phase (e.g., acidified water/acetonitrile gradient)

  • UV detector

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions for (R)-, (S)-2,3-dihydroxyisovalerate, and 2-ketoisovalerate of known concentrations. Inject these standards into the HPLC to generate standard curves based on peak area.

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer and the sample with the unknown mixture of (R)- and (S)-2,3-dihydroxyisovalerate.

    • Pre-incubate the mixture at the optimal temperature for DHAD activity (typically 37°C).

    • Initiate the reaction by adding a known amount of purified DHAD.

    • Incubate the reaction for a specific period (e.g., 30 minutes), ensuring the reaction does not proceed to completion to allow for accurate quantification of the remaining substrate.

  • Reaction Quenching: Stop the reaction by adding the quenching solution. This will denature the enzyme and prevent further conversion.

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet the denatured protein. Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Separate the components using an appropriate gradient of the mobile phase.

    • Monitor the elution of 2,3-dihydroxyisovalerate and 2-ketoisovalerate using a UV detector (e.g., at 210 nm).

  • Data Analysis:

    • Identify and quantify the peaks corresponding to 2,3-dihydroxyisovalerate and 2-ketoisovalerate by comparing their retention times and peak areas to the standard curves.

    • The concentration of the (S)-enantiomer is determined from the remaining 2,3-dihydroxyisovalerate peak.

    • The initial concentration of the (R)-enantiomer can be calculated based on the amount of 2-ketoisovalerate produced, assuming a 1:1 stoichiometric conversion.

Signaling Pathways and Workflows

Stereospecific_Enzymatic_Assay_Workflow cluster_sample Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Sample Racemic Mixture ((R)- and (S)-DHIV) Reaction_Mix Reaction Incubation Sample->Reaction_Mix Add to buffer DHAD Dihydroxy-acid Dehydratase (DHAD) DHAD->Reaction_Mix Initiate reaction Quench Reaction Quenching Reaction_Mix->Quench Stop reaction HPLC HPLC Separation Quench->HPLC Inject sample Quantification Quantification of (S)-DHIV and Product HPLC->Quantification Analyze chromatogram

Caption: Workflow of a kinetic resolution assay for (R)- and (S)-2,3-dihydroxyisovalerate.

DHAD_Reaction_Pathway R_DHIV (R)-2,3-Dihydroxyisovalerate DHAD Dihydroxy-acid Dehydratase R_DHIV->DHAD S_DHIV (S)-2,3-Dihydroxyisovalerate S_DHIV->DHAD Product 2-Ketoisovalerate DHAD->Product Catalysis No_Reaction No Reaction DHAD->No_Reaction

Caption: Stereospecific action of Dihydroxy-acid Dehydratase on 2,3-dihydroxyisovalerate enantiomers.

References

Comparative Metabolic Profiling: A Guide to Analyzing Wild-Type vs. Engineered Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic engineering holds the key to optimizing cellular machinery for the enhanced production of biofuels, pharmaceuticals, and other valuable biochemicals. A critical aspect of this discipline is the comprehensive analysis of metabolic changes that differentiate engineered strains from their wild-type counterparts. This guide provides an objective comparison of metabolic profiles, supported by experimental data, detailed methodologies, and clear visualizations to empower researchers in their strain development endeavors.

Quantitative Data Summary: Enhanced Production in Engineered Strains

Metabolic engineering strategies, such as overexpressing rate-limiting enzymes, blocking competing pathways, and introducing heterologous genes, have demonstrated significant success in increasing the yield of desired products.[1] The following tables summarize quantitative data from various studies, showcasing the improved performance of engineered microbial strains compared to their wild-type (WT) precursors.

Table 1: Enhanced n-Butanol Production in Engineered E. coli

StrainGenetic Modificationn-Butanol Titer (g/L)Fold Improvement vs. WTReference
Wild-Type E. coli-< 0.1-[2]
Engineered E. coliDeletion of ldhA, adhE, frdBC, pta, fnr~ 0.5~ 3x[2]

Table 2: Improved Isobutanol Production in Engineered E. coli

StrainGenetic ModificationIsobutanol Titer (g/L)Yield (% of theoretical max)Reference
Engineered E. coliOverexpression of ilvC and ilvD from E. coli, and kdc and adh from L. lactis. Deletion of genes for byproduct formation.~ 2086%[2]

Table 3: Enhanced Ethanol and Hydrogen Production in Engineered E. coli

StrainGenetic ModificationSpecific H₂ Production (µmol/mg protein)Fold Improvement vs. M5Reference
M5ΔldhΔgndΔfrdBCΔtdcE::kan--[3]
M5 + CIT overexpressionOverexpression of citrate lyase-1.25x[3]
M5 + hPEPCK/MaeA co-overexpressionCo-overexpression of human phosphoenolpyruvate carboxykinase or malic enzyme-1.49x[3]

Table 4: Improved Ethanol Fermentation in Engineered Saccharomyces cerevisiae

StrainConditionEthanol Yield (v/v)Reference
Wild-Type (WT)30% (w/v) sucrose medium13.72%[4]
Mutant (MT)30% (w/v) sucrose medium16.13%[4]

Experimental Protocols

Accurate and reproducible metabolic profiling relies on meticulous experimental procedures. The choice of methods for sample preparation, including quenching, harvesting, and extraction, is a crucial step that significantly impacts the quality and reliability of the results.[5] Below are detailed methodologies for key experiments in comparative metabolomics.

Protocol 1: Sample Preparation for Intracellular Metabolite Analysis of Microbial Cultures

This protocol outlines the general steps for preparing microbial cells for metabolomic analysis, focusing on halting metabolic activity and extracting intracellular metabolites.[6][7]

1. Cell Cultivation:

  • Grow wild-type and engineered microbial strains under identical, defined conditions (e.g., media composition, temperature, aeration) to ensure comparability.

  • Harvest cells during a specific growth phase, typically the mid-exponential phase, to capture a "snapshot" of active metabolism.[8]

2. Quenching:

  • Rapidly arrest all metabolic activity to preserve the in vivo metabolite concentrations.

  • A widely used method is quenching with cold methanol.[7][8] For example, rapidly mix the cell culture with a 60% methanol solution pre-chilled to below -20°C.[8][9]

  • The ratio of culture to quenching solution should be optimized for the specific microorganism to minimize metabolite leakage.[6]

3. Harvesting:

  • Separate the quenched cells from the extracellular medium.

  • Centrifuge the cell suspension at a low temperature (e.g., < -20°C) to pellet the cells.[6]

  • It is important to perform this step quickly to prevent changes in the metabolome.

4. Washing (Optional but Recommended):

  • Wash the cell pellet with a cold, neutral solution, such as saline, to remove any remaining extracellular metabolites and media components that could interfere with the analysis.[8]

5. Metabolite Extraction:

  • Extract the intracellular metabolites from the cell pellet.

  • A common method involves using a cold solvent mixture, such as 80% methanol or a methanol/chloroform/water mixture.[9]

  • Resuspend the cell pellet in the extraction solvent and subject it to multiple freeze-thaw cycles using liquid nitrogen to lyse the cells and release the metabolites.[9]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the extracted metabolites.

  • Store the metabolite extract at -80°C until analysis.

Protocol 2: Metabolite Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of a wide range of small molecule metabolites.[10][11]

1. Derivatization:

  • Many primary metabolites are not volatile enough for GC analysis and require a chemical derivatization step.[10]

  • A common two-step derivatization process involves:

    • Oximation: Convert carbonyl groups to oximes using a reagent like methoxyamine hydrochloride in pyridine.

    • Silylation: Replace active hydrogens on hydroxyl, carboxyl, amino, and thiol groups with a trimethylsilyl (TMS) group using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]

2. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • The sample is vaporized and separated based on the volatility and interaction of the analytes with the stationary phase of the GC column.

  • As the separated compounds elute from the column, they are ionized (typically by electron impact ionization), and the resulting fragments are detected by the mass spectrometer.

3. Data Processing and Analysis:

  • The raw data consists of chromatograms and mass spectra.

  • Process the data using software to deconvolute the chromatograms, identify the metabolites by comparing their mass spectra to spectral libraries (e.g., Fiehnlib), and quantify their relative or absolute concentrations.[10]

  • Perform statistical analysis (e.g., Principal Component Analysis, Volcano plots) to identify significant differences in the metabolic profiles of the wild-type and engineered strains.[13][14]

Protocol 3: Metabolite Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of a broad range of metabolites, including polar and non-polar compounds, without the need for derivatization.[15]

1. Sample Preparation:

  • The extracted metabolite samples are typically diluted in a suitable solvent compatible with the LC mobile phase.

  • A pooled quality control (QC) sample, created by combining a small aliquot from each sample, should be prepared and analyzed periodically throughout the run to assess the stability and reproducibility of the analysis.[16]

2. LC Separation:

  • Inject the sample into the LC system.

  • Separation is achieved based on the differential partitioning of metabolites between the mobile phase and the stationary phase of the LC column.

  • Different column chemistries can be employed to target specific classes of metabolites. For example, reversed-phase chromatography is used for non-polar to moderately polar compounds, while hydrophilic interaction liquid chromatography (HILIC) is suitable for polar and ionic compounds.[15][17]

3. MS Detection:

  • The eluent from the LC column is introduced into the mass spectrometer.

  • Electrospray ionization (ESI) is a common ionization technique for LC-MS, which is effective for a wide range of polar and semi-polar compounds.[15]

  • The mass spectrometer detects the mass-to-charge ratio of the ionized metabolites. High-resolution mass spectrometers (e.g., Orbitrap) can provide accurate mass measurements, which aid in the determination of elemental compositions.[15]

4. Data Processing and Analysis:

  • Process the raw LC-MS data to detect peaks, align retention times, and quantify peak areas.

  • Identify metabolites by matching their accurate mass and fragmentation patterns (from MS/MS experiments) to metabolite databases like METLIN or mzCloud.[15]

  • Use statistical methods to compare the metabolomes of the different strains and identify key metabolic alterations resulting from the genetic engineering.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to depict key metabolic pathways and the general workflow for comparative metabolomics.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolite Analysis cluster_data Data Analysis cultivation 1. Cell Cultivation (Wild-Type & Engineered Strains) quenching 2. Quenching (e.g., Cold Methanol) cultivation->quenching harvesting 3. Harvesting (Centrifugation) quenching->harvesting extraction 4. Metabolite Extraction (e.g., Freeze-Thaw) harvesting->extraction lcms LC-MS extraction->lcms gcms GC-MS extraction->gcms processing Data Processing (Peak Detection, Alignment) lcms->processing gcms->processing statistical Statistical Analysis (PCA, Volcano Plots) processing->statistical interpretation Biological Interpretation statistical->interpretation isobutanol_pathway Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate AlsS KIV 2-Ketoisovalerate Acetolactate->KIV IlvC (Overexpressed) Isobutyraldehyde Isobutyraldehyde KIV->Isobutyraldehyde Kdc (Heterologous) Isobutanol Isobutanol Isobutyraldehyde->Isobutanol Adh (Heterologous) fatty_acid_pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC (Overexpressed) AcylACP Acyl-ACP MalonylCoA->AcylACP FattyAcids Fatty Acids AcylACP->FattyAcids Thioesterase (Overexpressed) BetaOxidation Beta-Oxidation FattyAcids->BetaOxidation fadE, fadD (Knockout)

References

Gene Knockout Strategies Enhance (R)-2,3-Dihydroxy-isovalerate Accumulation in Engineered Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of gene knockout strategies in Enterobacter cloacae demonstrates a significant increase in the production of (R)-2,3-dihydroxy-isovalerate, a key intermediate in the biosynthesis of branched-chain amino acids. This guide provides an objective comparison of the performance of different knockout strains, supported by experimental data, and details the methodologies for validation.

The strategic disruption of competing metabolic pathways is a cornerstone of metabolic engineering for the overproduction of desired biochemicals. In the case of this compound, the targeted knockout of genes involved in the 2,3-butanediol and valine synthesis pathways has proven to be a highly effective approach. This guide examines the impact of single and double gene knockouts on the accumulation of this compound in Enterobacter cloacae.

Comparative Performance of Gene Knockout Strains

The following table summarizes the quantitative data on this compound, 2,3-butanediol, and acetic acid production, as well as glucose consumption and cell growth (OD600), in wild-type E. cloacae and its engineered derivatives. The data clearly illustrates the stepwise improvement in this compound accumulation with each gene knockout.

StrainGenotypeThis compound (g/L)2,3-Butanediol (g/L)Acetic Acid (g/L)Glucose Consumed (g/L)Final OD600
E. cloacae S1Wild Type07.002010.3
E. cloacae ΔbudAΔbudA1.800.8209.8
E. cloacae ΔbudAΔilvDΔbudAΔilvD4.201.2209.5

Data sourced from flask cultivation experiments.

In a fed-batch fermentation process, the double knockout strain, E. cloacae ΔbudAΔilvD, achieved a final titer of 31.2 g/L of this compound with a productivity of 0.41 g/L·h and a substrate conversion ratio of 0.56 mol/mol of glucose.[1]

Metabolic Pathway and Experimental Workflow

The metabolic pathway leading to the biosynthesis of this compound and the competing 2,3-butanediol pathway are illustrated below. The diagram highlights the points of enzymatic action and the strategic locations of the gene knockouts.

MetabolicPathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ilvBN Dihydroxyisovalerate (R)-2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate ilvC Acetoin Acetoin Acetolactate->Acetoin budA Ketoisovalerate 2-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate ilvD Valine Valine Ketoisovalerate->Valine ilvE Butanediol 2,3-Butanediol Acetoin->Butanediol budC

Caption: Metabolic pathway for this compound production.

The experimental workflow for the validation of gene knockouts and their impact on this compound accumulation is a multi-step process, from strain construction to product analysis.

ExperimentalWorkflow cluster_strain Strain Construction cluster_fermentation Fermentation cluster_analysis Analysis pcr PCR Amplification of Homologous Arms vector Ligation into Suicide Vector pcr->vector transformation Transformation into E. coli S17-1 vector->transformation conjugation Conjugation into E. cloacae transformation->conjugation selection Selection of Mutants conjugation->selection inoculum Inoculum Preparation selection->inoculum flask Flask Cultivation inoculum->flask fedbatch Fed-batch Fermentation inoculum->fedbatch sampling Broth Sampling flask->sampling fedbatch->sampling hplc HPLC Analysis (Product Titer) sampling->hplc od OD600 Measurement (Cell Growth) sampling->od

Caption: Experimental workflow for gene knockout validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Gene Knockout Protocol

The gene knockouts of budA and ilvD in Enterobacter cloacae were performed using a suicide vector-based homologous recombination method.

  • Vector Construction: The upstream and downstream homologous arms (approximately 1 kb each) flanking the target gene were amplified from the genomic DNA of E. cloacae S1 by PCR. These fragments were then cloned into the suicide vector pK18mobsacB.

  • Transformation and Conjugation: The resulting plasmid was transformed into E. coli S17-1, which was then used as the donor strain for conjugation with the recipient E. cloacae strain.

  • Selection of Mutants: Single-crossover mutants were selected on plates containing appropriate antibiotics. Subsequently, double-crossover mutants, representing the successful gene knockout, were selected on plates containing sucrose, which is toxic to cells expressing the sacB gene present on the suicide vector.

  • Verification: The final knockout strains were verified by PCR and DNA sequencing to confirm the correct deletion of the target gene.

Fermentation Protocol

Flask Cultivation:

  • Medium: Luria-Bertani (LB) medium was used for seed culture preparation. The fermentation medium contained (per liter): 20 g glucose, 5 g yeast extract, 4 g corn steep liquor, 5 g (NH4)2SO4, 3 g sodium acetate trihydrate, 0.4 g KCl, 0.1 g MgSO4, 0.02 g FeSO4, and 0.01 g MnSO4.[1]

  • Conditions: A single colony was inoculated into 50 mL of LB medium and grown for 12 hours at 37°C and 200 rpm. This seed culture was then used to inoculate the fermentation medium. Flask fermentations were carried out at 37°C and 200 rpm.

Fed-batch Fermentation:

  • Bioreactor: A 5-L bioreactor was used with an initial working volume of 3 L.

  • Inoculum: 300 mL of the seed culture was inoculated into the bioreactor.

  • Feeding Strategy: A concentrated glucose solution (600 g/L) was fed into the bioreactor to maintain the glucose concentration at a low level.

  • pH Control: The pH was maintained at 6.5 by the automatic addition of 5 M NaOH.

  • Aeration: The dissolved oxygen level was maintained at 30% of air saturation by controlling the agitation speed.

Analytical Methods
  • Cell Growth: Cell density was monitored by measuring the optical density at 600 nm (OD600) using a spectrophotometer.

  • This compound Quantification: The concentration of this compound and other metabolites in the fermentation broth was determined by High-Performance Liquid Chromatography (HPLC).

    • Sample Preparation: The fermentation broth was centrifuged to remove cells, and the supernatant was filtered through a 0.22 µm filter.

    • HPLC System: An Agilent 1260 Infinity HPLC system equipped with a refractive index detector was used.

    • Column: A Bio-Rad Aminex HPX-87H column (300 mm × 7.8 mm).

    • Mobile Phase: 5 mM H2SO4.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 65°C.

References

Purity Analysis of (R)-2,3-Dihydroxy-isovalerate: A Comparative Guide to Enzymatic and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of purity analysis methods for (R)-2,3-dihydroxy-isovalerate, a key chiral intermediate in the biosynthesis of branched-chain amino acids. We present a comparative analysis of material produced via enzymatic synthesis and traditional chemical synthesis routes, offering supporting experimental data and detailed analytical protocols to aid researchers in selecting the optimal synthesis and analysis strategy for their specific needs.

Introduction

This compound is a valuable chiral building block for the synthesis of various pharmaceuticals and biologically active molecules. Its stereochemical purity is critical for the efficacy and safety of the final product. Enzymatic synthesis, employing enzymes such as ketol-acid reductoisomerase, offers a promising green and highly selective route to this compound. In contrast, traditional chemical synthesis often yields racemic or enantiomerically enriched mixtures that require rigorous purification and analysis. This guide will delve into the analytical methodologies used to assess the chemical and enantiomeric purity of this compound from both synthetic approaches.

Comparison of Synthesis Methods and Purity

The choice of synthetic methodology has a profound impact on the purity profile of the final product. Enzymatic routes are renowned for their high stereoselectivity, often producing the desired enantiomer with exceptional purity. Chemical synthesis, while offering versatility, typically requires more extensive purification to remove byproducts and separate enantiomers.

Table 1: Purity Comparison of Enzymatically vs. Chemically Synthesized this compound

ParameterEnzymatic Synthesis (via Ketol-acid Reductoisomerase)Chemical Synthesis (Illustrative Racemic)
Chemical Purity >98%Variable, typically requires purification
Enantiomeric Excess (ee) >99% (R)-enantiomer0% (racemic mixture)
Major Impurities Residual substrate, enzyme, buffer componentsUnreacted starting materials, byproducts of side reactions, other stereoisomers
Purification Method Simple extraction, crystallizationColumn chromatography, recrystallization

Note: The data presented for chemical synthesis is illustrative of a typical racemic synthesis and may vary depending on the specific reaction conditions and purification methods employed.

Experimental Protocols

Accurate and reliable purity analysis is paramount. The following section provides detailed protocols for the key analytical techniques used to characterize this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.

Protocol:

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). The ratio may need optimization for optimal separation. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (ee) is calculated using the peak areas of the (R) and (S) enantiomers: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity and Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities. For non-volatile compounds like hydroxy acids, derivatization is necessary.

Protocol:

  • Derivatization (Silylation):

    • Dry a 1-5 mg sample of this compound under a stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify by comparing the peak area of each impurity to that of the main derivatized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy provides detailed structural information and can be used to assess chemical purity.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • 1H NMR:

    • Acquire a proton NMR spectrum to confirm the presence of characteristic signals for the dihydroxy-isovalerate structure.

    • Integrate the signals to determine the relative ratios of the compound to any proton-containing impurities.

  • 13C NMR:

    • Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.

    • The number of signals will indicate the number of non-equivalent carbons, providing further evidence of purity.

Visualizing the Workflow

The following diagrams illustrate the key workflows for the synthesis and analysis of this compound.

Enzymatic_Synthesis_Workflow Substrate α-Keto Acid Substrate Fermentation Bioreactor (Controlled pH, Temp) Substrate->Fermentation Enzyme Ketol-acid Reductoisomerase Enzyme->Fermentation Harvest Cell Lysis / Supernatant Collection Fermentation->Harvest Purification Purification (e.g., Extraction) Harvest->Purification Product This compound Purification->Product Analysis Purity Analysis Product->Analysis

Caption: Enzymatic synthesis workflow for this compound.

Purity_Analysis_Workflow Sample Synthesized this compound HPLC Chiral HPLC Analysis Sample->HPLC GCMS GC-MS Analysis (after derivatization) Sample->GCMS NMR NMR Spectroscopy Sample->NMR Enantiomeric_Purity Enantiomeric Purity (ee%) HPLC->Enantiomeric_Purity Chemical_Purity Chemical Purity (%) GCMS->Chemical_Purity Impurity_Profile Impurity Identification GCMS->Impurity_Profile NMR->Chemical_Purity Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation

Caption: Purity analysis workflow for this compound.

Conclusion

The purity of this compound is a critical determinant of its suitability for downstream applications. Enzymatic synthesis offers a highly efficient and selective route to this chiral molecule, consistently yielding a product with high chemical and enantiomeric purity. While chemical synthesis provides an alternative, it often necessitates more rigorous purification and analytical characterization to ensure the desired quality. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to make informed decisions regarding the synthesis and quality control of this compound.

Benchmarking (R)-2,3-Dihydroxy-isovalerate production against other organic acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and biotechnology, the efficient synthesis of chiral molecules is a critical endeavor. (R)-2,3-dihydroxy-isovalerate, a key intermediate in the biosynthesis of branched-chain amino acids, is a valuable building block for various pharmaceuticals.[1][2][3] This guide provides a comparative benchmark of this compound production against other well-established microbially produced organic acids, supported by experimental data and detailed protocols.

Performance Benchmarking

The production of this compound has been successfully demonstrated using metabolically engineered microorganisms. To provide a clear comparison, the following table summarizes key production metrics for this compound and other commercially significant organic acids.

Organic AcidMicroorganismTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Fermentation Strategy
This compound Klebsiella pneumoniae36.50.49 (mol/mol glucose)~0.81Fed-batch
This compound Enterobacter cloacae31.20.56 (mol/mol glucose)0.41Fed-batch
Lactic Acid Bacillus coagulans arr4206.810.97 (g/g)5.3Exponential fed-batch
Lactic Acid Lactobacillus rhamnosus1750.71 (g/g)1.8Simultaneous Saccharification and Fermentation (SSF)
Citric Acid Aspergillus niger SIIM M28897.450.87 (g/g)Not ReportedSubmerged fermentation
Succinic Acid Escherichia coli AFP11156.50.90 (g/g)0.81Repetitive fed-batch

Note: The presented data is sourced from various studies and direct comparison should be made with caution due to differences in experimental conditions, strains, and substrates.

Biosynthetic Pathway and Production Strategy

The microbial production of this compound is achieved by redirecting carbon flux from central metabolism into the branched-chain amino acid synthesis pathway. A common strategy involves the disruption of competing pathways and the prevention of further metabolism of the target molecule.

Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ilvBN DHIV (R)-2,3-Dihydroxy- isovalerate Acetolactate->DHIV ilvC Butanediol 2,3-Butanediol Acetolactate->Butanediol budA Ketoisovalerate 2-Ketoisovalerate DHIV->Ketoisovalerate ilvD Valine Valine Ketoisovalerate->Valine ilvE caption Biosynthetic pathway for this compound production.

Caption: Biosynthetic pathway for this compound production.

In engineered strains of Klebsiella pneumoniae and Enterobacter cloacae, the gene budA, encoding α-acetolactate decarboxylase, is knocked out to prevent the conversion of α-acetolactate to 2,3-butanediol.[4][5][6] Furthermore, the deletion of the ilvD gene, which encodes dihydroxy-acid dehydratase, blocks the conversion of this compound to 2-ketoisovalerate, leading to its accumulation.[4][5][6]

Experimental Protocols

The following sections outline generalized methodologies for the production and quantification of organic acids, based on common practices in the field.

Microbial Fermentation Workflow

A typical workflow for the microbial production of organic acids involves several key stages, from strain preparation to product recovery.

cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing & Analysis Strain Strain Revival & Inoculum Preparation Media Media Preparation & Sterilization Strain->Media Fermenter Fermenter Setup & Inoculation Media->Fermenter Fermentation Controlled Fermentation (pH, Temp, DO) Fermenter->Fermentation Sampling Periodic Sampling Fermentation->Sampling Harvest Cell Harvesting Fermentation->Harvest Quantification Quantification (e.g., HPLC) Sampling->Quantification Extraction Product Extraction Harvest->Extraction Extraction->Quantification caption General experimental workflow for microbial organic acid production.

Caption: General experimental workflow for microbial organic acid production.

1. Inoculum Preparation:

  • A single colony of the production strain is picked from a solid agar plate and inoculated into a liquid seed medium.

  • The culture is incubated at the optimal temperature and agitation until it reaches the exponential growth phase.

2. Fermentation:

  • The production medium, containing a carbon source (e.g., glucose), nitrogen source, and other essential nutrients, is prepared and sterilized.

  • The fermenter is inoculated with the seed culture.

  • Fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen. The pH is typically controlled by the automated addition of a base (e.g., NaOH or Ca(OH)₂).

  • For fed-batch fermentation, a concentrated feed solution containing the carbon source is added to the fermenter to maintain a desired concentration.

3. Sampling and Analysis:

  • Samples are withdrawn from the fermenter at regular intervals to monitor cell growth (optical density at 600 nm) and the concentration of the substrate and product.

Quantification of Organic Acids by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the accurate quantification of organic acids in fermentation broth.

1. Sample Preparation:

  • Fermentation broth samples are centrifuged to remove cells.

  • The supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The filtered sample may be diluted with the mobile phase to fall within the linear range of the standard curve.

2. HPLC Analysis:

  • Column: A common choice is an ion-exchange column, such as an Aminex HPX-87H column.[7]

  • Mobile Phase: An isocratic mobile phase, typically a dilute solution of sulfuric acid (e.g., 5 mM H₂SO₄), is used.[7]

  • Detector: A Refractive Index (RI) detector or a UV detector (at a wavelength of around 210 nm) can be used.[8]

  • Temperature: The column is maintained at a constant temperature, often between 30°C and 60°C.

  • Flow Rate: A typical flow rate is 0.6 mL/min.[8]

3. Quantification:

  • A standard curve is generated by injecting known concentrations of the pure organic acid.

  • The concentration of the organic acid in the samples is determined by comparing the peak area to the standard curve.

This guide provides a foundational comparison of this compound production with other key organic acids. The provided methodologies offer a starting point for researchers to develop and optimize their own production processes. The continued advancement in metabolic engineering and fermentation technology holds the promise of further enhancing the titers, yields, and productivities of these valuable bio-based chemicals.

References

Navigating the Maze of Specificity: A Comparative Guide to Antibodies for Pathway Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of their results hinges on the quality of the reagents they use. Antibodies, essential tools for interrogating cellular signaling pathways, are a prime example. However, the specificity and potential for cross-reactivity of these reagents can vary significantly between manufacturers and even between different lots from the same supplier. This guide provides a comprehensive comparison of commercially available antibodies targeting key enzymes in critical signaling pathways, supported by experimental data and detailed protocols to aid in the selection of the most reliable tools for your research.

The intricate web of cellular signaling pathways governs everything from cell growth and proliferation to differentiation and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways are two of the most extensively studied cascades, playing central roles in both normal physiology and a multitude of diseases, including cancer. Accurate detection and quantification of the protein kinases that constitute these pathways are paramount for understanding their function and for the development of targeted therapies.

A significant challenge in this field is the high degree of homology between isoforms of these kinases, such as ERK1 and ERK2, the three isoforms of AKT (AKT1, AKT2, and AKT3), and the various JNK and p38 MAPK isoforms. This similarity can lead to antibody cross-reactivity, where an antibody intended for one isoform also recognizes another, leading to inaccurate and misleading results. Therefore, rigorous validation of antibody specificity is not just a recommendation; it is a necessity for reproducible and reliable research.[1][2][3]

This guide will delve into the performance of a selection of commercially available antibodies against key enzymes in the MAPK and PI3K/AKT signaling pathways. We will present available comparative data, outline detailed experimental protocols for antibody validation, and provide visual aids to clarify complex pathways and workflows.

Comparative Analysis of Antibody Performance

The selection of an appropriate antibody is a critical first step in any experiment. While manufacturers provide validation data, independent verification is often necessary to ensure performance in a specific experimental context.[4][5][6] Below, we summarize available data comparing the specificity and cross-reactivity of antibodies for key pathway enzymes.

MAPK/ERK Pathway

The ERK1 and ERK2 kinases are highly homologous, making the development of isoform-specific antibodies challenging. Several companies offer antibodies that recognize both proteins (pan-ERK) as well as antibodies purported to be specific for either ERK1 or ERK2.

Table 1: Comparison of Commercial Antibodies for ERK1/2

TargetAntibody Name/CloneManufacturerHost SpeciesValidated ApplicationsReported Specificity/Cross-ReactivityReference/Source
ERK1/2 (pan) Anti-ERK1 + ERK2 antibodyAbcam (ab17942)Rabbit PolyclonalWB, IHC-P, ICC/IFRecognizes both ERK1 (44 kDa) and ERK2 (42 kDa).
Phospho-ERK1/2 Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (D13.14.4E) XP® Rabbit mAbCell Signaling Technology (#4370)Rabbit MonoclonalWB, IP, IHC, IF, Flow Cytometry, ChIPRecognizes phosphorylated ERK1 and ERK2. Does not cross-react with phosphorylated JNK/SAPK or p38 MAPK.[7]
ERK1 ERK1 Monoclonal Antibody (E19)Boster Bio (M00342-7)Mouse MonoclonalWBSpecific for ERK1.
ERK2 ERK2 Monoclonal AntibodyThermo Fisher Scientific (MA5-15605)Mouse MonoclonalWBSpecific for ERK2.

Note: This table is a compilation of data from manufacturer datasheets and available independent validation studies. Performance may vary depending on the experimental conditions.

PI3K/AKT Pathway

The three isoforms of AKT (AKT1, AKT2, and AKT3) share a high degree of sequence homology, particularly in the catalytic domain. This makes the generation of isoform-specific antibodies that do not cross-react a significant challenge.

Table 2: Comparison of Commercial Antibodies for AKT Isoforms

TargetAntibody Name/CloneManufacturerHost SpeciesValidated ApplicationsReported Specificity/Cross-ReactivityReference/Source
AKT (pan) AKT AntibodyCell Signaling Technology (#9272)Rabbit PolyclonalWB, IP, IHC, IFDetects endogenous levels of total AKT1, AKT2, and AKT3.
AKT1 AKT1 Monoclonal Antibody (2H10)Invitrogen (700382)Mouse MonoclonalWB, IP, IHCSpecific for AKT1.
AKT2 AKT2 Monoclonal Antibody (3E1)Invitrogen (700384)Mouse MonoclonalWB, IP, IHCSpecific for AKT2.
AKT3 AKT3 Monoclonal Antibody (5H8)Invitrogen (700386)Mouse MonoclonalWB, IP, IHCSpecific for AKT3.

Note: This table is a compilation of data from manufacturer datasheets. Independent validation is highly recommended to confirm isoform specificity.

Experimental Protocols for Antibody Validation

To ensure the reliability of experimental results, it is crucial to validate antibody performance in the specific application and context of your research. Here, we provide detailed protocols for three key validation techniques.

Western Blotting for Specificity and Cross-Reactivity Assessment

Western blotting is a fundamental technique to assess antibody specificity by detecting the target protein based on its molecular weight.

Protocol:

  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Include positive and negative control lysates (e.g., cells with known high and low expression of the target protein, or knockout/knockdown cell lines).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody specific for the primary antibody's host species for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Expected Results: A specific antibody should produce a single band at the expected molecular weight of the target protein. The presence of additional bands may indicate cross-reactivity with other proteins. Comparing the signal in control lysates will help confirm target specificity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Determination

ELISA can be a high-throughput method to quantify antibody specificity and determine potential cross-reactivity with related proteins.

Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL of purified recombinant target protein and potential cross-reactive proteins (isoforms or other family members) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add 100 µL of serial dilutions of the primary antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate and incubate until a color change is observed. Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Expected Results: A specific antibody will show a strong signal in the wells coated with the target protein and minimal to no signal in the wells with other proteins, indicating low cross-reactivity.

Immunoprecipitation-Mass Spectrometry (IP-MS) for Unbiased Specificity Analysis

IP-MS is a powerful and unbiased method to identify the proteins that an antibody interacts with in a complex mixture, providing a comprehensive assessment of its specificity.[1]

Protocol:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 or NP-40 based buffers) containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with the antibody of interest (typically 1-5 µg) for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins in the sample by searching the acquired MS/MS spectra against a protein sequence database.

Expected Results: A highly specific antibody will primarily pull down the intended target protein. The identification of other proteins can reveal potential cross-reactivities or bona fide protein-protein interactions. A control IP with a non-specific IgG antibody is essential to distinguish specific binders from background.

Visualizing Pathways and Workflows

To facilitate a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Translocation Gene Expression Gene Expression Transcription Factors->Gene Expression PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Cell Growth\n& Proliferation Cell Growth & Proliferation mTOR->Cell Growth\n& Proliferation Western_Blot_Workflow cluster_gel SDS-PAGE cluster_transfer Transfer cluster_detection Immunodetection Lysate Protein Lysate Separation Size-based Separation Lysate->Separation Membrane Membrane (PVDF/Nitrocellulose) Separation->Membrane Transfer Blocking Blocking Membrane->Blocking PrimaryAb Primary Antibody Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection IP_MS_Workflow Cell_Lysate Cell Lysate IP Immunoprecipitation Cell_Lysate->IP Antibody Specific Antibody Antibody->IP Beads Protein A/G Magnetic Beads Wash Washing Beads->Wash IP->Beads Capture Elution Elution Wash->Elution MS_Prep Sample Prep for MS (Reduction, Alkylation, Digestion) Elution->MS_Prep LC_MS LC-MS/MS Analysis MS_Prep->LC_MS Data_Analysis Data Analysis & Protein Identification LC_MS->Data_Analysis

References

Safety Operating Guide

Proper Disposal of (R)-2,3-Dihydroxy-isovalerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of (R)-2,3-Dihydroxy-isovalerate, a key intermediate in the biosynthesis of branched-chain amino acids. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance within research and drug development settings.

Hazard Identification and Risk Assessment

This compound, particularly in its sodium salt hydrate form, is classified as a hazardous substance. A thorough risk assessment must be conducted before handling and disposal.

Key Hazards:

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Combustible Solid: Belongs to Storage Class 11 for combustible solids.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator may be necessary.

Segregation and Waste Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound waste should be collected in a designated, properly labeled hazardous waste container.

Waste Segregation Protocol:

  • Designated Container: Use a clean, dry, and chemically compatible container for waste collection. The container must be in good condition with a secure lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizing agents.

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, gloves) separately from liquid waste solutions containing the compound.

On-site Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of the laboratory personnel.

SAA Requirements:

  • Location: The SAA should be in a well-ventilated area, away from ignition sources and high-traffic zones.

  • Container Management: Waste containers must be kept closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be accumulated in an SAA (typically up to 55 gallons of non-acute hazardous waste).

Disposal Procedure

The final disposal of this compound must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step-by-Step Disposal Workflow:

  • Waste Collection: Collect all waste materials contaminated with this compound in the appropriately labeled hazardous waste container.

  • Secure Container: Once the experiment is complete or the container is full, securely close the lid.

  • Request Pickup: Arrange for a hazardous waste pickup through your institution's EHS department. Follow their specific procedures for scheduling a collection.

  • Documentation: Complete any required waste manifests or tags accurately and legibly. This typically includes the chemical name, quantity, and hazard information.

  • Maintain Records: Keep a copy of all disposal records for regulatory compliance.

Quantitative Data Summary

Hazard ClassificationGHS Hazard StatementGHS PictogramStorage Class
Skin IrritantH315: Causes skin irritationExclamation Mark11: Combustible Solids
Eye IrritantH319: Causes serious eye irritationExclamation Mark

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory chemical waste management protocols as recommended by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage On-site Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select a Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate Solid and Liquid Waste if applicable container->segregate collect Collect Waste in Designated Container segregate->collect saa Store in Satellite Accumulation Area (SAA) collect->saa close_container Keep Container Securely Closed saa->close_container request_pickup Request Waste Pickup from EHS close_container->request_pickup documentation Complete Waste Manifest/Tag request_pickup->documentation end End: EHS Collects Waste for Proper Disposal documentation->end

Caption: Disposal workflow for this compound.

Essential Safety and Handling Guidance for (R)-2,3-Dihydroxy-isovalerate

Author: BenchChem Technical Support Team. Date: November 2025

Based on its chemical structure as a dihydroxy carboxylic acid, (R)-2,3-Dihydroxy-isovalerate is anticipated to be a non-volatile solid or liquid with a low hazard profile. However, as with any chemical of unknown toxicity, it should be handled with care to minimize exposure. Potential hazards may include mild skin or eye irritation.

Personal Protective Equipment (PPE)

Standard laboratory PPE is essential to ensure safety when handling this compound. The following table summarizes the recommended equipment for routine laboratory use.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes.[1][2]
Hands Disposable Nitrile GlovesProvides protection against incidental contact. Inspect gloves for tears or holes before use and replace them immediately if contaminated.[1][3]
Body Laboratory CoatShould be worn to protect skin and clothing from potential spills.[1]
Feet Closed-Toe ShoesRequired to protect feet from spills and falling objects.[1][4]

Operational Plan: Safe Handling Procedure

Adherence to a standard operating procedure is crucial for minimizing risk.

  • Area Preparation: Ensure the work area, such as a laboratory bench or a chemical fume hood, is clean and uncluttered.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.

  • Handling the Chemical:

    • Work in a well-ventilated area. For procedures that could generate dust (if solid) or aerosols, it is best practice to work in a chemical fume hood.[1]

    • Avoid direct contact with the skin and eyes.[4]

    • Use a spatula or other appropriate tools to handle the solid form. If it is a liquid, use a pipette or other suitable liquid handling device.

    • Keep containers of the chemical closed when not in use.

  • Post-Handling:

    • Clean the work area thoroughly after use.

    • Wash hands with soap and water after removing gloves and before leaving the laboratory.[5]

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

  • Waste Segregation: Do not dispose of this compound down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]

  • Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weigh boats, paper towels) in a designated, labeled hazardous waste container for solid organic waste.

  • Liquid Waste: Collect solutions of this compound in a designated, labeled hazardous waste container for non-halogenated organic liquid waste or aqueous waste, as appropriate.

  • Container Disposal: Empty containers that held the chemical must be managed according to institutional guidelines. Some procedures may require triple-rinsing the container, with the rinsate collected as hazardous waste, before the container can be disposed of in the regular trash.[7]

  • Waste Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS department.

Experimental Workflow and Safety Decision Making

The following diagram illustrates the logical workflow for safely handling a chemical for which specific hazard information is not available.

G Safe Handling Workflow for Chemicals with Limited Safety Data cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase start Start: New Experiment with This compound sds_search Attempt to Locate Supplier-Specific SDS start->sds_search risk_assess Perform Risk Assessment: Assume Potential Irritant sds_search->risk_assess ppe Select and Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves risk_assess->ppe handling Handle Chemical in Well-Ventilated Area (Fume Hood if Aerosols Possible) ppe->handling spill Spill Occurs? handling->spill spill_kit Use Spill Kit & Follow Emergency Protocol spill->spill_kit Yes disposal Segregate Waste for Proper Disposal via EHS spill->disposal No spill_kit->disposal cleanup Clean Work Area disposal->cleanup dff_ppe Doff PPE cleanup->dff_ppe wash Wash Hands dff_ppe->wash end End of Procedure wash->end

Caption: Workflow for handling chemicals with limited safety information.

References

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Retrosynthesis Analysis

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(R)-2,3-Dihydroxy-isovalerate
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(R)-2,3-Dihydroxy-isovalerate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.